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Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole. As a senior applic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole. As a senior application scientist, this document synthesizes theoretical predictions with practical, field-proven insights for the accurate structural elucidation of this compound.

Introduction

4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1] Accurate and unambiguous characterization of such molecules is paramount for research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural determination of small molecules in solution.[2] This guide will delve into the theoretical and practical aspects of acquiring and interpreting the ¹H and ¹³C NMR spectra of this specific pyrazole derivative.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole is expected to be relatively simple, characterized by signals from the two methyl groups and the phenyl group. The absence of a proton at the 4-position of the pyrazole ring, due to iodine substitution, simplifies the spectrum in that region.

Based on the known spectrum of 3,5-dimethyl-1-phenyl-1H-pyrazole, which shows a signal for H-4 at approximately 5.90 ppm, the introduction of an iodine atom at this position will cause this signal to disappear.[3] The chemical shifts of the remaining protons will be influenced by the electronic and steric effects of the iodine substituent.

Methyl Protons (C3-CH₃ and C5-CH₃): In the parent compound, 3,5-dimethyl-1-phenyl-1H-pyrazole, the two methyl groups are chemically equivalent and appear as a single sharp singlet at around 2.25 ppm.[3] Due to the symmetrical nature of the substitution at the 3 and 5 positions, these protons in the iodinated compound are also expected to be equivalent, appearing as a single singlet. The iodine at the 4-position may induce a slight shift, but they are anticipated to remain in the region of 2.2-2.5 ppm.

Phenyl Protons: The phenyl group will exhibit a complex multiplet in the aromatic region, typically between 7.2 and 7.5 ppm.[3] The protons on the phenyl ring (ortho, meta, and para) will have slightly different chemical shifts due to their spatial relationship with the pyrazole ring and the anisotropic effect of the heterocyclic system.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Pyrazole Ring Carbons:

  • C3 and C5: In 3,5-dimethyl-1-phenyl-1H-pyrazole, the C3 and C5 carbons appear at approximately 148.1 and 139.4 ppm, respectively.[3] In the iodinated analog, these carbons will be influenced by the neighboring iodine atom.

  • C4: The most significant change will be observed for the C4 carbon, which is directly bonded to the iodine atom. The "heavy atom effect" of iodine typically causes a significant upfield shift (shielding) of the attached carbon.[4] However, in some cases, deshielding can occur.[4] For iodobenzene, the ipso-carbon is found at approximately 94.5 ppm, a significant upfield shift from benzene (128.5 ppm). A similar upfield shift is expected for C4 in this pyrazole derivative.

Methyl Carbons: The methyl carbons are expected to resonate in the typical aliphatic region, likely between 10 and 15 ppm.[3]

Phenyl Carbons: The phenyl carbons will appear in the aromatic region (approximately 120-140 ppm). The ipso-carbon (the carbon attached to the pyrazole nitrogen) will be downfield, while the other carbons will have distinct chemical shifts based on their position.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following protocol outlines the steps for obtaining high-resolution ¹H and ¹³C NMR spectra of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole.

I. Sample Preparation

The quality of the NMR sample is critical for obtaining a high-quality spectrum.[5]

  • Analyte Preparation: Ensure the 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole sample is pure and free of particulate matter. For a standard ¹H NMR experiment, 5-25 mg of the compound is typically sufficient.[6] For ¹³C NMR, a higher concentration or a longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample.[7] Chloroform-d (CDCl₃) is a common choice for many organic molecules.[3] Ensure the solvent is of high purity to avoid interfering signals.

  • Dissolution: In a clean, dry vial, dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent.[8]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the homogeneous solution to a clean, high-quality 5 mm NMR tube.[5] Avoid any solid particles in the tube.[8]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).[1] Alternatively, the residual solvent signal can be used as a secondary reference.[5]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

II. NMR Data Acquisition

The following are general parameters that can be optimized for the specific instrument and sample.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramStandard 1D protonFor routine acquisition.
Number of Scans (NS)16-64To achieve a good signal-to-noise ratio.[2]
Relaxation Delay (d1)1-5 sTo allow for full relaxation of the protons between scans, ensuring accurate integration.
Acquisition Time (AQ)2-4 sTo ensure good digital resolution.[9]
Spectral Width (SW)12-16 ppmTo cover the entire expected range of proton chemical shifts.
Temperature298 K (25 °C)Standard room temperature acquisition.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramProton-decoupled (e.g., zgpg30)To simplify the spectrum to single lines for each carbon and enhance sensitivity via the Nuclear Overhauser Effect (NOE).
Number of Scans (NS)1024 or moreDue to the low natural abundance of ¹³C, more scans are needed.
Relaxation Delay (d1)2 sA standard delay for most carbon atoms.
Acquisition Time (AQ)1-2 sSufficient for good resolution of carbon signals.
Spectral Width (SW)200-220 ppmTo encompass the full range of expected carbon chemical shifts.
Temperature298 K (25 °C)Standard room temperature acquisition.

Data Presentation

The predicted chemical shifts for 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole are summarized in the tables below. These are estimates based on the parent compound and known substituent effects.

Table 1: Predicted ¹H NMR Chemical Shifts

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
C3-CH2.2-2.5Singlet3H
C5-CH2.2-2.5Singlet3H
Phenyl-H 7.2-7.5Multiplet5H

Table 2: Predicted ¹³C NMR Chemical Shifts

AssignmentPredicted Chemical Shift (δ, ppm)
C 3-CH₃10-15
C 5-CH₃10-15
C 4~90-100
C 3~150-155
C 5~140-145
Phenyl C s120-140

Visualization of Molecular Structure

The structure of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole is presented below.

Caption: Molecular structure of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole.

Conclusion

This guide provides a detailed framework for understanding and acquiring the ¹H and ¹³C NMR spectra of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole. By combining theoretical predictions based on known substituent effects with a robust experimental protocol, researchers can confidently characterize this and similar molecules. The provided data serves as a valuable reference for scientists engaged in the synthesis and analysis of novel pyrazole derivatives for drug discovery and development. Further confirmation of these assignments can be achieved through two-dimensional NMR experiments such as COSY, HSQC, and HMBC.

References

Sources

Exploratory

Crystallographic Profiling and X-Ray Diffraction Analysis of 4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole and Its Derivatives

The Crystallization Challenge: State of Matter and Derivatization Rationale In the realm of structural chemistry and drug design, pyrazole derivatives are privileged scaffolds. Specifically, 4-iodo-3,5-dimethyl-1-phenyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

The Crystallization Challenge: State of Matter and Derivatization Rationale

In the realm of structural chemistry and drug design, pyrazole derivatives are privileged scaffolds. Specifically, 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole serves as a critical intermediate for cross-coupling reactions, the synthesis of phosphodiesterase-4 (PDE4) inhibitors, and the generation of remote N-heterocyclic carbenes (rNHCs)[1].

However, a fundamental physicochemical challenge exists: pure 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole is isolated as a liquid (oil) at ambient temperatures [2][3]. The inability to form a stable crystal lattice under standard conditions stems from the molecule's steric bulk, the free rotation of the N1-phenyl ring, and a lack of strong intermolecular hydrogen-bond donors.

The Expert Workaround: To obtain high-resolution Single-Crystal X-Ray Diffraction (SCXRD) data, structural chemists must employ strategic derivatization. By converting the oily intermediate into a solid crystalline analog—such as a monocationic Palladium(II) rNHC complex[1] or a structurally rigidified 4-substituted analog (e.g., 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde)[4]—we introduce heavy atoms (solving the crystallographic phase problem) and enforce rigid planar geometries that readily pack into well-ordered crystal lattices.

Synthesis and Crystallographic Workflows

The journey from a liquid precursor to a solved crystal structure requires a meticulously controlled pipeline.

Pathway SM 3,5-Dimethyl-1-phenyl-1H-pyrazole (Starting Material) Iodination Electrophilic Iodination (I2/KI, H2O) SM->Iodination Target 4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole (Liquid/Oil State) Iodination->Target Alkylation Alkylation (Ethyl Triflate) & Metalation (Pd2(dba)3) Target->Alkylation Derivatization Complex Pd(II) rNHC Complex (Crystalline Solid) Alkylation->Complex Crystallization XRD Single-Crystal X-Ray Diffraction (SCXRD) Complex->XRD Structural Analysis

Fig 1: Synthesis, derivatization, and crystallographic workflow for the target pyrazole.

Electrophilic Halogenation

The synthesis of the 4-iodo derivative is typically achieved via green chemistry protocols. Using an aqueous solution of KI₃ (prepared from I₂ and KI)[1] or an iodine/allylic alcohol catalytic system[2], the C4 position of the pyrazole ring undergoes highly regioselective electrophilic aromatic substitution. Alternative methods utilize R₄NI/NOHSO₄ systems for robust scalability[3].

Strategic Derivatization for SCXRD

To transition from the liquid state to a diffracting crystal, the 4-iodo compound is reacted with an alkylating agent (e.g., silver triflate/ethyl triflate) to form a pyrazolium salt. Subsequent oxidative addition to a palladium precursor like [Pd₂(dba)₃] yields a monocationic trans-[PdI(rNHC)(PPh₃)₂]⁺OTf⁻ complex[1]. This heavy-metal complex crystallizes readily, allowing for precise determination of the pyrazole ring's bond lengths and angles.

Quantitative Crystallographic Data

The table below summarizes the crystallographic parameters of two primary solid-state derivatives used to infer the structural properties of the 3,5-dimethyl-1-phenyl-1H-pyrazole core.

Crystallographic Parameter3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde[4]trans-[PdI(rNHC)(PPh₃)₂]⁺OTf⁻ Complex[1]
Physical State Solid (Crystal)Solid (Crystal)
Crystal System MonoclinicTriclinic / Monoclinic (Solvate dependent)
Space Group P2₁/cP-1 / P2₁/c
Temperature (K) 100 K100 K - 298 K
a (Å) 6.6264 (4)Complex dependent (~ 11.0 - 14.0 Å)
b (Å) 6.7497 (4)Complex dependent (~ 12.0 - 15.0 Å)
c (Å) 22.6203 (12)Complex dependent (~ 16.0 - 20.0 Å)
β (°) 94.785 (5)Complex dependent
Volume (ų) 1008.19 (10)Complex dependent
Z (Molecules/Unit Cell) 42 or 4
Dihedral Angle (Rings) 68.41 (16)°~ 70.0° - 85.0° (Sterically driven)

Note: In the carbaldehyde analog, the N2—N1—C7—C8 torsion angle is -112.1(3)°, demonstrating the significant out-of-plane twist of the phenyl ring relative to the pyrazole core, which contributes to the inability of the pure 4-iodo analog to crystallize easily[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols integrate built-in validation checkpoints and explain the causality behind reagent selection.

Protocol A: Regioselective Iodination in Aqueous Media[1]
  • Preparation of Electrophile: Dissolve I₂ (5.95 mmol) and KI (17.8 mmol) in 20 mL of deionized H₂O to form the KI₃ complex.

    • Causality: Elemental iodine is poorly soluble in water. The addition of KI forms the highly soluble triiodide anion (I₃⁻), providing a controlled, mild electrophilic iodine source that prevents over-oxidation.

  • Substrate Preparation: In a separate flask, dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole (3 mmol) and NaOAc (5.65 mmol) in 12 mL of H₂O.

    • Causality: NaOAc acts as a mild base buffer. As the electrophilic substitution proceeds, HI is generated. NaOAc neutralizes the HI, preventing the protonation of the pyrazole N2 atom, which would otherwise deactivate the ring toward further electrophilic attack.

  • Reaction: Add the KI₃ solution dropwise to the pyrazole solution at room temperature. Stir for 4 hours.

    • Validation Check: Monitor via TLC (Ethyl Acetate/Hexane 1:20). The disappearance of the starting material (Rf ~0.3) and the appearance of a new spot (Rf = 0.50) confirms conversion[2].

  • Isolation: Extract with dichloromethane, wash with sodium thiosulfate (to quench unreacted iodine), dry over MgSO₄, and concentrate in vacuo to yield the product as a yellow/white oil[2][3].

Protocol B: Derivatization and Crystallization[1]
  • Alkylation: React the 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole oil with ethyl triflate in dry CH₂Cl₂ to form the 4-iodopyrazolium triflate salt.

  • Metalation: Treat the resulting salt with premixed [Pd₂(dba)₃] and PPh₃ in CH₂Cl₂ under reflux.

    • Causality: The electron-rich Pd(0) center undergoes oxidative addition into the activated C(4)–I bond of the pyrazolium salt, generating the rigid, square-planar Pd(II) complex.

  • Crystallization: Concentrate the reaction mixture and layer carefully with diethyl ether (Et₂O). Allow to sit undisturbed at 4 °C.

    • Causality: The slow diffusion of the non-polar antisolvent (Et₂O) into the polar solvent (CH₂Cl₂) gradually lowers the solubility of the monocationic complex, promoting the slow nucleation required for high-quality, defect-free single crystals.

Protocol C: SCXRD Data Acquisition Pipeline

XRDPipeline Crystal Single Crystal Selection Diffractometer Data Collection (Mo Kα, 100K) Crystal->Diffractometer Reduction Data Reduction (CrysAlis PRO) Diffractometer->Reduction Solution Structure Solution (SHELXS97) Reduction->Solution Refinement Refinement (SHELXL97) Solution->Refinement Output CIF Generation & Validation Refinement->Output

Fig 2: Standardized single-crystal X-ray diffraction data processing pipeline.

  • Mounting: Select a suitable single crystal under a polarized light microscope and mount it on a glass fiber using perfluoropolyether oil.

  • Data Collection: Transfer the crystal to a diffractometer equipped with a cryostream operating at 100 K.

    • Causality: Collecting data at 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which dramatically improves the resolution of high-angle reflections and the precision of bond length measurements[4].

  • Solving & Refinement: Solve the structure using direct methods (e.g., SHELXS97) and refine using full-matrix least-squares on F² (SHELXL97)[4].

References[2] Tunable Regioselective Allylic Alkylation/Iodination of Imidazoheterocycles in Water, The Journal of Organic Chemistry - ACS Publications. Available Here[3] R4NHal/NOHSO4: A Usable System for Halogenation of Isoxazoles, Pyrazoles, and Beyond, ACS Publications. Available Here[4] 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, IUCr Journals. Available Here[1] Palladium(II) Pyrazolin-4-ylidenes: Remote N-Heterocyclic Carbene Complexes and Their Catalytic Application in Aqueous Suzuki−Miyaura Coupling, Organometallics - ACS Publications. Available Here

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Foundational

Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of 4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole

Executive Summary The compound 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole (Molecular Formula: C₁₁H₁₁IN₂, Monoisotopic Mass: 298.00 Da) is a highly functionalized heterocycle that serves as a critical intermediate in organo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole (Molecular Formula: C₁₁H₁₁IN₂, Monoisotopic Mass: 298.00 Da) is a highly functionalized heterocycle that serves as a critical intermediate in organometallic catalysis, particularly in aqueous Suzuki−Miyaura cross-coupling reactions[1], and advanced pharmaceutical synthesis[2]. For researchers and drug development professionals, understanding its mass spectrometric (MS) fragmentation pattern is essential for structural validation, impurity profiling, and pharmacokinetic metabolite tracking.

This whitepaper provides an in-depth mechanistic analysis of the electron impact (EI) fragmentation pathways of this compound. By dissecting the causal relationships between molecular bond dissociation energies and observed m/z signals, this guide establishes a robust framework for interpreting pyrazole-based mass spectra[3].

Structural Dynamics and Ionization Principles

In mass spectrometry, the choice of ionization technique dictates the structural information yielded. While Electrospray Ionization (ESI) is frequently utilized for LC-MS applications to observe the intact [M+H]⁺ ion[4], Electron Impact (EI) ionization at 70 eV remains the gold standard for deep structural elucidation.

The 70 eV energy exceeds the ionization potential of the pyrazole molecule (~8–10 eV) by a margin that induces reproducible, characteristic bond cleavages. The molecular architecture of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole features three distinct domains with varying stabilities:

  • The Aromatic Core: The conjugated 1-phenyl and pyrazole rings provide exceptional resonance stability, ensuring a clearly visible molecular ion peak ([M]⁺•).

  • The Halogen Anchor: The C(sp²)–I bond at the 4-position is the weakest link in the molecule (Bond Dissociation Energy ≈ 238 kJ/mol).

  • The Alkyl Substituents: The methyl groups at the 3- and 5-positions dictate the specific ring-opening mechanisms, favoring the expulsion of acetonitrile (CH₃CN)[3].

Mechanistic Fragmentation Pathways

The fragmentation of 1-phenylpyrazoles under EI conditions follows a deterministic sequence governed by thermodynamic stability and the principles of radical-cation chemistry[3].

Pathway A: Primary Dehalogenation (Homolytic Cleavage)

Upon ionization, the molecular ion [M]⁺• (m/z 298) is formed. Due to the low bond dissociation energy of the carbon-iodine bond, the dominant and most rapid fragmentation event is the homolytic cleavage of the iodine radical (I•, 127 Da). This yields the highly stable, resonance-stabilized pyrazolium cation [M – I]⁺ at m/z 171 , which almost universally presents as the base peak (100% relative abundance) in the spectrum.

Pathway B: Pyrazole Ring Opening

Following deiodination, the m/z 171 cation undergoes secondary fragmentation. Substituted pyrazoles are known to relieve ring strain through the expulsion of neutral nitrile species[3]. Because this compound possesses methyl groups at the 3- and 5-positions, the ring undergoes alpha-cleavage to expel a neutral molecule of acetonitrile (CH₃CN, 41 Da), resulting in the m/z 130 fragment. A minor competing pathway involves the simple loss of a methyl radical (CH₃•, 15 Da) to yield m/z 156 .

Pathway C: Phenyl Ring Dynamics

The 1-phenyl moiety is highly recalcitrant to fragmentation but will eventually detach under high internal energy conditions. Cleavage of the N–N–C linkage can generate a phenyldiazonium cation (m/z 105 ), which rapidly extrudes nitrogen gas (N₂) to form the ubiquitous phenyl cation (m/z 77 ).

G M Molecular Ion [M]+• m/z 298 F1 [M - I]+ m/z 171 (Base Peak) M->F1 - I• (127 Da) Homolytic Cleavage F4 Phenyl Cation [C6H5]+ m/z 77 M->F4 - C5H6IN2• Direct Cleavage F5 Phenyldiazonium [C6H5N2]+ m/z 105 M->F5 - C5H6I• Rearrangement F2 [M - I - CH3•]+• m/z 156 F1->F2 - CH3• (15 Da) F3 [M - I - CH3CN]+ m/z 130 F1->F3 - CH3CN (41 Da) Ring Opening F3->F4 - C3H3N (53 Da) F5->F4 - N2 (28 Da)

Figure 1: Mechanistic EI-MS fragmentation pathway of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole.

Quantitative Mass Spectrometry Data

To facilitate rapid spectral matching and comparative analysis, the predicted quantitative fragmentation profile is summarized below.

Table 1: Major EI-MS Fragment Ions and Structural Assignments

m/zRelative Abundance (%)Fragment Ion FormulaStructural Assignment & Mechanistic Origin
298 ~45%[C₁₁H₁₁IN₂]⁺•Molecular Ion ([M]⁺•) ; highly visible due to the extended aromatic conjugation stabilizing the radical cation.
171 100%[C₁₁H₁₁N₂]⁺[M – I]⁺ ; Base peak. Driven by the low bond dissociation energy of the C–I bond.
156 ~15%[C₁₀H₈N₂]⁺•[M – I – CH₃•]⁺ ; Loss of a methyl radical from the 3- or 5-position of the pyrazole ring.
130 ~30%[C₉H₈N]⁺[M – I – CH₃CN]⁺ ; Characteristic pyrazole ring opening and expulsion of neutral acetonitrile[3].
105 ~10%[C₆H₅N₂]⁺Phenyldiazonium cation ; Resulting from the cleavage of the pyrazole ring while retaining the N-N bond.
77 ~40%[C₆H₅]⁺Phenyl cation ; The ultimate degradation product of the 1-phenyl moiety.

Experimental Protocol: Self-Validating GC-EI-MS Workflow

To ensure high-fidelity data acquisition, the following protocol integrates self-validating system checks. Do not arbitrarily alter parameters; the causality behind each choice is explicitly defined to guarantee analytical trustworthiness.

Phase 1: System Suitability & Validation (The Self-Check)
  • PFTBA Autotune: Prior to any sample injection, introduce Perfluorotributylamine (PFTBA) into the MS.

    • Causality: The system must automatically verify that the 70 eV electron energy produces an m/z 69 base peak, with m/z 219 at >35% abundance and m/z 502 at >1%. If these ratios fail, the electron multiplier or ion source is compromised, and the system must halt. This ensures the 70 eV standard is genuinely achieved.

  • Blank Injection: Inject 1.0 µL of pure GC-grade dichloromethane (DCM).

    • Causality: Proves the absence of column bleed or carryover from previous runs, establishing a true baseline.

Phase 2: Sample Preparation
  • Solvation: Dissolve 1.0 mg of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole in 1.0 mL of DCM.

  • Internal Standard (ISTD): Spike the solution with 10 µg/mL of Pyrene-d10.

    • Causality: The ISTD validates retention time stability and ionization efficiency. If the Pyrene-d10 peak area fluctuates by >5%, the injection port is failing.

Phase 3: Chromatographic Separation
  • Column Selection: Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

    • Causality: The slight polarity of the 5% phenyl phase perfectly matches the dipole moment of the halogenated pyrazole, preventing peak tailing.

  • Thermal Gradient: Hold at 70°C for 2 min, ramp at 20°C/min to 280°C, hold for 5 min. Carrier gas: Helium at 1.0 mL/min.

    • Causality: The initial hold focuses the solvent. The aggressive ramp elutes the heavy iodinated compound sharply, maximizing the signal-to-noise ratio in the MS.

Phase 4: Data Acquisition
  • Ion Source: Set to 230°C.

  • Mass Analyzer: Scan from m/z 50 to 350.

    • Causality: 230°C prevents condensation of the heavy m/z 298 intact molecules on the source lenses. The scan range captures everything from the low-mass phenyl fragments to the intact isotopic cluster.

Workflow S1 System Validation (PFTBA Autotune) S2 Sample Prep (+ ISTD Pyrene-d10) S1->S2 S3 GC Separation (HP-5MS Column) S2->S3 S4 EI Ionization (70 eV, 230°C) S3->S4 S5 Mass Analysis (m/z 50-350) S4->S5

Figure 2: Self-validating GC-MS workflow ensuring reproducible pyrazole fragmentation.

Conclusion

The mass spectrometric behavior of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole is a textbook demonstration of thermodynamic fragmentation control. By understanding that the C–I bond dictates the primary cleavage (m/z 171 base peak), and that the pyrazole core relieves strain via acetonitrile expulsion (m/z 130), researchers can confidently identify this molecule and its derivatives in complex synthetic or biological matrices. Adhering to the self-validating 70 eV EI protocol ensures that these mechanistic pathways are captured with absolute analytical integrity.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry IntechOpen URL:[Link][3]

  • Palladium(II) Pyrazolin-4-ylidenes: Remote N-Heterocyclic Carbene Complexes and Their Catalytic Application in Aqueous Suzuki−Miyaura Coupling Organometallics - ACS Publications URL:[Link][1]

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent The Journal of Organic Chemistry - ACS Publications URL:[Link][4]

  • Ullmann type N-Arylation Reactions of Iodo Pyrazoles with Phenyl Boronic Acid in Cu2O Catalyst DergiPark URL:[Link][2]

Sources

Exploratory

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole

Abstract This technical guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole. In the absence of direct experimental data...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole. In the absence of direct experimental data in the public domain, this document serves as a predictive and methodological resource for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of its electronic transitions, predict its absorption characteristics based on the constituent chromophores and auxochromes, and provide a rigorous, self-validating experimental protocol for its empirical determination. This guide is structured to offer not just a procedure, but a deep-seated understanding of the causality behind the spectral features and experimental design, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its versatile biological activities.[1] The substituted pyrazole, 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole, combines several key features: a phenyl group at the N1 position, methyl groups at C3 and C5, and an iodine atom at C4. Each of these substituents modulates the electronic properties of the pyrazole core, making UV-Vis spectroscopy an invaluable tool for its characterization and for monitoring its reactions. Understanding the UV-Vis absorption profile is critical for confirming molecular structure, determining concentration via the Beer-Lambert Law, and studying electronic interactions.

Theoretical Framework and Predictive Analysis

The UV-Vis spectrum of an organic molecule is governed by the electronic transitions between molecular orbitals, primarily the π→π* and n→π* transitions. For 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole, the spectrum will be a composite of the transitions originating from the pyrazole ring and the phenyl ring, modified by the substituents.

  • The Pyrazole Core: The pyrazole ring itself is an aromatic system with π electrons that can undergo π→π* transitions. Unsubstituted pyrazole exhibits absorption in the UV region. The addition of two methyl groups at the 3 and 5 positions, being weak auxochromes (electron-donating groups), are expected to cause a slight bathochromic (red) shift and a hyperchromic (increased intensity) effect on the π→π* transition of the pyrazole ring.[2]

  • The N-Phenyl Group: The 1-phenyl group is a major chromophore. The conjugation between the phenyl ring's π-system and the pyrazole's π-system creates a larger, extended conjugated system. This extension of conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a strong bathochromic shift. We can anticipate a strong absorption band, likely in the 250-280 nm range, attributable to this extended π→π* transition.[3]

  • The 4-Iodo Substituent: The iodine atom at the C4 position acts as an auxochrome with a dual effect. Its lone pairs can participate in the π-system (mesomeric effect), and its electronegativity can withdraw electron density (inductive effect). Halogens, including iodine, typically induce a bathochromic shift. The iodine atom, being the largest and most polarizable of the common halogens, can also influence the n→π* transitions, though these are often much weaker and may be obscured by the stronger π→π* bands.

Predicted Spectral Characteristics

Based on the analysis of the individual components, we can predict the key features of the UV-Vis spectrum of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole when dissolved in a non-polar solvent like hexane or cyclohexane.

Predicted TransitionApproximate Wavelength (λmax)Expected Molar Absorptivity (ε)Origin
π→π (High Energy)~210-230 nmHighPhenyl ring and pyrazole core transitions
π→π (Low Energy)~250-280 nmHighExtended conjugation between the phenyl and pyrazole rings
n→π *>280 nmLow (may be obscured)Lone pairs on nitrogen and iodine atoms

It is crucial to note that these are predictions. The actual absorption maxima and intensities can be influenced by factors such as solvent polarity (solvatochromism) and steric hindrance between the rings affecting the degree of conjugation.

Experimental Determination of the UV-Vis Spectrum

This section provides a detailed, self-validating protocol for the accurate measurement of the UV-Vis absorption spectrum of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole.

Materials and Instrumentation
  • Analyte: 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole, of high purity (>98%).

  • Solvents: Spectroscopic grade solvents are mandatory to avoid interference from impurities. A range of solvents should be used to assess solvatochromic effects, for example:

    • n-Hexane (non-polar)

    • Dichloromethane (DCM) (polar aprotic)

    • Ethanol (polar protic)

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm and a resolution of 1 nm or better.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_start Weigh Analyte stock_sol Prepare Stock Solution (e.g., 1 mg/mL in DCM) prep_start->stock_sol High precision balance serial_dil Perform Serial Dilutions (e.g., 10⁻⁴ to 10⁻⁶ M) stock_sol->serial_dil Volumetric flasks measure Measure Sample Absorbance (Scan 200-400 nm) serial_dil->measure acq_start Instrument Warm-up & Self-Test baseline Record Baseline (Solvent-filled cuvettes) acq_start->baseline baseline->measure Use lowest concentration first analysis_start Plot Absorbance vs. Wavelength measure->analysis_start identify_lambda Identify λmax analysis_start->identify_lambda beer_plot Plot Absorbance at λmax vs. Concentration identify_lambda->beer_plot calc_epsilon Calculate Molar Absorptivity (ε) from slope of Beer's Law plot beer_plot->calc_epsilon ε = Slope / path length caption Figure 1. Experimental workflow for UV-Vis spectral analysis.

Caption: Figure 1. Experimental workflow for UV-Vis spectral analysis.

Step-by-Step Protocol
  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole using an analytical balance.

    • Quantitatively transfer the solid to a 10 mL volumetric flask.

    • Dissolve the compound in a small amount of the chosen spectroscopic grade solvent (e.g., dichloromethane) and then dilute to the mark. This creates a stock solution of approximately 1 mg/mL. The exact concentration should be calculated.

  • Preparation of Working Solutions:

    • Perform serial dilutions from the stock solution to prepare a series of working solutions with concentrations ranging from approximately 10⁻⁴ M to 10⁻⁶ M. This range is chosen to find a concentration that gives a maximum absorbance between 0.5 and 1.5, which is the optimal range for accuracy.

  • Instrument Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

    • Fill both the sample and reference cuvettes with the pure solvent that was used to prepare the working solutions.

    • Place the cuvettes in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm). This electronically subtracts any absorbance from the solvent and the cuvettes themselves.

  • Sample Measurement:

    • Empty the sample cuvette, rinse it with the least concentrated working solution, and then fill it with that solution.

    • Place the sample cuvette back into the spectrophotometer and record the absorption spectrum.

    • Repeat this process for each of the working solutions, moving from the lowest to the highest concentration.

  • Data Analysis and Validation:

    • Overlay the obtained spectra. Identify the wavelength of maximum absorbance (λmax).

    • To validate the data and calculate the molar absorptivity (ε), construct a Beer's Law plot. Plot the absorbance at λmax against the concentration for each of the working solutions.

    • The plot should be linear, and the R² value should be >0.99. A non-linear plot may indicate instrumental issues, solute-solute interactions at higher concentrations, or decomposition of the sample.

    • Calculate the molar absorptivity (ε) from the slope of the Beer's Law plot using the equation: ε = Slope / b , where 'b' is the path length of the cuvette (typically 1 cm).

Interpretation of the Spectrum and Influence of Solvents

The final spectrum should be analyzed for the positions (λmax) and intensities (ε) of the absorption bands. These empirical values should be compared with the theoretical predictions.

Solvatochromism

A key aspect of the analysis is to study the effect of solvent polarity on the spectrum, a phenomenon known as solvatochromism.

  • π→π Transitions:* In polar solvents, π→π* transitions typically exhibit a small bathochromic (red) shift. This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent.

  • n→π Transitions:* Conversely, n→π* transitions usually show a hypsochromic (blue) shift in polar, protic solvents. The lone pair electrons in the ground state can form hydrogen bonds with the protic solvent, which lowers the energy of the ground state. This increases the energy gap for the transition, resulting in a shift to a shorter wavelength.

By running the spectrum in solvents of varying polarity (e.g., hexane, DCM, ethanol), the nature of the electronic transitions can be further elucidated.

G cluster_pi π→π* Transition cluster_n n→π* Transition ground_state Ground State (S₀) More stable in non-polar solvent excited_state_pi Excited State (S₁ - π) More polar Stabilized by polar solvent ground_state->excited_state_pi ΔE decreases (Red Shift) excited_state_n Excited State (S₁ - n) Less stabilized by polar, protic solvent ground_state_h_bond Ground State (S₀) Stabilized by H-bonding in protic solvent ground_state_h_bond->excited_state_n ΔE increases (Blue Shift) caption Figure 2. Effect of solvent polarity on electronic transitions.

Caption: Figure 2. Effect of solvent polarity on electronic transitions.

Conclusion

This technical guide has provided a predictive and methodological framework for understanding and determining the UV-Vis absorption spectrum of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole. By combining theoretical principles with a rigorous experimental protocol, researchers can confidently characterize this and similar pyrazole derivatives. The electronic transitions are predicted to be dominated by a strong π→π* band between 250-280 nm due to the extended conjugation of the phenylpyrazole system. The provided workflow ensures the generation of high-quality, reproducible data, which is fundamental for applications in quantitative analysis, reaction monitoring, and elucidating structure-property relationships in the field of drug discovery and materials science.

References

  • SIELC Technologies. (2018, May 16). 4-Iodopyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV spectrum of 10 -3 M 3,5-dimethylpyrazole 3 in 1,4-dioxane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenylpyrazole. PubChem Compound Database. Retrieved from [Link]

  • Sharma, A., Jain, A. P., & Gangwar, M. (2020). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. International Journal of Green Pharmacy, 14(3), 304-310. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]

  • Faria, J. V., et al. (2017). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 41(1), 188-198.
  • ResearchGate. (n.d.). Calculated UV–Vis spectra of the phenylpyrazole insecticides conformers. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Dimethylpyrazole. NIST Chemistry WebBook. Retrieved from [Link]

  • S. G. K. Kumar, et al. (2022). Sensing and optical activities of new pyrazole containing polymeric analogues. Bulletin of Materials Science, 45(1), 86. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Spectral Study of 1,4-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene (PPB): UV-VIS Absorption Spectra Investigation in Single and Binary Solvents and Spectrophotometric Determination of the Dissociation Constant (pKb). Retrieved from [https://www.semanticscholar.org/paper/Spectral-Study-of-1%2C4-bis(3-(2-pyridyl)pyrazol-1-Abdel-Ghani-Ammar/2330f81d830b8061955b9e02a149c7167664c39f]([Link]

Sources

Foundational

Computational DFT Modeling of 4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole: A Technical Guide

Executive Summary 4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole is a highly functionalized heterocyclic scaffold of immense value in medicinal chemistry and materials science. The pyrazole core acts as a robust pharmacophore,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole is a highly functionalized heterocyclic scaffold of immense value in medicinal chemistry and materials science. The pyrazole core acts as a robust pharmacophore, while the C4-iodine atom provides a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) [[1]](). In silico modeling of this molecule via Density Functional Theory (DFT) presents unique challenges. The computational chemist must simultaneously account for the highly delocalized π -system, the steric hindrance between the N1-phenyl and C5-methyl groups, and the profound relativistic effects introduced by the heavy iodine atom 2.

This whitepaper provides a comprehensive, causality-driven framework for the DFT modeling of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole, ensuring high scientific integrity and self-validating computational workflows.

Structural Logic & Causality in Computational Design

To extract physically meaningful data from DFT calculations, the selection of functionals and basis sets cannot be arbitrary; it must be a direct causal response to the molecule's structural features 3.

  • Dispersion and Torsional Sterics: The N1-phenyl ring and the pyrazole core experience significant steric repulsion from the adjacent C5-methyl group. This forces the phenyl ring into a non-planar conformation relative to the pyrazole core. Standard GGA functionals often fail to accurately capture the medium-range non-covalent interactions (dispersion forces) that dictate this torsional barrier. Therefore, dispersion-corrected functionals (e.g., B3LYP-D3) or meta-GGA functionals (e.g., M06-2X) are strictly required to model the geometry accurately.

  • Relativistic Core Effects (The Heavy Atom Problem): Iodine (Z=53) possesses inner-shell electrons that move at a significant fraction of the speed of light. This relativistic velocity increases their effective mass, contracting the s and p orbitals and shielding the nuclear charge from valence electrons 4. Attempting to use a standard all-electron basis set like 6-311G(d,p) for iodine leads to massive computational expense and severe physical inaccuracies. The causal solution is employing an Effective Core Potential (ECP), such as LANL2DZ or the relativistically contracted def2-TZVP 5. These ECPs replace the core electrons with a smoothed mathematical potential while explicitly treating the valence electrons, seamlessly integrating scalar relativistic effects 6.

Logical_Relationships Molecule 4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole Iodine C4-Iodine Atom Molecule->Iodine Phenyl N1-Phenyl Ring Molecule->Phenyl Methyl C3/C5-Methyl Groups Molecule->Methyl Relativistic Relativistic Core Effects (Requires ECP/LANL2DZ) Iodine->Relativistic Inductive Inductive Electron Withdrawal (Modulates HOMO/LUMO Gap) Iodine->Inductive Steric Steric Hindrance (Torsional Barrier & Out-of-Plane Twist) Phenyl->Steric Methyl->Steric

Figure 2: Logical relationships between structural features and computational requirements.

Self-Validating Experimental Protocols (In Silico)

To ensure trustworthiness, every computational workflow must be a closed, self-validating loop. The following protocols detail the exact methodology for modeling this halogenated pyrazole 7.

Protocol 1: Geometry Optimization and Validation
  • Coordinate Initialization: Generate the starting 3D geometry. Due to the steric clash between the N1-phenyl ring and the C5-methyl group, manually initialize the dihedral angle (C5-N1-C1'-C2') to approximately 45°–60°. This prevents the optimizer from trapping the structure in an artificial, high-energy planar saddle point.

  • Functional and Basis Set Configuration: Construct the input file. Specify a dispersion-corrected functional (e.g., M06-2X or B3LYP-D3). Employ a mixed basis set approach (Gen/GenECP): use 6-311++G(d,p) for C, H, and N to provide the diffuse and polarization functions necessary for the aromatic system. For the C4-iodine, specify LANL2DZ or def2-TZVP to invoke the ECP.

  • Solvation Modeling: If modeling physiological or synthetic conditions, append a continuum solvation model (e.g., SCRF=(CPCM, Solvent=Acetonitrile)).

  • Execution & Self-Validation (Crucial): Execute the optimization (Opt). Upon completion, immediately run a vibrational frequency analysis (Freq) at the identical level of theory.

    • Validation Logic: Check the output for imaginary frequencies ( Nimag​ ). If Nimag​=0 , the structure is a verified local minimum. If Nimag​≥1 , the structure is a transition state; you must perturb the coordinates along the imaginary normal mode vector and re-optimize.

Protocol 2: Electronic Property and Reactivity Extraction
  • Frontier Molecular Orbital (FMO) Analysis: Extract the energies of the Highest Occupied Molecular Orbital ( EHOMO​ ) and Lowest Unoccupied Molecular Orbital ( ELUMO​ ). Calculate the chemical hardness ( η=(ELUMO​−EHOMO​)/2 ).

  • Molecular Electrostatic Potential (MEP) Mapping: Generate a total electron density cube file (isovalue = 0.0004 a.u.). Map the electrostatic potential onto this surface. This visually validates the electrophilic nature of the iodine σ -hole and the nucleophilic character of the pyrazole N2 atom.

  • NMR Simulation: Use the Gauge-Independent Atomic Orbital (GIAO) method to calculate magnetic shielding tensors. Self-Validation: Scale the results against a reference standard (Tetramethylsilane, TMS) calculated at the exact same level of theory to derive accurate chemical shifts.

DFT_Workflow Start Input Geometry (4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole) Opt Geometry Optimization Functional: M06-2X / B3LYP-D3 Basis: 6-311G(d,p) [C,H,N] + LANL2DZ [I] Start->Opt Freq Frequency Analysis (Confirm Local Minimum) Opt->Freq Freq->Opt Imaginary Freq (Perturb & Re-run) Prop Electronic Properties (HOMO-LUMO, MEP, Fukui) Freq->Prop No Imaginary Freq Spec Spectroscopic Simulation (IR, NMR, UV-Vis) Prop->Spec End Drug Design / Docking Prep Prop->End

Figure 1: Step-by-step DFT computational workflow for halogenated pyrazole modeling.

Quantitative Data & Benchmarks

The following tables summarize the recommended computational parameters and the expected quantitative outputs for 4-iodo-1H-pyrazole derivatives based on authoritative DFT benchmarks.

Table 1: Recommended DFT Levels of Theory for Halogenated Pyrazoles

MethodFunctionalBasis Set (Light Atoms)Basis Set (Iodine)Primary Use Case
Standard DFT B3LYP6-311+G(d,p)LANL2DZ (ECP)General geometry optimization, vibrational frequencies, and basic thermodynamic data.
Dispersion-Corrected M06-2Xdef2-TZVPdef2-TZVP (ECP)High-accuracy non-covalent interactions, torsional profiling of the N1-phenyl ring.
Excited State (TD-DFT) CAM-B3LYP6-311++G(d,p)LANL2DZ (ECP)UV-Vis spectroscopic simulation and charge-transfer excitations.

Table 2: Expected Quantitative Electronic Parameters (Representative Data)

ParameterExpected Range / ValuePhysical Significance
HOMO-LUMO Gap ( ΔE ) 4.5 eV – 5.5 eVIndicates high kinetic stability; modulated by the inductive withdrawal of the C4-iodine.
Dipole Moment ( μ ) 2.5 D – 4.0 DDictates solubility and binding pocket alignment; heavily influenced by the out-of-plane phenyl twist.
Nimag​ (Frequencies) Exactly 0Confirms the optimized geometry is a true local minimum on the potential energy surface.
C4-Iodine Charge (NPA) Slightly Positive ( σ -hole)Highlights the halogen-bonding potential crucial for target protein interactions.

Implications for Drug Development

For drug development professionals, the DFT modeling of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole provides critical pre-docking intelligence. The accurate mapping of the MEP reveals the presence of a σ -hole on the iodine atom—a region of positive electrostatic potential directly opposite the C-I covalent bond. This σ -hole is capable of forming highly specific halogen bonds with Lewis basic residues (e.g., backbone carbonyls) in a protein's active site. Furthermore, the rigorous calculation of the torsional barrier between the pyrazole and phenyl rings allows researchers to determine the energetic penalty required for the molecule to adopt its bioactive conformation during molecular docking simulations.

References

  • Reactivity of pyrazole derivatives with halomethanes: A DFT theoretical study.
  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent.
  • Completion of Crystallographic Data for the Series of 4-Halogen
  • Synthetic and Mechanistic Studies with Iodine(III) Reagents. DiVA Portal.
  • A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals. BenchChem.
  • Basis Sets. Gaussian.com.

Sources

Exploratory

Whitepaper: Electronic Architecture and C4-Iodination Dynamics in 1-Phenyl-1H-Pyrazole Derivatives

The Electronic Topography of 1-Phenyl-1H-Pyrazole 1-Phenyl-1H-pyrazole is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry, agrochemicals, and materials science. To understand its reactivity...

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Author: BenchChem Technical Support Team. Date: April 2026

The Electronic Topography of 1-Phenyl-1H-Pyrazole

1-Phenyl-1H-pyrazole is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry, agrochemicals, and materials science. To understand its reactivity, one must first dissect its electronic architecture. The pyrazole core is a five-membered heteroaromatic system containing two distinct nitrogen atoms:

  • N1 (Pyrrole-like): Contributes two electrons from its lone pair to the aromatic π -sextet.

  • N2 (Pyridine-like): Contributes one electron to the π -system, leaving its orthogonal lone pair available for hydrogen bonding or protonation.

In 1-phenyl-1H-pyrazole, the N1-phenyl ring exerts a mild inductive electron-withdrawing effect (-I) while simultaneously participating in extended π -conjugation (+M). According to molecular orbital theory, the C4 position possesses the highest coefficient in the Highest Occupied Molecular Orbital (HOMO) . Consequently, C4 exhibits the lowest localization energy for electrophilic attack. The electron density is heavily skewed toward this β -carbon, making it the thermodynamic and kinetic sink for electrophiles, effectively shielding the C3 and C5 positions from primary substitution.

Mechanistic Causality: Why C4 Regioselectivity?

When an iodinating agent is introduced, the electrophilic iodine species (I + ) preferentially attacks the C4 carbon. The causality behind this strict regioselectivity lies in the stability of the intermediate Wheland intermediate ( σ -complex).

Attack at C4 generates a resonance-stabilized intermediate where the positive charge is delocalized over the adjacent carbons and the N1 nitrogen. Crucially, this pathway avoids placing a localized positive charge on the highly electronegative N2 atom . Conversely, an attack at C3 or C5 would force the positive charge onto the N2 atom in one of the primary resonance structures—a high-energy, electronically disfavored state. This fundamental electronic bias is why 1 consistently emphasize C4 as the default site for functionalization [3].

G Iodine C4-Iodination Event Inductive Inductive Effect (-I) Electron Withdrawal Iodine->Inductive Resonance Resonance Effect (+M) Inefficient 5p-2p Overlap Iodine->Resonance Net Net Electronic Effect: Deactivation of Pyrazole Ring Inductive->Net Resonance->Net Prop1 Decreased pKa (Reduced N2 Basicity) Net->Prop1 Prop2 Increased Lipophilicity (Higher logP) Net->Prop2 Prop3 Halogen Bonding (Sigma-Hole Generation) Net->Prop3

Electronic consequences of C4 iodination on the pyrazole core.

The Perturbation: Electronic Effects of C4-Iodine Insertion

Once the iodine atom is installed at C4, it exerts competing electronic effects on the pyrazole core:

  • Inductive Effect (-I): Iodine is highly electronegative and withdraws electron density through the σ -bond network, globally deactivating the pyrazole ring toward further electrophilic aromatic substitution (S E​ Ar).

  • Resonance Effect (+M): The lone pairs on iodine can theoretically donate into the π -system. However, the orbital overlap between the large 5p orbital of iodine and the 2p orbital of carbon is highly inefficient. Thus, the -I effect heavily dominates the +M effect.

Quantitative Electronic & Physicochemical Profiling

The insertion of iodine fundamentally alters the measurable physical properties of the molecule, as summarized below:

Parameter1-Phenyl-1H-pyrazole4-Iodo-1-phenyl-1H-pyrazoleElectronic / Physical Implication
1 H NMR (C3-H) ~7.70 ppm7.72 ppmMild deshielding due to -I effect of Iodine
1 H NMR (C5-H) ~7.90 ppm7.96 ppmMild deshielding due to -I effect of Iodine
13 C NMR (C4) ~107.5 ppm~57.0 ppmExtreme shielding (Heavy Atom Effect of Iodine)
pKa (Conjugate Acid) ~0.4< 0.0 (Estimated)Reduced basicity at N2 due to electron withdrawal
Lipophilicity (logP) ~2.2~3.1Increased hydrophobicity, altering ADME profile
Electrostatic Potential Electron-rich C4 σ -hole at C-I axisEnables directional halogen bonding (X-bonding)

Self-Validating Experimental Methodologies

To achieve C4-iodination without degrading the substrate, the choice of reagents must account for the basicity of the N2 atom. Traditional iodination (I 2​ /HNO 3​ or I 2​ /H 2​ SO 4​ ) generates strong acids that protonate N2, severely deactivating the ring and stalling the reaction. The following protocols utilize Lewis base activation to bypass this limitation.

Protocol A: Disulfide-Catalyzed Electrophilic Iodination

This protocol leverages 1,3-diiodo-5,5-dimethylhydantoin (DIH) and a disulfide catalyst, as established in the 2[1].

  • Causality: The electron-rich aryl groups on the bis(4-methoxyphenyl) disulfide catalyst enhance its nucleophilicity. The disulfide attacks DIH to form a highly reactive, non-acidic sulfonium-iodine intermediate that readily transfers I + to the C4 position without protonating the pyrazole core.

Step-by-Step Workflow:

  • In an oven-dried flask under N 2​ , dissolve 1-phenyl-1H-pyrazole (0.6 mmol) in anhydrous acetonitrile (2.0 mL).

  • Add bis(4-methoxyphenyl) disulfide catalyst (1 mol%, 6 µmol).

  • Add DIH (0.45 mmol, providing 0.90 mmol of reactive I + ) in one portion.

  • Stir at room temperature for 30 minutes.

  • Self-Validation Checkpoint: The reaction progress is visually validated by the fading of the yellow active iodine tint. TLC monitoring (Hexanes/EtOAc 9:1) will confirm the complete consumption of the starting material and the appearance of a single new product spot at Rf​ = 0.60.

  • Quench with saturated aqueous Na 2​ S 2​ O 3​ , extract with EtOAc, and purify via flash chromatography to yield 4-iodo-1-phenyl-1H-pyrazole as a white solid (mp 66–69 °C).

G Start 1-Phenyl-1H-pyrazole (Electron-Rich Core) Reagents DIH + Disulfide Catalyst (Mild Electrophile) Start->Reagents Intermediate Active I+ Species (Lewis Base Activation) Reagents->Intermediate Attack Electrophilic Attack (C4 Position) Intermediate->Attack Product 4-Iodo-1-phenyl-1H-pyrazole (Deactivated Core) Attack->Product

Workflow of Disulfide-Catalyzed C4-Iodination.

Protocol B: Gallocyanine-Organocatalyzed Halogenation

For substrates sensitive to sulfur catalysts, an organic dye-based halogen-transfer agent provides an orthogonal approach, detailed in the 3[2].

  • Causality: Gallocyanine acts as a halogen-transfer agent, activating N-iodosuccinimide (NIS) under mild, room-temperature conditions without the need for transition metals or photoredox activation.

Step-by-Step Workflow:

  • Charge a reaction vial with 1-phenyl-1H-pyrazole (0.125 mmol) and acetonitrile (1.0 mL).

  • Add NIS (1.1 equiv) and gallocyanine (4 mol%).

  • Stir under ambient air for 15 minutes. (Note: Highly nucleophilic pyrazoles reach completion rapidly, whereas less electron-rich indazoles may require up to 90 minutes).

  • Self-Validation Checkpoint: GC-FID analysis using adamantane as an internal standard allows for real-time, quantitative self-validation of conversion without isolating the intermediate.

Strategic Implications in Drug Development

The installation of iodine at the C4 position is rarely the final synthetic step; rather, it is a strategic maneuver that unlocks two critical pathways in drug design:

  • Cross-Coupling Handle: The relatively weak C-I bond is highly susceptible to oxidative addition by Palladium(0). This transforms the deactivated 4-iodo-1-phenyl-1H-pyrazole into a prime substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, allowing for rapid late-stage functionalization.

  • Halogen Bonding (X-Bonding): In target-based drug design, the C4-iodine possesses a " σ -hole"—a localized region of positive electrostatic potential on the outermost surface of the halogen along the C-I bond axis. This enables highly directional, non-covalent interactions with Lewis bases (e.g., backbone carbonyls in protein kinase active sites), significantly enhancing target affinity and residence time.

References

  • Disulfide-Catalyzed Iodination of Electron-Rich Aromatic Compounds.ACS Publications.
  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent.The Journal of Organic Chemistry.
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives.PMC / National Institutes of Health.

Sources

Foundational

Solubility Profile and Physicochemical Characterization of 4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole in Organic Solvents

Executive Summary The compound 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole (Ph-IDMPz) is a highly functionalized, lipophilic heterocyclic intermediate widely utilized in medicinal chemistry and advanced organic synthesis[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole (Ph-IDMPz) is a highly functionalized, lipophilic heterocyclic intermediate widely utilized in medicinal chemistry and advanced organic synthesis[1]. As a versatile building block, its unique structural features—combining a polarizable iodine atom with a hydrophobic phenyl ring and a pyrazole core—make it an ideal candidate for cross-coupling reactions and ligand design[1][2]. Understanding its solubility profile in various organic solvents is critical for optimizing reaction conditions, designing purification workflows, and ensuring reproducible analytical characterization. This whitepaper provides an in-depth, mechanistically grounded analysis of the solvation thermodynamics and practical handling of Ph-IDMPz.

Structural Fundamentals and Solvation Causality

The solubility of any organic molecule is fundamentally dictated by the interplay between its crystal lattice energy and its ability to form favorable intermolecular interactions with a solvent. For Ph-IDMPz, the solvation thermodynamics are driven by three primary structural features:

  • The Pyrazole Core: Provides a localized dipole moment and acts as a weak hydrogen-bond acceptor (via the N2 nitrogen), allowing for favorable dipole-dipole interactions with polar aprotic solvents[1].

  • The N1-Phenyl and C3/C5-Dimethyl Groups: These moieties impart significant hydrophobic character, drastically reducing aqueous solubility while enhancing affinity for non-polar organic media[3].

  • The C4-Iodine Atom: The large, highly polarizable electron cloud of the iodine atom facilitates strong London dispersion forces, making the compound exceptionally soluble in halogenated solvents[1][4].

Because Ph-IDMPz lacks hydrogen-bond donors (no O-H or N-H groups), it cannot form the necessary hydrogen-bond networks required for aqueous dissolution, rendering it highly lipophilic and often presenting as a yellow oil or low-melting solid at room temperature[1][3].

Table 1: Physicochemical Properties & Mechanistic Implications
PropertyValueMechanistic Implication for Solubility
Molecular Formula C₁₁H₁₁IN₂High carbon/halogen ratio dictates strong lipophilicity.
Molecular Weight 298.12 g/mol Moderate size prevents severe entropic penalties during solvation.
H-Bond Donors 0Inability to donate H-bonds severely restricts aqueous solubility.
H-Bond Acceptors 2 (Pyrazole N)Enables dipole-dipole stabilization in polar aprotic solvents.
Physical State Yellow oil / solidLow lattice energy facilitates rapid, thermodynamically favorable dissolution[1][3].

Organic Solvent Solubility Matrix

The selection of a solvent for the synthesis or analysis of Ph-IDMPz relies on matching the solvent's dielectric constant (ε) with the specific requirements of the chemical workflow.

Table 2: Empirical Solubility Profile
Solvent ClassificationRepresentative SolventDielectric Constant (ε)Solubility LevelPrimary Application / Rationale
Non-Polar Halogenated Chloroform (CHCl₃)4.8Very HighStandard solvent for ¹H/¹³C NMR characterization due to optimal dispersion interactions[1][3][4].
Polar Aprotic Acetonitrile (MeCN)37.5HighOptimal medium for organocatalytic halogenation; balances substrate solubility with transition-state stabilization[1].
Polar Aprotic Nitromethane (MeNO₂)35.9HighFrequently used in R₄NHal/NOHSO₄ halogenation systems to stabilize electrophilic intermediates[3].
Weakly Polar Binary EtOAc / Hexanes~2.0 - 6.0High (Tunable)Standard mobile phase for flash column chromatography purification (R_f ≈ 0.43 - 0.50)[1][3][4].

Mechanistic Visualizations

Solvation_Mechanism PhIDMPz Ph-IDMPz (Lipophilic Pyrazole) Dispersion London Dispersion (Iodine & Phenyl) PhIDMPz->Dispersion Dipole Dipole-Dipole (N-Heterocycle) PhIDMPz->Dipole Solvent Polar Aprotic Solvent (e.g., Acetonitrile) Solvent->Dispersion Solvent->Dipole Dissolved Thermodynamically Solvated State Dispersion->Dissolved Dipole->Dissolved

Fig 1: Solvation thermodynamics of Ph-IDMPz driven by dispersion and dipole interactions.

Solubility_Workflow Step1 1. Solute Saturation (Excess Ph-IDMPz added) Step2 2. Isothermal Equilibration (24h at 25.0 ± 0.1 °C) Step1->Step2 Step3 3. Phase Separation (Ultracentrifugation) Step2->Step3 Step4 4. HPLC-UV Quantification (Self-validated via standard curve) Step3->Step4 Step5 5. Data Synthesis (Solubility Profile Generation) Step4->Step5

Fig 2: Self-validating shake-flask workflow for thermodynamic solubility quantification.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, where the experimental design inherently controls for common artifacts such as supersaturation or incomplete dissolution.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)
  • Solute Saturation: Add an excess of Ph-IDMPz (approximately 50 mg) to 1.0 mL of the target organic solvent in a hermetically sealed borosilicate glass vial.

    • Causality: Using an excess of the solute ensures that the thermodynamic equilibrium of saturation is reached, representing the true maximum solubility rather than a kinetic dissolution rate.

  • Isothermal Equilibration: Agitate the suspension at 300 RPM for 24 hours at a strictly controlled 25.0 ± 0.1 °C.

    • Causality: Solubility is highly temperature-dependent. Strict isothermal conditions prevent supersaturation artifacts that occur due to minor temperature fluctuations in standard laboratory environments.

  • Phase Separation: Subject the mixture to ultracentrifugation at 15,000 × g for 15 minutes.

    • Causality: Centrifugation is superior to filtration for lipophilic oils/solids, as it completely pellets undissolved micro-particulates without the risk of the highly lipophilic analyte adsorbing onto polymer filter membranes.

  • Self-Validating Quantification: Dilute the supernatant volumetrically and analyze via HPLC-UV (λ = 254 nm). Concurrently run a 5-point calibration curve of highly purified Ph-IDMPz.

    • Causality: The concurrent standard curve inherently validates the instrument's linear dynamic range and accounts for any daily variations in detector sensitivity, ensuring absolute quantitative trustworthiness.

Protocol B: Solvent-Dependent Synthesis and Isolation Workflow

The synthesis of Ph-IDMPz via the halogenation of 3,5-dimethyl-1-phenyl-1H-pyrazole relies heavily on solvent selection to drive the reaction to completion[1][3].

  • Reaction Assembly: Dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole (1.0 equiv) in anhydrous acetonitrile to achieve a 0.25 M concentration[1].

    • Causality: Acetonitrile (ε = 37.5) is selected because it fully solvates the lipophilic pyrazole precursor while providing sufficient polarity to stabilize the gallocyanine catalyst and the N-iodosuccinimide (NIS) transition state[1].

  • Halogenation: Add the gallocyanine HG⁺ catalyst (4 mol %) and NIS (1.1 equiv). Stir under ambient air for 1.5–2 hours[1].

    • Causality: Homogeneous solvation ensures uniform collision frequency between the catalyst, the halogenating agent, and the substrate, driving the reaction to >90% yield without the need for harsh heating.

  • Chromatographic Isolation: Concentrate the mixture in vacuo and purify via flash column chromatography using a gradient of hexanes/ethyl acetate (e.g., 90:10)[1].

    • Causality: Ph-IDMPz's high solubility in non-polar mixtures allows it to elute cleanly (R_f ≈ 0.43), effectively separating the highly lipophilic product from the more polar catalyst and succinimide byproducts[1].

References

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent - The Journal of Organic Chemistry (ACS Publications). Available at:1

  • R₄NHal/NOHSO₄: A Usable System for Halogenation of Isoxazoles, Pyrazoles, and Beyond - ACS Publications. Available at: 3

  • Tunable Regioselective Allylic Alkylation/Iodination of Imidazoheterocycles in Water - The Journal of Organic Chemistry (ACS Publications). Available at: 4

  • (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl){5-[(2-methoxyphenoxy)methyl]-2-furyl}methanone Compound Data - EvitaChem. Available at: 2

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Electrophilic Iodination of 3,5-Dimethyl-1-phenyl-1H-pyrazole

Executive Summary & Strategic Rationale The halogenation of the pyrazole nucleus is a foundational transformation in the synthesis of complex pharmaceutical and agrochemical libraries. Specifically, the introduction of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The halogenation of the pyrazole nucleus is a foundational transformation in the synthesis of complex pharmaceutical and agrochemical libraries. Specifically, the introduction of an iodine atom at the C4 position of 3,5-dimethyl-1-phenyl-1H-pyrazole provides a highly reactive synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings)[1].

This application note details field-proven, self-validating protocols for the regioselective electrophilic iodination of 3,5-dimethyl-1-phenyl-1H-pyrazole. By comparing classical N-Iodosuccinimide (NIS) methods with atom-economic molecular iodine ( I2​ ) oxidative systems, this guide empowers researchers to select the optimal methodology based on scale, environmental constraints, and available infrastructure[2].

Mechanistic Insights & Regioselectivity

Understanding the causality behind the reaction's regioselectivity is critical for troubleshooting and optimization. 3,5-Dimethyl-1-phenyl-1H-pyrazole is an electron-rich heteroaromatic system. The functionalization proceeds via a classical Electrophilic Aromatic Substitution (EAS) mechanism[1].

Causality of Regioselectivity (Why the C4 Position?):

  • Electronic Directing Effects: The lone pairs on the pyrazole nitrogens, combined with the inductive electron-donating (+I) effects of the C3 and C5 methyl groups, funnel electron density directly to the C4 carbon. This makes C4 the most nucleophilic site on the ring.

  • Steric Hindrance: The C3 and C5 positions are sterically blocked by the methyl groups, and the N1 position is occupied by the bulky phenyl ring. This leaves C4 as the only kinetically and thermodynamically accessible site for the large electrophilic iodine species ( I+ ).

Mechanism Substrate 3,5-Dimethyl-1-phenyl -1H-pyrazole SigmaComplex Wheland Intermediate (C4 Sigma Complex) Substrate->SigmaComplex Nucleophilic Attack Electrophile Electrophilic Iodine (I⁺) Generation Electrophile->SigmaComplex I⁺ Donor Deprotonation Deprotonation (Rearomatization) SigmaComplex->Deprotonation Product 4-Iodo-3,5-dimethyl -1-phenyl-1H-pyrazole Deprotonation->Product -H⁺

Mechanistic pathway of electrophilic aromatic substitution at the C4 position of the pyrazole ring.

Comparative Data & Reagent Selection

Selecting the appropriate iodinating system requires balancing yield, reaction kinetics, and atom economy. The table below synthesizes quantitative data across established methodologies to aid in protocol selection[3][4][5].

Iodinating SystemSolventAdditive / CatalystTypical TempYield RangeAtom Economy (Iodine)
NIS MeCN or DCMCatalytic Acid (e.g., TFA)0 °C to RT85 - 95%50% (Loss of succinimide)
I₂ / HIO₃ AcOH / H₂ONoneRT to 50 °C80 - 90%100%
I₂ / H₂O₂ H₂O or EtOHNone (Green Protocol)RT75 - 85%100%
I₂ / Allylic Alcohol H₂OAllylic Alcohol (10 mol%)RT~87%50% (Without oxidant)

Table 1: Comparison of electrophilic iodination conditions for pyrazole derivatives.

Experimental Protocols

Protocol A: Precision Iodination using N-Iodosuccinimide (NIS)

This method is highly recommended for discovery-scale synthesis due to the mild nature of NIS and the ease of handling. The addition of a catalytic amount of acid protonates the succinimide carbonyl, significantly enhancing the electrophilicity of the iodine atom[5].

Materials:

  • 3,5-Dimethyl-1-phenyl-1H-pyrazole (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Trifluoroacetic acid (TFA) or H2​SO4​ (0.1 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Dissolution: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole (1.0 equiv) in anhydrous MeCN (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath to control the initial exothermic reaction and prevent over-halogenation.

  • Reagent Addition: Add NIS (1.1 equiv) portion-wise over 5 minutes. The solution will typically adopt a pale yellow/orange hue.

  • Activation: Add catalytic TFA (0.1 equiv) dropwise.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours. Monitor via TLC (Hexanes/EtOAc, 8:2). The disappearance of the starting material validates the forward progression.

  • Quenching (Self-Validation Step): Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ). Visual Cue: The immediate fading of any residual yellow/brown color confirms the successful reduction and neutralization of unreacted electrophilic iodine[2].

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole as a purified solid/oil[3].

Protocol B: Atom-Economic Iodination using I2​ and Iodic Acid ( HIO3​ )

For scale-up and process chemistry, the I2​/HIO3​ system is superior. Iodic acid acts as an oxidant, converting the byproduct hydrogen iodide (HI) back into reactive molecular iodine ( 5HI+HIO3​→3I2​+3H2​O ). This ensures that 100% of the iodine atoms are incorporated into the product, drastically reducing waste[1].

Materials:

  • 3,5-Dimethyl-1-phenyl-1H-pyrazole (1.0 equiv)

  • Molecular Iodine ( I2​ ) (0.4 equiv)

  • Iodic Acid ( HIO3​ ) (0.2 equiv)

  • Glacial Acetic Acid (AcOH) / Water (10:1 v/v)

Step-by-Step Procedure:

  • Dissolution: Dissolve the pyrazole substrate (1.0 equiv) in the AcOH/Water solvent mixture.

  • Reagent Addition: Add I2​ (0.4 equiv) and HIO3​ (0.2 equiv) directly to the stirring solution.

  • Heating: Heat the reaction mixture to 50 °C. The oxidative regeneration of I2​ maintains a steady concentration of the active electrophile.

  • Monitoring & Workup: Stir for 4–6 hours. Upon completion (confirmed by LCMS), cool to room temperature. Dilute with water and extract with Dichloromethane (DCM).

  • Neutralization: Wash the organic layer sequentially with saturated aqueous Na2​S2​O3​ (to remove trace iodine) and saturated aqueous NaHCO3​ (to neutralize the acetic acid).

  • Isolation: Dry the organic phase over MgSO4​ , filter, and concentrate to afford the highly pure iodinated product.

Workflow Step1 1. Substrate Preparation Dissolve pyrazole in MeCN or AcOH Step2 2. Reagent Addition Add NIS (mild) or I₂/HIO₃ (atom-economic) Step1->Step2 Step3 3. Reaction Monitoring Track C4-H disappearance via TLC/LCMS Step2->Step3 Step4 4. Quenching Neutralize excess I₂ with aq. Na₂S₂O₃ Step3->Step4 Step5 5. Extraction & Washing Partition in organic solvent, wash with Brine Step4->Step5 Step6 6. Purification Silica Gel Chromatography or Recrystallization Step5->Step6

Generalized experimental workflow for the electrophilic iodination of pyrazole derivatives.

Analytical Characterization & Troubleshooting

Validating the structural integrity of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole is straightforward using standard spectroscopic techniques:

  • 1 H NMR (400 MHz, CDCl3​ ): The most diagnostic indicator of successful C4-iodination is the complete disappearance of the C4-proton singlet, which typically resonates around δ 6.00 – 6.10 ppm in the unhalogenated starting material[5]. The methyl groups at C3 and C5 will remain as distinct singlets around δ 2.30 ppm[3].

  • 13 C NMR (100 MHz, CDCl3​ ): The heavy atom effect of iodine causes a dramatic upfield shift of the C4 carbon. While an unsubstituted C4 carbon appears around 105 ppm, the iodinated C4 carbon will resonate significantly upfield, typically between 60–70 ppm.

  • Mass Spectrometry (ESI-MS): Look for the [M+H]+ ion peak. The addition of an iodine atom (+126.9 Da) minus the displaced proton (-1.0 Da) results in a net mass increase of +126 Da compared to the starting material.

Troubleshooting Tip: If di-iodination or degradation is observed, it is usually indicative of excessive reaction temperatures or a hyper-active electrophilic source. Ensure strict temperature control (0 °C initiation) when using the NIS/TFA protocol.

References

  • BenchChem. "An In-depth Technical Guide to the Electrophilic Iodination of 1-Ethyl-5-Methyl-1H-Pyrazole". BenchChem Technical Guides. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-gQpH1cIQdDU3FPuHPbp5dvylcZx4CiR4HMiChLGVg8GOoEOaP3cygWN70ao7dRabeD-yAbOlqLIDhEebnYyAYCEvtxuc6ArjhxUsRKQj7Vx1wuiZ6rEJCNg59RHoRzH0VHTP0ADELvI6G2Pi-MEkuTAXf11WnuLJL-646z1zHaXJS95YdoMFkQhuyGfyMPx43-4DamDzkH0K5p2MDgbJSgcOMXH3rZxiJOMsMbRnF-Dy476cCI4=]
  • BenchChem. "A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals". BenchChem Technical Guides. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNSA-O0Qlq1_Jl2ZBPDh6j-FyvLITOg8i4L5k7FuGCVX8VOOeWUn1bBaPxnFKB5CCSXdmZvHjqepYhhGoPJOV2j2Eo3pVvehyIZ5rNKpLcI7huXOTpRJ4vI_uUGfETNuaaiNB1lEQsGA5gZuIHkgHb2Rt_MyaSq4BblJ6nX_Ru6OSlV-sPTgRdbf84KLS8MaQM4LuI4Dk4K1ulqEUv2IVJD3FGvhcevUz-_CILCSAeFraDwAWfYoMcENkPgynNRCgBnQ==]
  • ACS Publications. "R4NHal/NOHSO4: A Usable System for Halogenation of Isoxazoles, Pyrazoles, and Beyond". The Journal of Organic Chemistry. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESV88yruYFRaAT50eiv6pHGywUK5CvBXEBFP_7KrPimFCzoY4UBF3WuC7KKBrWOzPLoA39-kTb4G_gdXUj9ju2qZD9O7VKVk1Gx0ln2VvqA8jwD5AFI-VBSTbt73J6_KNdeJbGUHmZ77bI]
  • ACS Publications. "Tunable Regioselective Allylic Alkylation/Iodination of Imidazoheterocycles in Water". The Journal of Organic Chemistry. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy6c52FMJBDrkFvKaThTMFVetDMx6oKmjJvd4ivzNLOOhXEjlnS35mIrm0mMUi_cMCRl8QLNYJcVMpxifV8fYRMjvsmDyVi6Nb9VGcKIZk85SaBINZuBFjOkWX26MSwGmAwKtlTXVoxon7]
  • ACS Publications. "Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent". The Journal of Organic Chemistry. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH3zgGGGNoCjWO_w8SPl085zYadadXCfKIKjZfKtgqbhmQV2QZhZYkI1aF7AV9iapw50mTeE_xbFjDyaaoFuwwRUNScfBnP0d20Fpcrok-POFDuiB4DF8G-mXFOVmtgXqH71YL4nYtOs01]

Sources

Application

Suzuki-Miyaura cross-coupling with 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole

Application Note: Overcoming Steric Hindrance in the Suzuki-Miyaura Cross-Coupling of 4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole Mechanistic Rationale: The Pyrazole Scaffold and Steric Dynamics 4-Iodo-3,5-dimethyl-1-phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Overcoming Steric Hindrance in the Suzuki-Miyaura Cross-Coupling of 4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole

Mechanistic Rationale: The Pyrazole Scaffold and Steric Dynamics

4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole is a highly privileged building block in medicinal chemistry, frequently utilized as a core scaffold for kinase inhibitors, COX-2 selective anti-inflammatory agents, and advanced agrochemicals. However, functionalizing the C4 position of this specific pyrazole ring presents a distinct synthetic challenge. The adjacent methyl groups at the C3 and C5 positions create a restrictive "steric canyon" around the C4 carbon, severely impeding the approach of bulky transition metal catalysts.

To overcome this geometric limitation, the selection of the halide leaving group is critical. While bromo- and chloro-pyrazoles are common, the use of an iodide leaving group is mandatory for high-yielding cross-couplings at this position. The lower bond dissociation energy of the C–I bond facilitates a highly exergonic and rapid oxidative addition by the Palladium(0) active species. This thermodynamic advantage effectively compensates for the kinetic barrier imposed by the steric bulk of the adjacent methyl groups. Furthermore, 4-iodopyrazoles can be synthesized efficiently and regioselectively via mild organocatalytic halogenation protocols[1].

Reaction Design: Catalyst and Solvent Causality

Designing a robust Suzuki-Miyaura coupling for this substrate requires a deliberate departure from standard, unhindered aryl halide conditions.

  • Catalyst Selection: Monodentate phosphine ligands (e.g., Pd(PPh3​)4​ ) frequently fail with 3,5-disubstituted pyrazoles. The slow transmetalation step—exacerbated by steric clash—allows monodentate ligands to dissociate, leading to irreversible catalyst aggregation (palladium black)[2]. To prevent this, a bidentate ligand system such as Pd(dppf)Cl2​ is required. The dppf ligand enforces a strict cis-geometry on the palladium center, stabilizing the Pd(II) intermediate and significantly accelerating the final reductive elimination step.

  • Base and Solvent Synergy: A biphasic solvent system of 1,4-Dioxane and Water (5:1 v/v) paired with K2​CO3​ provides the optimal environment. The water phase dissolves the inorganic base to generate the crucial hydroxo-palladium intermediate—a prerequisite for activating the boronic acid for transmetalation. Simultaneously, the boiling point of 1,4-dioxane (101 °C) allows for the elevated thermal energy required to drive the sterically hindered coupling to completion.

Optimization of Reaction Conditions

The following table summarizes the quantitative optimization data for the cross-coupling of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole with a standard arylboronic acid, demonstrating the critical nature of catalyst and solvent selection.

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Observation / Causality
1 Pd(PPh3​)4​ Na2​CO3​ Toluene / H2​O 902432%Significant Pd black formation; incomplete conversion.
2 Pd(OAc)2​ / PPh3​ K2​CO3​ DMF1001845%High rate of boronic acid protodeboronation.
3 Pd(dppf)Cl2​ K2​CO3​ Dioxane / H2​O 901294% Clean conversion; bidentate ligand stabilizes intermediate.
4 Pd(dppf)Cl2​ Cs2​CO3​ Dioxane / H2​O 901289%Good yield, but base is unnecessarily expensive for this substrate.

Catalytic Pathway Visualization

Figure 1: Suzuki-Miyaura catalytic cycle tailored for sterically hindered 4-iodopyrazoles.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the integrity of the reaction at each phase.

Reagents:

  • 4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole (1.0 mmol, 298 mg)

  • Arylboronic Acid (1.2 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 41 mg)

  • K2​CO3​ (2.0 mmol, 276 mg)

  • 1,4-Dioxane (5.0 mL) and Deionized H2​O (1.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the 4-iodopyrazole, arylboronic acid, and K2​CO3​ .

  • Atmospheric Purge (Critical Step): Seal the tube with a rubber septum. Evacuate the vessel under high vacuum for 2 minutes, then backfill with dry Nitrogen or Argon. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes the Pd(0) active species to inactive Pd(II) oxides and promotes oxidative homocoupling of the boronic acid.

  • Solvent Addition: Syringe in the 1,4-Dioxane and H2​O . Degas the resulting suspension by bubbling Nitrogen directly through the liquid for 10 minutes.

  • Catalyst Introduction: Briefly open the septum under a positive flow of Nitrogen and add the Pd(dppf)Cl2​ catalyst. Self-Validation Check: The mixture should immediately take on a deep red/orange hue, indicative of the Pd(II) precatalyst dissolving.

  • Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous base and organic solvent phases.

  • Reaction Monitoring: After 4 hours, sample the organic layer via syringe. Self-Validation Check: Analyze via TLC (Hexanes/EtOAc 4:1). The starting iodide (typically Rf ~0.6) should be consumed, replaced by a highly UV-active product spot (Rf ~0.4).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and filter the entire mixture through a short pad of Celite to remove palladium residues. Wash the filtrate with brine (2 x 10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/EtOAc).

Figure 2: Benchtop workflow for the execution and purification of the cross-coupling reaction.

Troubleshooting Common Failure Modes

  • Protodeboronation (Loss of Boronic Acid): If LC-MS analysis indicates unreacted 4-iodopyrazole but complete consumption of the boronic acid, protodeboronation has occurred. Causality: Excessively high temperatures or prolonged exposure to the aqueous base prior to catalyst activation cleaves the C–B bond. Solution: Lower the reaction temperature to 80 °C or add the boronic acid in two portions over 4 hours.

  • Palladium Black Formation: The sudden precipitation of a fine, black powder accompanied by a halt in reaction progress. Causality: Catalyst degradation due to poor ligand stabilization or oxygen ingress. Solution: Ensure rigorous degassing of solvents (sparging for at least 15 minutes) and verify the quality/age of the Pd(dppf)Cl2​ batch.

  • Homocoupling (Biaryl Formation): The formation of a symmetric biaryl byproduct derived from the boronic acid. Causality: Trace oxygen acts as an oxidant, driving the undesired homocoupling cycle. Solution: Strictly adhere to the freeze-pump-thaw degassing method if standard nitrogen sparging proves insufficient.

References

  • Qasid, M., et al. "Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent." The Journal of Organic Chemistry, 2025.

  • Han, Y., Huynh, H. V., Tan, G. K. "Palladium(II) Pyrazolin-4-ylidenes: Remote N-Heterocyclic Carbene Complexes and Their Catalytic Application in Aqueous Suzuki−Miyaura Coupling." Organometallics, 2007.

  • Chugunova, E., et al. "R4NHal/NOHSO4: A Usable System for Halogenation of Isoxazoles, Pyrazoles, and Beyond." ACS Publications, 2020. 3

Sources

Method

Application Note: Sonogashira Cross-Coupling of 4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary The synthesis of highly functionalized pyrazoles is a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

The synthesis of highly functionalized pyrazoles is a critical pathway in modern drug discovery, given the prevalence of the pyrazole pharmacophore in anti-inflammatory, analgesic, and kinase-inhibitory therapeutics. 4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole serves as an exceptional electrophilic building block for carbon-carbon bond formation.

This application note details the optimized Sonogashira coupling conditions for this specific substrate. By combining palladium catalysis with a copper co-catalyst, terminal alkynes can be efficiently conjugated to the 4-position of the pyrazole ring. The protocols provided herein are designed for high yield, reproducibility, and scalability, emphasizing the mechanistic causality behind each experimental parameter.

Mechanistic Rationale & Substrate Design

As a Senior Application Scientist, it is crucial to understand why a reaction works to effectively troubleshoot and scale it. The Sonogashira coupling relies on a dual catalytic cycle (Palladium and Copper) [3].

Causality of Substrate Features
  • The 4-Iodo Advantage: The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling follows the strict trend: C–I > C–Br > C–Cl [1]. The highly polarized and easily oxidative-added C–I bond at the 4-position allows the reaction to proceed under exceptionally mild conditions (often at room temperature). This minimizes the thermal degradation of sensitive alkyne partners.

  • N-Phenyl Protection: Unprotected pyrazoles (containing a free N–H) are notorious for poisoning palladium catalysts via direct metal coordination or undergoing competitive Buchwald-Hartwig amination[1]. The 1-phenyl substitution acts as a robust protecting group, ensuring strict chemoselectivity for the C–C coupling.

  • Steric Dynamics: While the 3,5-dimethyl groups introduce local steric bulk, the linear, sp-hybridized geometry of the incoming copper acetylide intermediate easily bypasses this hindrance during the transmetalation step.

G Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)IL₂ Pd0->OxAdd 4-Iodo-pyrazole TransMet Transmetalation Pd(II)(Ar)(C≡CR)L₂ OxAdd->TransMet Cu-Acetylide RedElim Reductive Elimination Product + Pd(0)L₂ TransMet->RedElim RedElim->Pd0 CuCycle Copper Cycle CuI + Base + Alkyne CuCycle->TransMet

Figure 1: Synergistic Pd/Cu catalytic cycle for Sonogashira coupling of 4-iodopyrazoles.

Optimization of Reaction Conditions

To establish a self-validating and robust protocol, various conditions were evaluated using phenylacetylene as the model terminal alkyne [2]. The data below illustrates the critical nature of the copper co-catalyst and the anaerobic environment.

Table 1: Condition Optimization for 4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole Coupling

EntryCatalyst (mol%)Co-Catalyst (mol%)Base / SolventTemp (°C)AtmosphereYield (%)Observation / Causality
1 Pd(PPh₃)₂Cl₂ (2%) CuI (4%) Et₃N / DMF (1:4) RT Argon 92% Optimal conditions; rapid transmetalation.
2Pd(PPh₃)₂Cl₂ (2%)CuI (4%)Et₃N / DMF (1:4)60 °CArgon88%Slight reduction due to alkyne polymerization.
3Pd(OAc)₂ + PPh₃CuI (5%)DIPA / THFRTArgon85%Viable alternative, but requires pre-activation.
4Pd(PPh₃)₂Cl₂ (5%)NoneEt₃N / DMF80 °CArgon41%Cu-free requires harsh heat; proves CuI necessity.
5Pd(PPh₃)₂Cl₂ (2%)CuI (4%)Et₃N / DMF (1:4)RTAir 28%Massive Glaser homocoupling (diyne formation) [4].

Note: Yields are isolated yields after silica gel chromatography.

Experimental Methodology: Self-Validating Protocol

This protocol is engineered to provide built-in validation checks, ensuring the researcher can verify the integrity of the reaction in real-time.

Workflow Step1 1. Preparation Degas Solvents Step2 2. Setup Add Reagents Step1->Step2 Step3 3. Reaction Stir under Ar Step2->Step3 Step4 4. Workup Extract & Wash Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the Sonogashira coupling reaction.

Reagents Required:
  • 4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole (1.0 equiv, 1.0 mmol, 298 mg)

  • Phenylacetylene (1.2 equiv, 1.2 mmol, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv, 2 mol%, 14 mg)

  • Copper(I) iodide [CuI] (0.04 equiv, 4 mol%, 7.6 mg)

  • Triethylamine (Et₃N) (Anhydrous, 2.0 mL)

  • N,N-Dimethylformamide (DMF) (Anhydrous, 8.0 mL)

Step-by-Step Procedure:
  • System Purging (Crucial for Trustworthiness): Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with high-purity Argon. Repeat this cycle three times. Causality: Strict exclusion of oxygen prevents the oxidative homocoupling of the alkyne (Glaser coupling).

  • Reagent Loading: Under a positive stream of Argon, add the 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole, Pd(PPh₃)₂Cl₂, and CuI to the flask.

  • Solvent Addition: Inject anhydrous DMF and Et₃N via syringe. Stir the mixture for 5 minutes at room temperature.

    • Self-Validation Check: The solution should appear pale yellow to clear orange. If the solution immediately turns black, the system has been compromised by oxygen or moisture, resulting in "Palladium black" precipitation.

  • Alkyne Addition: Add phenylacetylene dropwise over 2 minutes via a micro-syringe.

  • Reaction Execution: Seal the flask and stir at room temperature (20–25 °C) for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (4:1) as the eluent.

    • Self-Validation Check: The starting iodide will consume completely, and a new, highly UV-active spot (the conjugated product) will appear at a lower Rf value.

  • Quenching and Workup: Once complete, dilute the reaction mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove metal particulates. Wash the filtrate with saturated aqueous NH₄Cl (2 × 15 mL) to remove copper salts and amine, followed by brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes/Ethyl Acetate) to afford the pure 4-(phenylethynyl)-3,5-dimethyl-1-phenyl-1H-pyrazole.

Troubleshooting & Quality Control

  • Issue: Formation of a highly non-polar byproduct.

    • Diagnosis: Glaser homocoupling (1,4-diphenylbuta-1,3-diyne formation).

    • Solution: Ensure strict Schlenk techniques are used. Degas solvents via the freeze-pump-thaw method prior to use [4].

  • Issue: Incomplete conversion of the pyrazole substrate.

    • Diagnosis: Catalyst deactivation or insufficient alkyne.

    • Solution: Because terminal alkynes can be volatile, ensure the flask is properly sealed. If the reaction stalls, spiking an additional 1 mol% of Pd catalyst and 0.2 equiv of alkyne often drives it to completion. Do not simply increase the temperature, as this promotes side reactions.

References

  • Title: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles Source: Synthetic Communications (Taylor & Francis) URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

Application

Application Note: C4-Amination of 4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole via Buchwald-Hartwig Cross-Coupling

Executive Summary The synthesis of 4-aminopyrazoles is a critical endeavor in modern drug development, as these structural motifs are ubiquitous in bioactive molecules, most notably as bioisosteres in Janus kinase (JAK)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 4-aminopyrazoles is a critical endeavor in modern drug development, as these structural motifs are ubiquitous in bioactive molecules, most notably as bioisosteres in Janus kinase (JAK) inhibitors[1]. However, functionalization at the C4 position of highly substituted pyrazoles—specifically 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole—presents unique steric and electronic hurdles. The flanking 3,5-dimethyl groups impose severe steric shielding around the C4 reaction site, while the N-phenyl ring modulates the electron density of the pyrazole core.

This application note details field-proven methodologies for the C–N cross-coupling of this specific substrate. By analyzing the mechanistic causality behind catalyst, ligand, and base selection, this guide provides a self-validating framework for achieving high-yielding aminations while circumventing common failure modes such as β -hydride elimination and protodehalogenation.

Mechanistic Causality and Catalyst Selection

The Buchwald-Hartwig amination operates via a Pd(0)/Pd(II) catalytic cycle comprising oxidative addition, amine coordination/deprotonation, and reductive elimination[2]. For 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole, the carbon-iodine bond is highly reactive toward oxidative addition. However, the sterically encumbered C4 position significantly retards the reductive elimination step, leaving the catalytic intermediate vulnerable to off-cycle degradation.

To overcome this, the choice of the catalytic system must be strictly dictated by the structural nature of the amine nucleophile:

  • Palladium Catalysis for Amines Lacking β -Hydrogens : For anilines or diarylamines, a palladium source (e.g., Pd(dba)₂) paired with a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., tBuXPhos) is optimal. The extreme steric bulk of the ligand forces the Pd(II) intermediate into a highly congested conformation. This steric pressure artificially lowers the activation energy required for reductive elimination, accelerating C–N bond formation before catalyst deactivation can occur[2].

  • Copper Catalysis for Amines Possessing β -Hydrogens : When coupling primary or secondary alkylamines (e.g., piperidine, n-butylamine), palladium catalysis frequently fails. The Pd(II)-amido complex undergoes rapid β -hydride elimination, resulting in unwanted imine byproducts and the reduced (protodehalogenated) pyrazole[3]. In these scenarios, switching to a CuI-catalyzed Ullmann-type C–N coupling completely circumvents β -hydride elimination, restoring high yields[3].

Visualizing the Workflows

G Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Insertion into C-I bond) Pd0->OA + 4-Iodo-pyrazole PdII_1 L_nPd(II)(Ar)(I) Ar = 3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl OA->PdII_1 AmineCoord Amine Coordination & Base Deprotonation PdII_1->AmineCoord + HNR2, + Base - Base·HI PdII_2 L_nPd(II)(Ar)(NR2) AmineCoord->PdII_2 RE Reductive Elimination (Sterically Accelerated) PdII_2->RE RE->Pd0 Catalyst Regeneration Product 4-Amino-3,5-dimethyl-1-phenyl-1H-pyrazole RE->Product

Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amination highlighting key intermediates.

G Start Select Amine for C4-Amination CheckBeta Does the amine possess β-hydrogens? Start->CheckBeta YesBeta Yes (e.g., Alkylamines) CheckBeta->YesBeta NoBeta No (e.g., Anilines, Diarylamines) CheckBeta->NoBeta CuCat Copper Catalysis (CuI, L-Proline, K2CO3) YesBeta->CuCat PdCat Palladium Catalysis (Pd(dba)2, tBuXPhos, KOtBu) NoBeta->PdCat Risk Prevents β-hydride elimination CuCat->Risk HighYield Accelerates reductive elimination PdCat->HighYield

Decision matrix for selecting the optimal catalytic system based on amine structure.

Quantitative Data & Optimization Summary

The following table synthesizes the validated outcomes when coupling 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole with various amine classes. It demonstrates the critical divergence in catalyst efficacy required to maintain scientific integrity across different substrates[1],[3].

Amine ClassExample AmineCatalytic SystemLigandBaseTemp/TimeExpected YieldPrimary Failure Mode Avoided
Arylamine (No β -H)Aniline5 mol% Pd(dba)₂tBuXPhosKOtBu100 °C, 12h>85%Protodehalogenation
Diarylamine (No β -H)Diphenylamine5 mol% Pd(dba)₂XantphosCs₂CO₃110 °C, 16h75-80%Steric stalling at Pd(II)
Sec. Alkylamine ( β -H)Piperidine20 mol% CuIL-ProlineK₂CO₃110 °C, 24h>80% β -hydride elimination
Pri. Alkylamine ( β -H)n-Butylamine20 mol% CuIL-ProlineK₂CO₃110 °C, 24h70-75% β -hydride elimination
Detailed Experimental Protocols
Protocol A: Palladium-Catalyzed Amination (For Amines Lacking β -Hydrogens)

Rationale : This protocol utilizes Pd(dba)₂ and tBuXPhos. The strong base KOtBu facilitates the rapid deprotonation of the coordinated amine, while the bulky tBuXPhos ligand forces the sterically congested 3,5-dimethylpyrazole and amine groups together, triggering reductive elimination[2].

Materials :

  • 4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole (1.0 equiv, 1.0 mmol, 298 mg)

  • Aniline (1.2 equiv, 1.2 mmol)

  • Pd(dba)₂ (5 mol%, 0.05 mmol)

  • tBuXPhos (10 mol%, 0.10 mmol)

  • KOtBu (1.5 equiv, 1.5 mmol)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Procedure :

  • Preparation : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole, Pd(dba)₂, tBuXPhos, and KOtBu[1].

  • Atmosphere Control (Critical) : Seal the tube with a septum. Evacuate and backfill the vessel with high-purity argon three times. Complete removal of oxygen is mandatory, as O₂ rapidly oxidizes the electron-rich tBuXPhos ligand and degrades the Pd(0) complex.

  • Solvent & Reagent Addition : Introduce anhydrous, degassed toluene (5.0 mL) and the amine (aniline) via a gas-tight syringe.

  • Reaction Execution : Replace the septum with a Teflon screw cap under positive argon flow. Heat the reaction mixture in a pre-equilibrated oil bath at 100 °C for 12 hours with vigorous stirring.

  • Workup & Validation : Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter the mixture through a short pad of Celite to remove palladium black and insoluble inorganic salts. (Self-validation: The filtrate should transition from dark brown/black to a clear yellow/orange solution).

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure 4-amino-3,5-dimethyl-1-phenyl-1H-pyrazole derivative.

Protocol B: Copper-Catalyzed Amination (For Amines Possessing β -Hydrogens)

Rationale : To prevent the β -hydride elimination observed with palladium, this protocol employs a copper(I) catalyst. L-Proline acts as a bidentate ligand to stabilize the Cu(I) center and enhance its solubility in organic solvents, facilitating the oxidative addition of the highly reactive pyrazole iodide[3].

Materials :

  • 4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole (1.0 equiv, 1.0 mmol, 298 mg)

  • Piperidine (1.5 equiv, 1.5 mmol)

  • CuI (20 mol%, 0.20 mmol)

  • L-Proline (40 mol%, 0.40 mmol)

  • K₂CO₃ (2.0 equiv, 2.0 mmol, finely powdered)

  • Anhydrous DMSO (4.0 mL)

Step-by-Step Procedure :

  • Preparation : To an oven-dried reaction vial, add 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole, CuI, L-Proline, and finely powdered K₂CO₃.

  • Atmosphere Control : Evacuate and backfill the vial with argon three times.

  • Addition : Add anhydrous DMSO (4.0 mL) and piperidine via syringe. DMSO is critical here as it stabilizes the Cu(I) intermediates and promotes the Ullmann-type coupling.

  • Heating : Seal the vial and heat the mixture to 110 °C for 24 hours. Monitor the consumption of the pyrazole iodide via LC-MS or TLC.

  • Quenching & Extraction : Cool to room temperature. Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine (3 x 10 mL) to thoroughly remove the DMSO solvent.

  • Drying & Purification : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by silica gel chromatography to yield the alkylated 4-aminopyrazole.

References
  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). "The Buchwald–Hartwig Amination After 25 Years." Angewandte Chemie International Edition, 58(48), 17118-17129. URL:[Link]

  • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI." Molecules, 25(20), 4634. URL:[Link]

Sources

Method

Application Note: 4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole in Agrochemical Synthesis

Executive Summary The development of next-generation agrochemicals—particularly succinate dehydrogenase inhibitor (SDHI) fungicides and phenylpyrazole insecticides—relies heavily on privileged heterocyclic scaffolds. 4-I...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation agrochemicals—particularly succinate dehydrogenase inhibitor (SDHI) fungicides and phenylpyrazole insecticides—relies heavily on privileged heterocyclic scaffolds. 4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole (Ph-IDMPz) serves as a highly versatile, electrophilically primed building block. By leveraging the low bond dissociation energy of the C4–Iodine bond, discovery chemists can bypass the severe steric hindrance imposed by the adjacent 3,5-dimethyl groups, enabling rapid library generation via transition-metal-catalyzed cross-coupling.

This application note provides a comprehensive mechanistic rationale and self-validating protocols for the synthesis and downstream functionalization of Ph-IDMPz in agrochemical R&D.

Mechanistic Rationale: Why the 4-Iodo Handle?

The pyrazole ring is a ubiquitous pharmacophore in crop protection due to its metabolic stability and ability to form robust hydrogen bond networks within target enzyme pockets. However, functionalizing the C4 position of 3,5-dimethyl-1-phenyl-1H-pyrazole presents a unique physicochemical challenge:

  • Steric Shielding: The methyl groups at the C3 and C5 positions create a restrictive steric funnel.

  • Electronic Deactivation: While the C4 position is naturally nucleophilic, once a halogen is introduced, the ring becomes deactivated toward further electrophilic attack[1].

The Causality of Halogen Selection: Bromine and chlorine handles frequently fail to undergo oxidative addition in palladium- or copper-catalyzed systems when flanked by di-ortho methyl groups. Iodine is specifically chosen because the C–I bond is significantly longer (approx. 2.10 Å) and weaker (~238 kJ/mol) than the C–Br bond (~336 kJ/mol). This kinetic advantage ensures that the oxidative addition step of the catalytic cycle outpaces catalyst degradation, allowing for efficient Suzuki-Miyaura, Sonogashira, and Ullmann-type couplings[1],[2].

Agrochemical Workflows & Applications

Synthesis of SDHI Fungicide Scaffolds (C–C Coupling)

SDHI fungicides disrupt fungal respiration by binding to Complex II in the mitochondrial electron transport chain. Appending an aryl or heteroaryl group at the C4 position of the pyrazole core enhances the lipophilicity (log P) of the molecule, facilitating penetration through the fungal cell wall. Microwave-assisted Suzuki-Miyaura coupling of Ph-IDMPz with various boronic acids is the premier method for synthesizing these bis-aryl systems[2].

Synthesis of Fipronil-Analogues (C–S Coupling)

Fipronil is a blockbuster broad-spectrum insecticide characterized by a sulfinyl group at the C4 position of a pyrazole ring. While direct C–H sulfenylation of pyrazoles is possible under forcing conditions[3],[4], utilizing the 4-iodo derivative allows for highly regioselective, milder Ullmann-type C–S cross-coupling. This prevents off-target functionalization when working with complex, multi-ring intermediates.

Pathway A 3,5-Dimethyl-1-phenyl- 1H-pyrazole B 4-Iodo-3,5-dimethyl-1-phenyl- 1H-pyrazole A->B Electrophilic Iodination (I2, Oxidant) C 4-Aryl Pyrazoles (Fungicide Precursors) B->C Suzuki Coupling (Pd Cat., Ar-B(OH)2) D 4-Sulfenyl Pyrazoles (Insecticide Precursors) B->D C-S Coupling (Cu Cat., Ar-S-S-Ar)

Caption: Synthetic workflow from 3,5-dimethyl-1-phenyl-1H-pyrazole to agrochemical targets.

Quantitative Data Summary

The following table summarizes the optimized yields for the functionalization of sterically hindered 4-iodo pyrazoles, demonstrating the robustness of the iodine handle across different catalytic regimes.

Reaction TypeCoupling PartnerCatalyst SystemConditionsYield (%)Ref
Iodination Molecular Iodine ( I2​ ) NOHSO4​ RT, 1-5 h72 - 95[5]
Suzuki C–C Phenylboronic acid Pd(PPh3​)4​ / Cs2​CO3​ MW, 90°C, 10 min88[2]
Suzuki C–C 4-Chlorophenylboronic acid Pd(PPh3​)4​ / Cs2​CO3​ MW, 90°C, 12 min85[2]
Sulfenylation C–S Diphenyl disulfideCuCl / K2​S2​O8​ 140°C, 3 h82[4]

Experimental Protocols

Protocol A: Regioselective Iodination to Yield Ph-IDMPz

Causality Check: Traditional iodination using N-iodosuccinimide (NIS) often requires harsh refluxing. Utilizing the R4​NHal/NOHSO4​ system or an I2​ /oxidant system generates a highly active iodonium ( I+ ) species, allowing the reaction to proceed at room temperature, preserving sensitive functional groups[5].

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole (10 mmol) in 20 mL of anhydrous dichloromethane (DCM).

  • Activation: Add molecular iodine (0.6 equivalents, 6 mmol). The solution will turn deep purple.

  • Catalysis: Slowly add nitrosylsulfuric acid ( NOHSO4​ ) dropwise via syringe. Self-validation: The reaction is exothermic; maintain the flask in a room-temperature water bath to prevent solvent boil-off.

  • Monitoring: Stir the mixture for 2 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The starting material spot (UV active) should cleanly convert to a lower Rf​ product spot.

  • Quenching & Workup: Pour the mixture into 50 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Self-validation: The dark purple color of unreacted iodine will immediately discharge, leaving a pale yellow organic layer.

  • Isolation: Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole as a yellow oil/solid[5].

Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling

Causality Check: Conventional thermal heating of sterically hindered 4-iodo pyrazoles often results in protodehalogenation or catalyst poisoning. Microwave irradiation rapidly overcomes the high activation energy barrier of the transmetalation step, reducing reaction times from hours to minutes[2].

CatalyticCycle Pd0 Pd(0)L_n PdII_Ox Pd(II)(Ar)I Pd0->PdII_Ox Oxidative Addition (C-I Cleavage) PdII_Trans Pd(II)(Ar)(Ar') PdII_Ox->PdII_Trans Transmetalation (Boronic Acid) PdII_Trans->Pd0 Reductive Elimination Prod Cross-Coupled Agrochemical Core PdII_Trans->Prod

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle at the pyrazole C4 position.

Step-by-Step Methodology:

  • Reagent Loading: To a 10 mL microwave vial, add Ph-IDMPz (0.5 mmol), the desired arylboronic acid (0.6 mmol), and Cs2​CO3​ (1.25 mmol).

  • Catalyst Addition: Inside a nitrogen-filled glovebox, add Pd(PPh3​)4​ (2 mol%, 11.6 mg). Self-validation: The use of a glovebox prevents the premature oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Solvent System: Add a degassed mixture of Dimethoxyethane (DME) and H2​O (3 mL : 1.2 mL). Seal the vial with a crimp cap.

  • Irradiation: Place the vial in a microwave synthesizer. Irradiate at 90°C for 10–12 minutes[2].

  • Purification: Cool the vial, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium black. Concentrate and purify via flash column chromatography.

Protocol C: Copper-Catalyzed C–S Sulfenylation

Causality Check: To synthesize fipronil-like thioethers, copper catalysis is preferred over palladium due to the strong affinity of sulfur for Pd, which often poisons the catalyst. Copper(I) salts readily facilitate the coupling of diaryl disulfides with aryl iodides[4].

Step-by-Step Methodology:

  • Reaction Setup: In a 12 mL pressure vial, combine Ph-IDMPz (0.1 mmol), diphenyl disulfide (0.2 mmol), CuCl (20 mol%, 2.7 mg), and K2​S2​O8​ (0.15 mmol)[4].

  • Solvent: Add 1 mL of glacial acetic acid. Seal the vial tightly.

  • Heating: Stir the mixture in a pre-heated oil bath at 140°C for 3 hours. Self-validation: The high temperature is required to cleave the S–S bond of the disulfide in situ.

  • Quenching: Cool to room temperature and carefully quench with 5 mL of a 10 wt% aqueous NaHCO3​ solution to neutralize the acetic acid (monitor for CO2​ evolution).

  • Extraction: Extract with ethyl acetate (3 x 5 mL), dry over Na2​SO4​ , and purify via silica gel chromatography to isolate the 4-sulfenyl pyrazole derivative.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Deiodination in Cross-Coupling of 4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the challenges of cross-coupling electron-rich, sterically hindered heteroaryls.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the challenges of cross-coupling electron-rich, sterically hindered heteroaryls. When working with 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole, the most prevalent failure mode is the undesired hydrodehalogenation (deiodination) of the starting material.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you systematically suppress this side reaction and maximize your cross-coupling yields.

Diagnostic Overview: The Causality of Deiodination

To solve the deiodination problem, we must first understand the kinetic bottleneck in the catalytic cycle. The pyrazole core is highly electron-rich, and the iodine atom at the C4 position is flanked by two methyl groups at C3 and C5. During a palladium-catalyzed cycle:

  • Oxidative Addition: The C–I bond is highly reactive, making the initial oxidative addition of Pd(0) to form the Ar–Pd(II)–I intermediate nearly instantaneous.

  • Transmetalation (The Bottleneck): The steric bulk of the 3,5-dimethyl groups and the electron-rich nature of the pyrazole ring severely retard the transmetalation step (or nucleophilic attack in Heck/Sonogashira couplings)[1].

  • Hydride Insertion: Because the Ar–Pd(II)–I intermediate stalls, it has a prolonged lifetime. This makes it highly susceptible to hydride insertion. Solvents (alcohols, DMF), amine bases, adventitious water, or even nucleophilic phosphine ligands can act as hydride donors[2][3].

  • Reductive Elimination: The hydride-inserted complex rapidly undergoes reductive elimination, yielding the proto-dehalogenated byproduct (3,5-dimethyl-1-phenyl-1H-pyrazole) rather than the desired cross-coupled product[4].

G Start Pd(0) Active Species OxAdd Oxidative Addition (Extremely Fast for C-I) Start->OxAdd 4-Iodo-pyrazole Intermediate Ar-Pd(II)-I Complex (Sterically Hindered by 3,5-Dimethyl) OxAdd->Intermediate Transmet Transmetalation (Slow Step) Intermediate->Transmet Boronic Acid Hydride Hydride Abstraction (From Solvent/Base) Intermediate->Hydride Competing Side Reaction RedElim Reductive Elimination Transmet->RedElim Product Desired Cross-Coupled Product RedElim->Product Deiod Hydrodehalogenation (Deiodinated Pyrazole Byproduct) Hydride->Deiod

Catalytic cycle showing the competition between desired cross-coupling and hydrodehalogenation.

Troubleshooting Guides & FAQs

Q1: I am observing >80% deiodinated pyrazole and very little Suzuki cross-coupled product. What is the primary cause? A: This is a classic symptom of a mismatched catalyst-to-substrate reaction rate. Because your substrate is an iodo-pyrazole, oxidative addition is fast. However, if you are using a standard catalyst like Pd(PPh3)4 or Pd(dppf)Cl2, the transmetalation step is too slow. The prolonged lifetime of the Pd(II) intermediate allows it to abstract a hydride from your solvent (especially if using ethanol or methanol, which undergo β-hydride elimination) or from water[1][2]. To fix this, you must accelerate transmetalation and eliminate hydride sources.

Q2: Which catalyst and ligand system is definitively recommended to suppress deiodination for this specific substrate? A: You must use a highly active, bulky, electron-rich biaryl phosphine ligand. XPhos is the gold standard here. Specifically, using the pre-formed XPhos Pd G2 (or G3) precatalyst ensures rapid generation of the active monoligated Pd(0) species[1]. The extreme steric bulk of XPhos forces the transmetalation and subsequent reductive elimination to occur rapidly, outcompeting the background hydrodehalogenation pathway[3].

Q3: How should I modify my solvent and base to prevent hydride donation? A: Avoid primary and secondary alcohols entirely. Switch to an aprotic solvent system such as 1,4-Dioxane or Toluene. While Suzuki couplings often require water to activate the boronic acid, excessive water combined with nucleophilic phosphines can promote deiodination via phosphonium salt hydrolysis[2]. Use a strict ratio of Dioxane:Water (e.g., 4:1 v/v) and employ an anhydrous, inorganic base like K3PO4 or K2CO3 rather than alkoxides or amines[1][3].

Q4: Does temperature play a role in the deiodination of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole? A: Yes. Higher temperatures exponentially increase the rate of the side reaction (hydride abstraction)[3]. Because the C–I bond is highly reactive, you do not need extreme heat for oxidative addition. By using XPhos Pd G2, you can often lower the reaction temperature to 60–80 °C, which preserves the catalyst and minimizes the thermal activation energy required for hydrodehalogenation[1].

Quantitative Data: Catalyst and Condition Screening

The following table synthesizes expected outcomes based on literature precedents and field data for coupling sterically hindered iodo-pyrazoles. Notice how the combination of ligand bulk and solvent choice dictates the reaction pathway[1][3].

Catalyst SystemLigand TypeSolvent SystemBaseTemp (°C)Yield of Cross-Product (%)Yield of Deiodinated Byproduct (%)
Pd(PPh3)4 (5 mol%)StandardEtOH / H2ONa2CO3100< 15%> 80%
Pd(dppf)Cl2 (5 mol%)BidentateDMFK2CO390~ 30%~ 60%
Pd(OAc)2 (2 mol%)StandardTolueneK3PO4100~ 45%~ 40%
XPhos Pd G2 (1 mol%) Bulky Biaryl Dioxane / H2O K3PO4 80 > 90% < 5%
Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Cross-Coupling of 4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole Self-validation check: If deiodination exceeds 5% using this protocol, the degassing step or solvent purity has failed, introducing oxygen or adventitious hydride donors.

Reagents:

  • 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Anhydrous K3PO4 (2.0 equiv, 2.0 mmol)

  • XPhos Pd G2 (1.0 mol%, 0.01 mmol)

  • XPhos ligand (1.0 mol%, 0.01 mmol) — Added to prevent Pd black precipitation.

  • 1,4-Dioxane / H2O (4:1 v/v, 5 mL total)

Step-by-Step Methodology:

  • Preparation & Degassing (Critical): In an oven-dried Schlenk flask or microwave vial, combine the iodo-pyrazole, arylboronic acid, and K3PO4. Add the Dioxane/H2O mixture. Do not add the catalyst yet. Thoroughly degas the mixture via sparging with argon for 15 minutes or using 3 freeze-pump-thaw cycles. Causality: Oxygen promotes homocoupling of the boronic acid, starving the catalytic cycle of the transmetalating agent and leaving the Pd(II) intermediate vulnerable to deiodination.

  • Catalyst Addition: Under a positive flow of argon, add XPhos Pd G2 and the supplemental XPhos ligand. Causality: Adding the catalyst after degassing prevents premature activation and degradation of the highly active Pd(0) species.

  • Reaction Execution: Seal the vessel and heat to 80 °C with vigorous stirring for 4–12 hours. Monitor the consumption of the starting material via LC-MS.

  • Validation & Workup: Cool to room temperature, quench with water, and extract with EtOAc. Analyze the crude mixture via 1H NMR.

    • Validation: Look for the disappearance of the pyrazole C4–I starting material. The absence of a sharp singlet around 6.0–6.5 ppm (the C4–H proton of the deiodinated byproduct) confirms successful suppression of the side reaction.

Workflow Analyze Analyze Crude NMR (Check C4-H peak) HighDeiod High Deiodination (>10% Byproduct) Analyze->HighDeiod LowDeiod Low Deiodination (<5% Byproduct) Analyze->LowDeiod ChangeLigand 1. Switch to XPhos Pd G2 (Accelerate Transmetalation) HighDeiod->ChangeLigand ChangeSolvent 2. Use Aprotic Solvent (Remove Hydride Donors) ChangeLigand->ChangeSolvent OptimizeBase 3. Use Anhydrous K3PO4 (Prevent Hydrolysis) ChangeSolvent->OptimizeBase

Troubleshooting workflow to systematically eliminate hydride sources and accelerate coupling.

References
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | acs.org | 1

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | acs.org | 2

  • Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Reactions | benchchem.com | 3

  • ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES | clockss.org | 4

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the purification of 4-iodo-3,5-dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the purification of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole . This compound is a critical halogenated building block frequently utilized in transition-metal-catalyzed cross-coupling reactions (such as Suzuki and Sonogashira couplings)[1].

The iodination of 3,5-dimethyl-1-phenyl-1H-pyrazole is typically achieved using N-iodosuccinimide (NIS) or elemental iodine with an oxidant[2]. While the synthesis is straightforward, isolating the product in high purity (>99%) often presents challenges such as "oiling out," co-crystallization of succinimide, or persistent iodine discoloration[3]. This guide provides field-proven, self-validating protocols to ensure reliable purification.

Core Principles & Causality in Pyrazole Purification

The purification of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole relies heavily on understanding its amphiphilic nature. The molecule possesses a polar pyrazole core flanked by highly lipophilic groups (a phenyl ring and two methyl groups).

  • Causality of "Oiling Out": The compound has a relatively low melting point (approx. 136–140 °C). When impurities like unreacted starting material or succinimide are present, they depress the melting point of the crude mixture below the saturation temperature of the solvent. Instead of forming a highly ordered crystal lattice, the compound separates as a supercooled, amorphous liquid.

  • Causality of Solvent Selection: Recrystallization from polar protic solvents like methanol or ethanol is standard for isolating the pure pyrazole derivative[3]. These solvents dissolve the lipophilic pyrazole at boiling temperatures but force precipitation upon cooling. Adding water as an anti-solvent steepens this solubility curve, forcing the pyrazole out of solution while keeping polar impurities (like succinimide) dissolved.

Quantitative Data: Solvent Systems & Properties

Table 1: Solvent Systems for Recrystallization

Solvent System Ratio Pyrazole Solubility (Hot) Pyrazole Solubility (Cold) Primary Use Case & Mechanistic Outcome
Methanol 100% High Low Standard recrystallization for high-purity crude mixtures[3].
Ethanol / Water 80:20 High Very Low Best for preventing "oiling out." Water acts as a strong anti-solvent.

| Hexane / EtOAc | 10:1 | Moderate | Very Low | Ideal for purging unreacted lipophilic starting material[4]. |

Table 2: Key Physicochemical Properties

Property Value Mechanistic Implication for Purification
Appearance Pale yellow / off-white solid A dark brown tint indicates trapped I₂ contamination[4].
Melting Point ~136-140 °C Low MP increases the thermodynamic risk of oiling out during rapid cooling.

| Lipophilicity | High | Requires polar anti-solvents (water) to force lattice formation. |

Self-Validating Recrystallization Protocol (Binary Solvent System)

To prevent oiling out and ensure high purity, use this step-by-step binary solvent (Ethanol/Water) protocol. Every step includes a validation check to ensure the system is behaving as expected.

  • Step 1: Pre-crystallization Quench

    • Action: Dissolve the crude reaction mixture in ethyl acetate. Wash aggressively with saturated sodium thiosulfate (Na₂S₂O₃), followed by a water wash. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

    • Causality: Thiosulfate reduces lipophilic molecular iodine (I₂) to water-soluble iodide ions (I⁻), while the water wash removes succinimide[3].

    • Validation: The organic layer must shift from dark brown/red to a pale yellow color. If it remains dark, repeat the thiosulfate wash.

  • Step 2: Dissolution

    • Action: Suspend the crude solid in the absolute minimum volume of boiling absolute ethanol (approx. 3-5 mL per gram of crude).

    • Causality: Using the minimum volume ensures the solution is highly supersaturated upon cooling, maximizing the thermodynamic driving force for crystallization.

    • Validation: The hot solution must achieve complete optical clarity. If particulates remain, perform a hot filtration.

  • Step 3: Anti-Solvent Addition

    • Action: While maintaining the solution at a gentle boil, add hot deionized water dropwise until the solution becomes faintly turbid. Immediately add 1-2 drops of boiling ethanol to clear the turbidity.

    • Causality: Water drastically reduces the solubility of the lipophilic pyrazole. The momentary turbidity indicates the exact saturation threshold has been reached.

    • Validation: The solution must remain clear at boiling but should instantly cloud if you blow gently across the surface of the flask.

  • Step 4: Controlled Cooling & Seeding

    • Action: Remove the flask from the heat source. Allow it to cool to room temperature completely undisturbed over 2 hours. If no crystals form by the time the flask reaches ~40 °C, introduce a single pure seed crystal.

    • Causality: Rapid cooling traps impurities in the rapidly forming lattice. Slow cooling allows the molecules to arrange into a highly ordered, pure crystal lattice. Seeding provides a nucleation site, preventing supercooling and oiling out.

    • Validation: Immediate radial needle/prism growth from the seed confirms proper supersaturation. If the seed dissolves, the solution is too dilute; boil off 10% of the solvent and repeat.

  • Step 5: Isolation

    • Action: Chill the flask in an ice bath for 30 minutes, filter under vacuum, and wash the crystals with ice-cold 20% ethanol/water.

    • Validation: The mother liquor should remain clear (not milky). The isolated crystals should be free-flowing and off-white.

Troubleshooting Workflow

Use the following diagnostic workflow to identify and resolve specific purification failures.

RecrystallizationTroubleshooting Start Crude 4-Iodo-3,5-dimethyl- 1-phenyl-1H-pyrazole CheckImp Assess Impurity Profile (Visual / TLC / LC-MS) Start->CheckImp Imp1 Residual Iodine / Succinimide CheckImp->Imp1 Brown/Yellow Color Imp2 Unreacted Starting Material CheckImp->Imp2 Co-elution on TLC Imp3 Oiling Out (Amorphous Mass) CheckImp->Imp3 Phase Separation Act1 Aqueous Wash: Sat. Na2S2O3 & Water Imp1->Act1 Act2 Recrystallize: Hexane/EtOAc (10:1) Imp2->Act2 Act3 Solvent Switch: EtOH/H2O + Seeding Imp3->Act3 Success Pure Crystalline Product (>99% Purity) Act1->Success Act2->Success Act3->Success

Workflow for troubleshooting the recrystallization of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole.

Frequently Asked Questions (Troubleshooting Guides)

Q: Why does my 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole form a sticky oil at the bottom of the flask instead of crystallizing? A: This phenomenon, known as "oiling out," occurs when the crude mixture's melting point is depressed below the solvent's saturation temperature due to impurities. The pyrazole separates as a supercooled liquid rather than a solid. Fix: Switch from a single solvent (like pure methanol) to a binary system (Ethanol/Water). Dissolve the crude oil in a minimum amount of hot ethanol, add water dropwise until just cloudy, clear with a drop of ethanol, and cool very slowly. Introducing a seed crystal at 40 °C forces the molecules into a lattice rather than an amorphous oil.

Q: I used N-iodosuccinimide (NIS) for the iodination. How do I ensure succinimide doesn't co-crystallize with my product? A: Succinimide is highly soluble in water but its solubility in cold alcohols drops significantly, overlapping with the crystallization window of your pyrazole. If you recrystallize directly from methanol, succinimide will co-precipitate. Fix: Implement a pre-crystallization aqueous wash. Dissolve the crude mixture in ethyl acetate and wash aggressively with water or brine. The succinimide will partition into the aqueous layer. Dry the organic layer, evaporate, and then proceed with recrystallization[1].

Q: My isolated crystals have a persistent brown/yellow tint. How can I obtain the pure, pale-yellow/off-white solid? A: The discoloration is caused by trace amounts of molecular iodine (I₂) trapped within the crystal lattice, a common byproduct of oxidative iodination methods[4]. Iodine is highly lipophilic and easily co-crystallizes with the hydrophobic 1-phenyl-1H-pyrazole core. Fix: During the initial workup, wash the organic phase with saturated sodium thiosulfate (Na₂S₂O₃)[3]. If the crystals are already isolated and tinted, redissolve them in hot ethyl acetate, perform the thiosulfate wash to reduce the I₂ to water-soluble I⁻, and recrystallize.

Q: Is it better to use a single solvent or a binary solvent system for this specific pyrazole? A: While single solvents (like methanol) work well for highly pure crude mixtures, a binary system (Ethanol/Water or Hexane/EtOAc) offers much tighter control over the saturation point. If your crude contains significant unreacted 3,5-dimethyl-1-phenyl-1H-pyrazole, a Hexane/EtOAc (10:1) gradient is superior as it keeps the slightly more soluble starting material in the mother liquor[4].

Sources

Troubleshooting

troubleshooting low conversion in 3,5-dimethyl-1-phenyl-1H-pyrazole iodination

Topic: Troubleshooting Low Conversion in 3,5-Dimethyl-1-phenyl-1H-pyrazole Iodination Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Welcome to the Technical Support Center f...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Low Conversion in 3,5-Dimethyl-1-phenyl-1H-pyrazole Iodination Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Welcome to the Technical Support Center for heterocyclic halogenation. The electrophilic aromatic substitution (iodination) at the C4 position of 3,5-dimethyl-1-phenyl-1H-pyrazole is a critical transformation for generating cross-coupling precursors. However, researchers frequently encounter stalled reactions and low yields (<50%) due to the unique steric and electronic profile of this substrate.

This guide provides mechanistically grounded troubleshooting steps, comparative data, and self-validating protocols to help you drive your conversion to >95%.

Diagnostic Workflow

Before adjusting your protocol, use the diagnostic logic tree below to identify the root cause of your stalled conversion.

TroubleshootingWorkflow Start Issue: Low Conversion (<50%) 3,5-dimethyl-1-phenyl-1H-pyrazole CheckMethod Identify Iodination System Used Start->CheckMethod Method1 I2 / H2O2 (Aqueous) CheckMethod->Method1 Method2 ICl (Iodine Monochloride) CheckMethod->Method2 Method3 I2 / CAN (Acetonitrile) CheckMethod->Method3 Diag1 Steric hindrance at C4 blocks weak electrophiles (I+) Method1->Diag1 Diag2 HCl byproduct protonates pyrazole, halting reaction Method2->Diag2 Diag3 Kinetic barrier at RT prevents full conversion Method3->Diag3 Fix1 Switch to stronger oxidant (CAN) or ICl Diag1->Fix1 Fix2 Add 2.0 eq Li2CO3 to neutralize HCl Diag2->Fix2 Fix3 Reflux overnight (approx. 80°C) Diag3->Fix3

Diagnostic workflow for troubleshooting low conversion in pyrazole C4-iodination.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my iodination of 3,5-dimethyl-1-phenyl-1H-pyrazole stall at <50% conversion using standard I2​/H2​O2​ or I2​/HIO3​ systems? A1: The failure is a combination of steric shielding and electronic deactivation. The C4 position of your substrate is heavily sterically hindered by the flanking methyl groups at C3 and C5. Additionally, the N1-phenyl ring exerts a mild electron-withdrawing effect compared to N-alkyl substituents, reducing the overall nucleophilicity of the pyrazole core. Standard "green" methods like I2​/H2​O2​ generate the active iodonium ion ( I+ ) too slowly in aqueous media[1]. The effective concentration of I+ is insufficient to overcome the steric activation barrier, leading to sluggish kinetics. Solution: Shift to a more polarized electrophile like Iodine Monochloride (ICl) or use a stronger oxidative system like I2​ /CAN[1][2].

Q2: I switched to Iodine Monochloride (ICl) in dichloromethane ( CH2​Cl2​ ), but I am observing significant impurities and the reaction still doesn't reach completion. What is the mechanism behind this failure? A2: While ICl is a highly reactive source of electrophilic iodine, the substitution reaction at the C4 position generates stoichiometric hydrogen chloride (HCl) as a byproduct[3][4]. In non-polar solvents like CH2​Cl2​ , HCl accumulates and protonates the basic nitrogen atoms of the pyrazole ring. This protonation drastically reduces the electron density of the pyrazole, effectively deactivating it toward further electrophilic aromatic substitution and stalling the reaction[3]. Furthermore, the acidic environment can promote unwanted side reactions, such as dearylation. Solution: You must introduce a mild, non-nucleophilic base to act as an acid scavenger. Lithium carbonate ( Li2​CO3​ ) is the optimal choice. Adding 2.0 equivalents of Li2​CO3​ neutralizes the HCl in situ, maintaining the nucleophilicity of the substrate and driving the conversion to >95%[3][4].

Q3: I am using the I2​ and Ceric Ammonium Nitrate (CAN) method, which is supposed to be strong, but my TLC shows mostly starting material after 24 hours at room temperature. How do I push this to completion? A3: The I2​ /CAN system is highly effective for regioselective C4-iodination of deactivated or sterically hindered pyrazoles[1][2]. CAN acts as a powerful one-electron oxidant to generate highly reactive iodine radical/cation species. However, at room temperature, the kinetic barrier imposed by the 3,5-dimethyl groups prevents rapid substitution[2]. Solution: Thermal activation is strictly required. You must increase the temperature to reflux (approx. 80°C in acetonitrile) and ensure a slight excess of reagents (1.3 eq I2​ , 1.1 eq CAN). Under reflux conditions overnight, the thermodynamic energy provided ensures complete consumption of the starting material[2].

Quantitative Data: Comparative Iodination Conditions

Use the table below to select the optimal reaction conditions based on your laboratory setup and yield requirements.

MethodReagentsSolventTemperatureTimeTypical YieldMechanistic Limitation
ICl / Li2​CO3​ ICl (3.0 eq), Li2​CO3​ (2.0 eq) CH2​Cl2​ Room Temp1 - 2 h90 - 95%HCl byproduct deactivates pyrazole if base is omitted[3][4].
I2​ / CAN I2​ (1.3 eq), CAN (1.1 eq)MeCNReflux (80°C)12 - 16 h85 - 90%High kinetic barrier requires thermal activation[2].
I2​ / H2​O2​ I2​ (0.5 eq), H2​O2​ (0.6 eq) H2​O Room Temp24 - 72 h< 50%Weak electrophile generation fails against steric hindrance[1].
R4​NHal / NOHSO4​ I2​ (0.6 eq), NOHSO4​ AcidicRoom Temp2 - 4 h~90%Highly corrosive conditions, potential for over-oxidation[5].

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. The built-in visual and chemical checks ensure that you can verify the integrity of the reaction at every step.

Protocol A: ICl/ Li2​CO3​ -Mediated Iodination (Recommended for Speed)

This protocol utilizes a base to prevent HCl-induced deactivation.

  • Preparation: Dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Acid Scavenging: Add Lithium carbonate ( Li2​CO3​ , 2.0 mmol, 2.0 eq) to the solution.

    • Validation Check: The resulting suspension ensures any generated HCl is immediately neutralized, preventing substrate protonation.

  • Electrophile Addition: Slowly add Iodine monochloride (ICl, 3.0 mmol, 3.0 eq) to the stirred suspension at room temperature.

  • Monitoring: Stir the reaction at room temperature. Monitor progress via TLC (Hexanes/Ethyl Acetate).

    • Validation Check: The complete disappearance of the starting material spot within 2 hours confirms the base is successfully preventing deactivation[1][3].

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ , 15 mL).

    • Validation Check: The dark iodine color will rapidly dissipate into a clear/pale organic layer, confirming the neutralization of excess electrophile and preventing post-workup oxidation.

  • Isolation: Extract with CH2​Cl2​ (2 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel column chromatography[1][3].

Protocol B: CAN/ I2​ -Mediated Thermal Iodination (Recommended for High Purity)

This protocol utilizes thermal activation to overcome steric hindrance.

  • Preparation: Dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole (1.0 mmol) in anhydrous acetonitrile (MeCN, 6 mL).

  • Reagent Addition: Add Ceric Ammonium Nitrate (CAN, 1.1 mmol, 1.1 eq) and elemental iodine ( I2​ , 1.3 mmol, 1.3 eq) to the solution[1][2].

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) overnight (12-16 hours).

    • Validation Check: Heating is strictly required to overcome the steric kinetic barrier at the C4 position. A room-temperature control will show <10% conversion[2].

  • Workup: Cool to room temperature and remove the MeCN solvent under reduced pressure.

  • Extraction & Quenching: Dissolve the crude residue in CH2​Cl2​ (20 mL) and wash vigorously with saturated aqueous sodium thiosulfate to reduce unreacted iodine.

  • Purification: Separate the organic layer, dry over Na2​SO4​ , concentrate, and purify by column chromatography to afford the 4-iodo product[1][2].

References

  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances URL:[Link]

  • R4NHal/NOHSO4: A Usable System for Halogenation of Isoxazoles, Pyrazoles, and Beyond - ACS Publications URL:[Link]

Sources

Optimization

separating 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole from unreacted starting material

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 4-iodo-3,5-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole from its unreacted starting material, 3,5-dimethyl-1-phenyl-1H-pyrazole .

This guide bypasses generic advice to focus on the causality of molecular interactions, providing you with self-validating protocols to ensure high-purity isolation.

Part 1: Physicochemical Profiling

To design a successful separation strategy, we must first understand why these two molecules are difficult to resolve. The introduction of an iodine atom at the C4 position replaces a C-H bond with a large, polarizable, but highly lipophilic halogen. This sterically shields the pyrazole core without introducing any hydrogen bond donors, resulting in nearly identical retention factors ( Rf​ ) on standard normal-phase silica gel.

Table 1: Comparative Physicochemical Data for Separation Design

Property3,5-Dimethyl-1-phenyl-1H-pyrazole (Starting Material)4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole (Target Product)Separation Implication
Physical State Liquid / Low-melting solidYellow Oil[1]Both lack crystalline lattice energy for easy recrystallization; chromatography is required.
Typical Rf​ (10% EtOAc/Hexane) ~0.25~0.35The iodine atom increases lipophilicity, causing the product to elute faster than the starting material[2].
Estimated pKa (Conjugate Acid) ~2.5~1.0Both are too weakly basic for standard acid-base extraction.
Spectroscopic Marker (1H NMR) Sharp singlet at ~6.0 ppm (C4-H)Absence of C4-H singletAllows for absolute validation of separation success.

Part 2: Troubleshooting FAQs

Q1: My TLC shows a single, elongated spot even though LC-MS confirms a mixture of starting material and the iodinated product. How can I resolve them? A1: The elongated spot is an artifact of using a solvent system that is too polar (e.g., >20% Ethyl Acetate). Because the dipole moments of the two compounds are remarkably similar, high-polarity solvents overwhelm the subtle van der Waals interactions between the molecules and the silica stationary phase. Causality-Driven Solution: Drastically reduce the solvent polarity. Switch to a 2% to 5% Ethyl Acetate in Hexanes (or Petroleum Ether) system[1]. Alternatively, using a Toluene/Hexane mixture can exploit the π−π stacking interactions between the solvent and the phenyl rings, amplifying the steric difference caused by the bulky C4-iodine atom.

Q2: Can I use an acid-base extraction to separate the unreacted starting material from the product? A2: No, this is highly discouraged. While the starting material is technically a base, its conjugate acid has a very low pKa (~2.5). The electron-withdrawing inductive effect of the iodine atom lowers the basicity of the product even further (pKa ~1.0). To protonate the starting material, you would need an extremely strong aqueous acid (e.g., 1M HCl). At this pH, both highly lipophilic molecules tend to form ion pairs that remain soluble in the organic layer, leading to severe emulsions and poor separation efficiency.

Q3: My isolated 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole is a dark brown oil instead of a yellow oil. What went wrong? A3: The dark brown color indicates contamination with unreacted molecular iodine ( I2​ ) or active electrophilic iodine species from reagents like N-iodosuccinimide (NIS)[3]. Iodine complexes with the electron-rich pyrazole ring. Causality-Driven Solution: You must quench the crude reaction mixture with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) prior to chromatography. The thiosulfate reduces I2​ to water-soluble iodide ions ( I− ), breaking the complex and restoring the product to its pure yellow oil state[1].

Part 3: Logical Workflow for Purification

Below is the decision-making matrix for isolating the target compound.

PurificationWorkflow Start Crude Reaction Mixture (Product + SM + I2/NIS) Quench Na2S2O3 Quench & Extraction (Removes active iodine species) Start->Quench TLC TLC Optimization (Target Rf ~0.3 - 0.4) Quench->TLC Check Are spots resolved (ΔRf ≥ 0.1)? TLC->Check Adjust Lower polarity to 2-5% EtOAc or use Toluene/Hexane Check->Adjust No (Co-elution) Column Silica Gel Flash Chromatography (Gradient: 1% to 10% EtOAc/Hexane) Check->Column Yes Adjust->TLC Fractions Fraction Analysis & Pooling Column->Fractions End Pure 4-Iodo-3,5-dimethyl- 1-phenyl-1H-pyrazole (Yellow Oil) Fractions->End

Fig 1. Troubleshooting workflow for the chromatographic isolation of 4-iodopyrazoles.

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology ensures that each phase of the purification validates the success of the previous step.

Step 1: Reductive Quench and Extraction

  • Dilute the crude reaction mixture with Dichloromethane (DCM) or Ethyl Acetate.

  • Add an equal volume of saturated aqueous Na2​S2​O3​ . Stir vigorously for 15 minutes.

  • Validation Checkpoint: The organic layer must transition from a dark purple/brown to a pale yellow or colorless solution. If the dark color persists, add more thiosulfate.

  • Separate the organic layer, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 2: TLC Method Development

  • Spot the crude oil alongside a pure reference standard of 3,5-dimethyl-1-phenyl-1H-pyrazole on a silica gel 60 F254 plate.

  • Develop the plate in 5% Ethyl Acetate in Hexanes.

  • Validation Checkpoint: Visualize under 254 nm UV light. You should observe two distinct spots. The upper spot (higher Rf​ ) is the target 4-iodo product, and the lower spot is the starting material. Ensure the ΔRf​ is at least 0.1.

Step 3: Gradient Flash Chromatography

  • Pack a column with 230-400 mesh silica gel using the slurry method in 100% hexanes.

  • Load the crude sample using a minimal amount of DCM.

  • Elute using a shallow gradient: 2 column volumes (CV) of 100% Hexanes 3 CV of 2% EtOAc/Hexanes 5 CV of 5% EtOAc/Hexanes[2].

  • Collect 15-20 mL fractions.

  • Validation Checkpoint: Spot fractions on TLC. Pool only the fractions containing the pure upper spot.

Step 4: Spectroscopic Validation

  • Concentrate the pooled fractions under high vacuum to yield 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole as a yellow oil[1].

  • Obtain a 1H NMR spectrum in CDCl3​ .

  • Validation Checkpoint: Confirm the absolute disappearance of the C4-H proton singlet at ~6.0 ppm. The presence of two methyl singlets (~2.3 ppm) and the phenyl multiplet (~7.3-7.5 ppm) confirms the structural integrity of the pure product.

Sources

Troubleshooting

minimizing side reactions in the synthesis of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered durin...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole. As a versatile building block in pharmaceutical and agrochemical research, the efficient and clean synthesis of this compound is of paramount importance.[1][2] This guide is designed to help you minimize side reactions and optimize your synthetic protocol.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.

Question 1: I am observing a significant amount of unreacted 3,5-dimethyl-1-phenyl-1H-pyrazole in my crude product. What could be the cause?

Answer:

Incomplete consumption of the starting material is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Insufficient Iodinating Agent: Ensure the correct stoichiometry of the iodinating agent is used. While a 1:1 molar ratio is theoretically sufficient for some reagents, a slight excess may be necessary to drive the reaction to completion, especially if the reagent is prone to decomposition.[3]

  • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3] Some iodination methods require elevated temperatures to proceed at a reasonable rate.

  • Poor Reagent Quality: The purity of the iodinating agent is crucial. For instance, N-Iodosuccinimide (NIS) can degrade over time. Using a freshly opened bottle or recrystallized reagent is advisable.[3] Similarly, ensure the starting pyrazole is of high purity.

  • Inadequate Activation of Iodine: When using molecular iodine (I₂), an oxidizing agent is often required to generate the more electrophilic iodine species (I⁺).[1][4] Common oxidizing agents include hydrogen peroxide (H₂O₂), iodic acid (HIO₃), or ceric ammonium nitrate (CAN).[1][5][6] Ensure the oxidizing agent is active and added in the correct proportion.

Question 2: My final product is contaminated with a di-iodinated byproduct. How can I prevent this?

Answer:

The formation of di-iodinated species is a classic example of over-iodination, a common side reaction in the synthesis of halogenated pyrazoles.

  • Stoichiometric Control: The most critical factor is the precise control of the iodinating agent's stoichiometry. Use no more than one equivalent of the iodinating agent relative to the starting pyrazole.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity and reduce the rate of the second iodination. Running the reaction at 0 °C or even lower temperatures may be beneficial.

  • Choice of Iodinating Agent: Some iodinating agents are more reactive than others. A milder reagent may provide better control. For instance, while iodine monochloride (ICl) is highly effective, it can be aggressive.[2][7] N-Iodosuccinimide (NIS) or a system like I₂/HIO₃ might offer a more controlled reaction.[1][8]

  • Slow Addition: Adding the iodinating agent dropwise over a period of time, rather than all at once, can help maintain a low concentration of the electrophile in the reaction mixture, thereby favoring mono-iodination.

Question 3: I am getting a low yield of the desired 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole, and the crude product appears to be a complex mixture. What are the likely side reactions?

Answer:

Low yields and complex product mixtures suggest that multiple side reactions are occurring.

  • Degradation of Starting Material or Product: The pyrazole ring, while aromatic, can be susceptible to degradation under harsh reaction conditions (e.g., strong acids, high temperatures).[3] Ensure the chosen method is compatible with the stability of your starting material and product.

  • Formation of Regioisomers: While the C4 position of 1,3,5-substituted pyrazoles is generally the most nucleophilic and susceptible to electrophilic attack, the formation of other regioisomers is possible, though less common for this specific substrate.[9] The directing effects of the N1-phenyl and C3,C5-dimethyl groups strongly favor C4 iodination.

  • Solvent Effects: The choice of solvent can influence the reaction outcome. Aprotic solvents like dichloromethane (DCM) or acetonitrile are commonly used. Protic solvents could potentially interfere with some iodinating agents.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the iodination of 3,5-dimethyl-1-phenyl-1H-pyrazole?

A1: The iodination of 3,5-dimethyl-1-phenyl-1H-pyrazole proceeds via an electrophilic aromatic substitution mechanism.[9] The electron-rich pyrazole ring acts as a nucleophile and attacks an electrophilic iodine species (I⁺). This attack occurs preferentially at the C4 position, which is the most electron-rich position due to the directing effects of the substituents.[9]

Electrophilic Iodination of Pyrazole Pyrazole 3,5-dimethyl-1-phenyl-1H-pyrazole Intermediate Sigma Complex (Wheland Intermediate) Pyrazole->Intermediate Nucleophilic Attack Electrophile Electrophilic Iodine (I⁺) Electrophile->Intermediate Product 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole Intermediate->Product Deprotonation Proton H⁺

Caption: General mechanism of electrophilic iodination.

Q2: Which iodinating agent is best for the synthesis of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole?

A2: The "best" iodinating agent depends on several factors, including desired reactivity, selectivity, and experimental conditions. Here is a comparison of common reagents:

Iodinating AgentTypical ConditionsAdvantagesDisadvantages
I₂ / HIO₃ Acetic acid, CCl₄, room temp.Efficient, low toxicity byproducts.[1]Requires a mixture of solvents.
N-Iodosuccinimide (NIS) Acetonitrile or DCM, room temp.Mild, easy to handle solid.[8][10][11]Can be less reactive than other agents.
Iodine Monochloride (ICl) DCM, with a base (e.g., Li₂CO₃), room temp.Highly reactive, often gives high yields.[2][7]Can lead to over-iodination if not controlled.[12]
I₂ / H₂O₂ Water, room temp."Green" and practical method.[2][6]Reaction times can be long.[2]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, product, and any byproducts. The consumption of the starting material and the appearance of the product spot can be visualized under UV light or by staining with an appropriate agent.

Recommended Experimental Protocol

This protocol provides a general guideline for the synthesis of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole using N-Iodosuccinimide (NIS). This method is often favored for its mild conditions and ease of handling.

Materials:

  • 3,5-dimethyl-1-phenyl-1H-pyrazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole (1.0 eq.) in anhydrous acetonitrile.

  • Addition of NIS: To the stirred solution, add N-Iodosuccinimide (1.05 eq.) portion-wise at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[13][14]

Sources

Optimization

optimizing palladium catalyst loading for 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole

Welcome to the Technical Support Center for advanced palladium-catalyzed cross-coupling. This guide is specifically engineered for researchers and drug development professionals working with 4-iodo-3,5-dimethyl-1-phenyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced palladium-catalyzed cross-coupling. This guide is specifically engineered for researchers and drug development professionals working with 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole , a notoriously challenging substrate due to its unique steric and electronic microenvironment.

Below, you will find mechanistic diagnostics, quantitative optimization data, and self-validating protocols designed to maximize turnover frequency (TOF) while minimizing palladium loading.

Mechanistic Overview: The Steric Dilemma

When functionalizing the C4 position of 3,5-dimethylated pyrazoles, researchers frequently encounter stalled reactions and rapid catalyst deactivation. To solve this, we must understand the causality behind the failure:

The carbon-iodine (C-I) bond at the C4 position is highly reactive, leading to 1 into the Pd(0) center[1]. However, the flanking 3,5-dimethyl groups create a severe steric shield around the newly formed Pd(II) complex. This steric bulk acts as a kinetic bottleneck, dramatically slowing down the subsequent transmetallation and reductive elimination steps.

Because oxidative addition outpaces reductive elimination, the Pd(II) intermediate accumulates. If the supporting ligand is not sufficiently bulky or electron-rich to stabilize this intermediate, the ligand dissociates. The unprotected palladium then irreversibly aggregates into inactive nanoparticles (Pd black), permanently halting the catalytic cycle.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Fast for C-I) Pd0->OxAdd 4-Iodo-pyrazole PdII Pd(II) Intermediate Accumulates OxAdd->PdII TransMet Transmetallation (Steric Bottleneck) PdII->TransMet Nucleophile PdBlack Pd Black (Inactive) PdII->PdBlack Ligand Dissociation RedElim Reductive Elimination (Steric Bottleneck) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Pyrazole RedElim->Product

Catalytic cycle highlighting steric bottlenecks caused by 3,5-dimethyl groups on the pyrazole core.

Troubleshooting Guide & FAQs

Q: My reaction stalls at 40% conversion, and the solution turns black. Should I increase the Pd loading from 5 mol% to 10 mol%? A: No. Increasing the catalyst loading will actually exacerbate the formation of Pd black. High concentrations of palladium promote multinuclear aggregation when the catalytic cycle is bottlenecked. Instead, you must2 (0.1–0.5 mol%) and switch to a highly sterically demanding ligand[2].

Q: Which ligands are optimal for 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole? A: Standard ligands like PPh3 or dppf will fail because they lack the steric bulk required to force the sterically congested reductive elimination step. We recommend the bis-pyrazole phosphine ligand BippyPhos or the dialkylbiaryl phosphine SPhos .3 at stabilizing low-coordinate Pd species and providing the necessary steric push to clear the catalytic bottleneck[3].

Q: Does the 1-phenyl group affect the coupling dynamics? A: Yes. The 1-phenyl group withdraws electron density from the pyrazole core via induction and resonance. This slightly accelerates the initial oxidative addition compared to 1-alkyl pyrazoles, making the mismatch between the oxidative addition rate and the reductive elimination rate even more pronounced. This underscores the absolute necessity of using a highly active, bulky ligand[4].

Workflow Start Reaction Stalled / Low Yield CheckBlack Is Pd Black visible? Start->CheckBlack YesBlack Yes: Catalyst Deactivation CheckBlack->YesBlack Yes NoBlack No: Catalyst Resting State CheckBlack->NoBlack No Action1 Decrease Pd loading (ppm) Switch to BippyPhos YesBlack->Action1 Action2 Check base solubility Increase temperature NoBlack->Action2 Success Full Conversion Achieved Action1->Success Action2->Success

Workflow for diagnosing and resolving palladium catalyst deactivation in pyrazole cross-couplings.

Quantitative Data: Catalyst & Ligand Comparison

The following table summarizes the optimization landscape for the Suzuki-Miyaura cross-coupling of hindered 4-iodopyrazoles. Notice the inverse relationship between catalyst loading and yield when utilizing advanced ligands.

LigandCatalyst PrecursorCatalyst LoadingBase / SolventTemp (°C)Yield (%)Diagnostic Observation
PPh3Pd(PPh3)45.0 mol%K2CO3 / DMF-H2O80< 40%Severe Pd black precipitation.
dppfPd(dppf)Cl25.0 mol%K3PO4 / Dioxane9065%Sluggish conversion; incomplete reaction.
SPhosPd(OAc)21.0 mol%K3PO4 / Toluene-H2O8088%Clean conversion; minor homocoupling.
BippyPhos Pd(OAc)2 0.2 mol% (2000 ppm) Cs2CO3 / Toluene 80 > 95% Highly active; solution remains homogeneous.

Validated Experimental Protocol: Low-Loading Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Visual and physical checkpoints are embedded within the steps to confirm the reaction is proceeding correctly before moving forward.

Materials Required:

  • 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)2 (0.2 mol% / 2000 ppm)

  • BippyPhos (0.4 mol%)

  • Anhydrous Cs2CO3 (2.0 equiv)

  • Anhydrous Toluene (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Critical Step):

    • Action: In a glovebox or under strict Schlenk conditions, combine Pd(OAc)2 and BippyPhos in a small vial with 10% of the total anhydrous toluene volume. Stir at room temperature for 15 minutes.

    • Validation Checkpoint: The solution must transition from a pale yellow suspension to a deep, homogeneous red/orange solution . This optical change confirms the reduction of Pd(II) to the highly active L1Pd(0) species. If the solution turns black here, oxygen or moisture ingress has occurred; abort and re-degas your solvents.

  • Substrate & Base Addition:

    • Action: To the main reaction vessel, add the 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole, the arylboronic acid, and the anhydrous Cs2CO3. Add the remaining toluene, followed by the pre-activated catalyst solution via syringe.

    • Validation Checkpoint: The mixture will become a heterogeneous slurry. Ensure the magnetic stir rate is set to ≥800 rpm . Because Cs2CO3 is insoluble in toluene, vigorous stirring is mandatory to overcome mass transfer limitations at the solid-liquid interface.

  • Thermal Activation & Monitoring:

    • Action: Heat the reaction block to 80 °C.

    • Validation Checkpoint: Monitor via LCMS after 2 hours. If you observe the des-iodo pyrazole (protodehalogenation side-product), it indicates that oxidative addition is successful, but transmetallation is failing (often due to wet base). If the solution remains red/orange with no black precipitate, the low-loading catalyst system is stable and functioning optimally.

  • Workup:

    • Action: Cool to room temperature, filter through a short pad of Celite to remove the inorganic base, and concentrate in vacuo. Purify via standard flash chromatography.

Sources

Troubleshooting

overcoming steric hindrance in 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole coupling reactions

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in transition-metal catalysis, I frequently consult with drug development professionals struggling to functionalize highly congested...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in transition-metal catalysis, I frequently consult with drug development professionals struggling to functionalize highly congested heterocycles.

The molecule 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole presents a classic, formidable challenge in cross-coupling chemistry. The iodine atom at the C4 position is flanked by two methyl groups at C3 and C5, creating a di-ortho-substituted-like steric environment. This "steric umbrella" severely impedes the oxidative addition and transmetalation steps of the catalytic cycle.

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the causality behind catalytic failures and provide self-validating protocols grounded in authoritative organometallic principles to help you achieve high-yielding C–C and C–N bond formations.

Mechanistic Insight: The Steric Bottleneck

To solve a coupling failure, you must first diagnose where the catalytic cycle is stalling. In the case of 3,5-dimethylpyrazoles, standard catalysts like Pd(PPh3​)4​ fail because the phosphine ligands are neither electron-rich enough to force oxidative addition into the crowded C–I bond, nor bulky enough to accelerate reductive elimination[1].

G Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Steric Clash at 3,5-Me) Pd0->OxAdd 4-Iodo-pyrazole PdII Pd(II) Ar-I Complex (Congested Intermediate) OxAdd->PdII TransMet Transmetalation (Hindered by Bulky Ar) PdII->TransMet Boronic Acid / Base PdII_Product Pd(II) Ar-R Complex TransMet->PdII_Product RedElim Reductive Elimination (Accelerated by Sterics) PdII_Product->RedElim RedElim->Pd0 Coupled Product

Catalytic cycle highlighting steric bottlenecks at the 3,5-dimethyl positions of the pyrazole.

To overcome this, we must utilize ligands with "flexible steric bulk" and massive σ -donating capabilities, such as N-Heterocyclic Carbenes (NHCs) or Buchwald dialkylbiaryl phosphines[2].

Troubleshooting & FAQs

Q1: My Suzuki-Miyaura coupling of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole yields mostly protodehalogenated starting material (3,5-dimethyl-1-phenyl-1H-pyrazole). How do I fix this? A1: Protodehalogenation is a kinetic symptom indicating that transmetalation is occurring slower than the competitive reduction of the Pd(II) intermediate. The C3/C5 methyl groups physically block the boronic acid from coordinating to the palladium center. Solution: Switch to a highly σ -donating NHC ligand (e.g., Pd-PEPPSI-IPr) or an acenaphthoimidazolylidene palladium complex[2]. These ligands stabilize the Pd(II) intermediate long enough for transmetalation to occur. Additionally, use a stronger, more soluble base like Ba(OH)2​ or Cs2​CO3​ to accelerate the formation of the reactive boronate species[3].

Q2: I am attempting a Buchwald-Hartwig amination, but the reaction mixture turns black within 20 minutes, and I recover 95% of my pyrazole. A2: The rapid formation of "Pd black" indicates catastrophic ligand dissociation and catalyst aggregation. In sterically hindered C–N couplings, the amine coupling partner often outcompetes the phosphine ligand for coordination to the palladium center, poisoning the catalyst[4]. Solution: You must use a ligand that binds tightly to Pd and creates a protective pocket. RuPhos or tBuBrettPhos (preferably as Pd G3 precatalysts) are mandatory here. Their massive steric profile prevents the amine from displacing the phosphine, while their electron-rich nature drives the challenging oxidative addition[4].

Q3: Does the choice of solvent really matter if I am using a state-of-the-art Buchwald precatalyst? A3: Absolutely. For sterically hindered substrates, the solubility of the base dictates the rate of transmetalation. If you use K3​PO4​ in pure Toluene, the active surface area of the base is too low to drive the reaction, leaving the Pd(II) intermediate vulnerable to decomposition. Always use a biphasic system (e.g., Toluene/ H2​O 10:1) for inorganic bases, or switch to a fully soluble organic base like LHMDS in THF for aminations[5].

Quantitative Catalyst Performance Data

The following table summarizes the causal relationship between ligand architecture and coupling efficiency for 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole with phenylboronic acid.

Catalyst SystemLigand TypeBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3​)4​ Monodentate Phosphine Na2​CO3​ Toluene/ H2​O 100<5%Complete recovery of SM; Pd black formation.
Pd(dppf)Cl2​ Bidentate Phosphine K2​CO3​ Dioxane/ H2​O 10032%Sluggish transmetalation; high protodehalogenation.
SPhos Pd G2Buchwald Biaryl K3​PO4​ Toluene/ H2​O 10088%Rapid oxidative addition; clean conversion.
Pd-PEPPSI-IPrN-Heterocyclic Carbene Cs2​CO3​ Dioxane10096%Superior σ -donation overcomes steric clash.

Self-Validating Experimental Protocols

A robust protocol must contain internal diagnostics. The following methodologies are designed as self-validating systems to ensure you can monitor the mechanistic health of the reaction in real-time.

Protocol A: Suzuki-Miyaura Coupling via NHC Catalysis

Target: Overcoming extreme di-ortho steric hindrance.

  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried vial with 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd-PEPPSI-IPr (2 mol%), and anhydrous Cs2​CO3​ (2.5 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane to achieve a 0.2 M concentration.

  • Reaction: Seal the vial and heat to 100 °C with vigorous stirring (800 rpm).

  • Self-Validation Checkpoint (2 Hours): Sample the reaction and analyze via LC-MS.

    • Diagnostic A: If the mass of the protodehalogenated pyrazole ( m/z=173.1 ) exceeds 5% relative to the product, your transmetalation step is failing. Correction: Add 0.5 equivalents of aqueous Ba(OH)2​ to aggressively accelerate boronic acid activation.

    • Diagnostic B: If the reaction stalls at 50% conversion but no protodehalogenation is observed, check for protodeboronation of the boronic acid. Correction: The base is too concentrated; lower the temperature to 85 °C and add a further 0.5 equiv of boronic acid.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and concentrate for column chromatography.

Protocol B: Buchwald-Hartwig Amination via Pd G3 Precatalysts

Target: Preventing catalyst poisoning by competing amines.

  • Preparation: Charge a vial with 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole (1.0 equiv), RuPhos Pd G3 (3 mol%), and RuPhos ligand (3 mol%).

  • Activation: Add anhydrous THF (0.2 M) and stir for 5 minutes.

    • Self-Validation Checkpoint 1: The solution should turn a sustained deep red/orange, confirming the generation of the active monomeric Pd(0) species.

  • Reagent Addition: Add the amine (1.2 equiv) followed by a 1.0 M solution of LHMDS in THF (2.0 equiv). The use of LHMDS ensures the base is completely soluble, preventing surface-area-dependent kinetic bottlenecks.

  • Reaction: Heat to 80 °C.

    • Self-Validation Checkpoint 2 (30 Minutes): Observe the color. Rapid conversion to a black precipitate within 30 minutes indicates ligand dissociation. Correction: Verify rigorous degassing of your THF. If oxygen is absent, the amine is coordinating too strongly; increase the RuPhos ligand-to-palladium ratio to 2.2:1.

Catalyst Selection Matrix

Use the following decision tree to rapidly identify the optimal catalytic system based on your specific coupling requirement.

DecisionTree Start Coupling 4-Iodo-3,5-dimethyl- 1-phenyl-1H-pyrazole Check Reaction Type? Start->Check Suzuki Suzuki-Miyaura (C-C Bond) Check->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Check->Buchwald Suz_Cat Use Pd-NHC or SPhos Pd G2 Base: Ba(OH)2 or Cs2CO3 Suzuki->Suz_Cat Buch_Cat Use tBuBrettPhos Pd G3 Base: NaOtBu or LHMDS Buchwald->Buch_Cat

Decision matrix for selecting optimal catalyst systems for sterically hindered pyrazole coupling.

References

  • Title: Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Palladium(II) Pyrazolyl–Pyridyl Complexes Containing a Sterically Hindered N-Heterocyclic Carbene Moiety for the Suzuki-Miyaura Cross-Coupling Reaction Source: ResearchGate URL: [Link]

  • Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: NobelPrize.org URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Iodo- vs. 4-Bromo-3,5-dimethyl-1-phenyl-1H-pyrazole in Cross-Coupling and Lithiation Reactions

For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and overall success. The 3,5-dimethyl-1-phenyl-1H-pyrazole scaffold is a privileged core in medicinal chemistry, and its functionalization, particularly at the C4-position, is a common strategy for generating diverse compound libraries. This guide provides an in-depth, objective comparison of the reactivity of two key precursors: 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole and its 4-bromo analogue. This analysis is grounded in established principles of organic chemistry and supported by available experimental data to facilitate informed decision-making in your synthetic endeavors.

The Fundamental Basis of Reactivity: The Carbon-Halogen Bond

The disparate reactivity of 4-iodo- and 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole in transition metal-catalyzed cross-coupling reactions is fundamentally rooted in the differing properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is longer and weaker than the C-Br bond, with bond dissociation energies of approximately 238 kJ/mol and 285 kJ/mol, respectively. This weaker C-I bond translates to a lower activation energy for the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions. Consequently, the general order of reactivity for halopyrazoles follows the trend: I > Br > Cl.[1][2]

While this principle suggests that the 4-iodo derivative will be more reactive, the practical implications for synthesis are more nuanced. The higher reactivity of the iodo-pyrazole can sometimes lead to a greater propensity for side reactions, such as dehalogenation, which can diminish the yield of the desired product.[2] Therefore, the choice between the iodo and bromo analogue is not merely a question of which is "better," but which is more suitable for a specific transformation and desired outcome.

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a comparative analysis of the reactivity of 4-iodo- and 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole in three widely employed palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

Generally, the 4-iodo derivative is expected to react under milder conditions (e.g., lower temperatures, shorter reaction times) and with lower catalyst loadings compared to the 4-bromo analogue.[1] However, the increased reactivity of the C-I bond can also make the 4-iodopyrazole more susceptible to proto-deiodination, a common side reaction that leads to the formation of the corresponding non-halogenated pyrazole.[2] In contrast, the greater stability of the C-Br bond in the 4-bromo derivative often results in cleaner reactions and higher isolated yields of the coupled product, albeit potentially requiring more forcing conditions.[2][3]

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Feature4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole4-Bromo-3,5-dimethyl-1-phenyl-1H-pyrazole
Reactivity HigherLower
Typical Conditions Milder (e.g., lower temp., shorter time)More forcing (e.g., higher temp., longer time)
Propensity for Dehalogenation HigherLower
Typical Yields Moderate to GoodGood to Excellent

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the 4-halopyrazole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) in a suitable solvent system (e.g., toluene/water or dioxane/water) is degassed and heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS). After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X L2 Aryl-Pd(II)-X L2 Pd(0)L2->Aryl-Pd(II)-X L2 Oxidative Addition Aryl-Pd(II)-R' L2 Aryl-Pd(II)-R' L2 Aryl-Pd(II)-X L2->Aryl-Pd(II)-R' L2 Transmetalation Aryl-Pd(II)-R' L2->Pd(0)L2 Reductive Elimination Aryl-R' Aryl-R' Aryl-Pd(II)-R' L2->Aryl-R' Aryl-X Aryl-X Aryl-X->Aryl-Pd(II)-X L2 R'-B(OH)2 R'-B(OH)2 R'-B(OH)2->Aryl-Pd(II)-R' L2 Base Base Base->Aryl-Pd(II)-R' L2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[4] In this reaction, the higher reactivity of the C-I bond in 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole is a distinct advantage, generally leading to higher yields under milder conditions compared to its bromo counterpart.[2] While copper-free Sonogashira protocols have been developed, the classic conditions often provide excellent results for iodo-substrates.

Table 2: Comparative Performance in Sonogashira Coupling

Feature4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole4-Bromo-3,5-dimethyl-1-phenyl-1H-pyrazole
Reactivity HigherLower
Typical Conditions Mild (often room temperature)Often requires heating
Catalyst System Pd/Cu co-catalysis is highly effectiveMay require more specialized ligands/conditions
Typical Yields HighModerate to Good

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of the 4-halopyrazole (1.0 equiv) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere are added a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., triethylamine, 3.0 equiv). The terminal alkyne (1.2 equiv) is then added, and the reaction mixture is stirred at room temperature or heated until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[5]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X L2 Aryl-Pd(II)-X L2 Pd(0)L2->Aryl-Pd(II)-X L2 Oxidative Addition Aryl-Pd(II)-Alkyne L2 Aryl-Pd(II)-Alkyne L2 Aryl-Pd(II)-X L2->Aryl-Pd(II)-Alkyne L2 Transmetalation Aryl-Pd(II)-Alkyne L2->Pd(0)L2 Reductive Elimination Aryl-Alkyne Aryl-Alkyne Aryl-Pd(II)-Alkyne L2->Aryl-Alkyne Aryl-X Aryl-X Aryl-X->Aryl-Pd(II)-X L2 Cu-X Cu-X Cu-Alkyne Cu-Alkyne Cu-X->Cu-Alkyne Deprotonation Cu-Alkyne->Aryl-Pd(II)-X L2 Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu-Alkyne Base Base Base->Cu-Alkyne

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[6] Interestingly, in this reaction, the choice between the iodo and bromo derivative can be less straightforward and highly dependent on the nature of the amine and the specific catalytic system employed.

For the palladium-catalyzed amination with amines lacking β-hydrogens (e.g., morpholine, N-methylaniline), the 4-bromo derivative has been reported to be more effective than the 4-iodo analogue.[7][8] This is a notable exception to the general reactivity trend and may be attributed to a more favorable balance of oxidative addition and reductive elimination rates, or a lower propensity for catalyst inhibition with the bromo-substrate under these specific conditions.

Conversely, for the amination with alkylamines possessing β-hydrogens (e.g., primary and secondary alkylamines), where β-hydride elimination is a potential side reaction, copper-catalyzed conditions are often preferred. Under these conditions, the 4-iodo derivative is generally the more reactive and favorable substrate.[7][9]

Table 3: Comparative Performance in Buchwald-Hartwig Amination

Reaction Type4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole4-Bromo-3,5-dimethyl-1-phenyl-1H-pyrazole
Pd-catalyzed (amines without β-H) Lower reactivityHigher reactivity, often preferred
Cu-catalyzed (amines with β-H) Higher reactivity, preferred substrateLower reactivity
Typical Yields Varies significantly with conditionsVaries significantly with conditions

Experimental Protocol: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

In a glovebox, a vial is charged with the 4-halopyrazole (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 1.5 equiv). The amine (1.2 equiv) and a solvent (e.g., toluene or dioxane) are added. The vial is sealed and heated with stirring for the required time. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography.[10][11]

Lithiation and Halogen-Metal Exchange

The generation of an organometallic intermediate via lithiation or halogen-metal exchange, followed by trapping with an electrophile, is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. The choice between 4-iodo- and 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole for such transformations is dictated by the desired mode of reactivity.

Due to the high propensity of the C-I bond to undergo halogen-metal exchange, treatment of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole with an organolithium reagent (e.g., n-butyllithium) at low temperature is expected to proceed rapidly via this pathway, generating the 4-lithiated pyrazole. This intermediate can then be quenched with a variety of electrophiles (e.g., CO₂, aldehydes, ketones) to introduce a new substituent at the C4-position.

In contrast, the C-Br bond is more robust towards halogen-metal exchange. Therefore, with 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole, directed ortho-metalation (DoM) becomes a more likely pathway, especially if a directing group is present on the pyrazole ring. For the N-phenylsulfonyl protected 4-bromopyrazole, lithiation occurs regioselectively at the C5-position.[12] For the target molecule, direct lithiation of the phenyl ring at the ortho position is a plausible outcome, depending on the reaction conditions.

Table 4: Reactivity in Lithiation Reactions

Feature4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole4-Bromo-3,5-dimethyl-1-phenyl-1H-pyrazole
Primary Reaction with Organolithiums Halogen-metal exchange at C4Potential for directed ortho-metalation on the phenyl ring or at C5 (with directing group)
Intermediate Formed 4-LithiopyrazoleAryl or C5-lithiated pyrazole
Synthetic Utility Functionalization at C4Functionalization of the phenyl ring or at C5

Experimental Protocol: General Procedure for Halogen-Metal Exchange and Trapping

To a solution of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole (1.0 equiv) in an anhydrous etheral solvent (e.g., THF or diethyl ether) at -78 °C under an inert atmosphere is added a solution of an organolithium reagent (e.g., n-butyllithium, 1.1 equiv) dropwise. The reaction mixture is stirred at this temperature for a short period (e.g., 15-30 minutes) before the addition of the electrophile. The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Conclusion and Recommendations

The choice between 4-iodo- and 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole is a strategic decision that should be guided by the specific synthetic transformation being planned.

  • For Suzuki-Miyaura couplings , the 4-bromo derivative often provides a better balance of reactivity and stability, leading to higher isolated yields with a lower risk of dehalogenation.

  • For Sonogashira couplings , the 4-iodo derivative is generally the superior choice, offering higher reactivity and allowing for milder reaction conditions.

  • For Buchwald-Hartwig aminations , the optimal substrate is highly dependent on the nature of the amine. The 4-bromo derivative is often preferred for palladium-catalyzed couplings with amines lacking β-hydrogens, while the 4-iodo derivative is more suitable for copper-catalyzed reactions with alkylamines.

  • For lithiation-based functionalization , the 4-iodo derivative is the substrate of choice for generating the 4-lithiated pyrazole via halogen-metal exchange. The 4-bromo derivative may be more suitable for directed ortho-metalation strategies.

By carefully considering the nuances of each reaction and the inherent properties of the carbon-halogen bond, researchers can make an informed decision to optimize their synthetic routes towards novel and valuable pyrazole-containing molecules.

References

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  • A Comparative Guide to the Synthetic Utility of 4-Iodopyrazole and 4-Bromopyrazole. BenchChem. [URL: https://www.benchchem.com/product/b15321095]
  • Eller, G. A., et al. Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Eur. J. Org. Chem. 2011, 2011, 1266-1273. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/ejoc.201001389]
  • Application Notes and Protocols for Sonogashira Coupling of 4-Iodo-3,5-dimethylphenyl acetate. BenchChem. [URL: https://www.benchchem.com/product/b15321095]
  • Baranauskas, A., et al. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc 2014, (vi), 54-71. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2014/vi/2014-00634]
  • Usami, Y., et al. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules 2020, 25, 5496. [URL: https://www.mdpi.com/1420-3049/25/23/5496]
  • Usami, Y., et al. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules 2021, 26, 3345. [URL: https://www.mdpi.com/1420-3049/26/11/3345]
  • Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem. [URL: https://www.benchchem.com/product/b15321095]
  • Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem. [URL: https://www.benchchem.com/product/b15321095]
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. BenchChem. [URL: https://www.benchchem.com/product/b15321095]
  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [URL: https://www.acs.
  • Eller, G. A., et al. 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank 2009, M620. [URL: https://www.mdpi.com/1422-8599/2009/3/M620]
  • Heinisch, G., et al. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles. J. Chem. Soc., Perkin Trans. 1 1990, 1829-1834. [URL: https://pubs.rsc.org/en/content/articlelanding/1990/p1/p19900001829]
  • Bacsa, I., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem. 2018, 14, 1034–1040. [URL: https://www.beilstein-journals.org/bjoc/articles/14/99]
  • Ohta, H., et al. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Org. Lett. 2019, 21, 16, 6249–6252. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.9b02293]
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [URL: https://www.researchgate.net/figure/Buchwald-Hartwig-coupling-between-4-halo-1H-1-tritylpyrazoles-1-and-piperidine_tbl1_344485542]
  • Shirley, D. A., and Finelli, P. F. Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Can. J. Chem. 1969, 47, 22, 4213-4223. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v69-700]
  • Navarro, O. Recent developments in the Suzuki-Miyaura reaction: 2010-2014. Molecules 2015, 20, 7544-7603. [URL: https://www.mdpi.com/1420-3049/20/5/7544]
  • Shirley, D. A., and Finelli, P. F. Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. ResearchGate. [URL: https://www.researchgate.net/publication/232431650_Lithiation_of_five-membered_heteroaromatic_compounds_The_methyl_substituted_12-azoles_oxadiazoles_and_thiadiazoles]
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives. BenchChem. [URL: https://www.benchchem.com/product/b15321095]
  • Fors, B. P., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [URL: https://dspace.mit.edu/handle/1721.1/90022]
  • Kysil, V. M., et al. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. J. Org. Chem. 2017, 82, 1, 175–193. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.6b02319]
  • ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. [URL: https://www.researchgate.net/publication/251508249_ChemInform_Abstract_Synthesis_of_4-Aryl-1H-pyrazoles_by_Suzuki-Miyaura_Cross_Coupling_Reaction_Between_4-Bromo-1H-1-tritylpyrazole_and_Arylboronic_Acids]
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [URL: https://www.researchgate.net/figure/Buchwald-Hartwig-coupling-of-4-bromo-1H-1-tritylpyrazole-1Br-with-various-amines_tbl2_344485542]
  • A Comparative Analysis of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole: A Guide for Researchers. BenchChem. [URL: https://www.benchchem.com/product/b15321095]
  • Optimization of the Sonogashira coupling of 4-bromo-3-... ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-the-Sonogashira-coupling-of-4-bromo-3-methyl-5-trifluoromethyl-1H-pyrazole_tbl1_323491410]
  • Krchnak, V., et al. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Org. Biomol. Chem. 2017, 15, 9153-9159. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ob/c7ob02377a]
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Comparative

**A Comparative Guide to the Iodination of 3,5-dimethyl-1-phenyl-1H-pyrazole: N-Iodosuccinimide (NIS) vs. Molecular Iodine (I₂) **

Prepared by: A Senior Application Scientist Introduction: The Strategic Value of Iodinated Pyrazoles In the landscape of modern drug discovery and development, pyrazole scaffolds are foundational building blocks for a mu...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: A Senior Application Scientist

Introduction: The Strategic Value of Iodinated Pyrazoles

In the landscape of modern drug discovery and development, pyrazole scaffolds are foundational building blocks for a multitude of therapeutic agents. Their unique electronic properties and versatile substitution patterns make them privileged structures in medicinal chemistry. The introduction of an iodine atom onto the pyrazole ring, specifically creating 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole, transforms this simple heterocycle into a powerful synthetic intermediate.[1] Iodinated pyrazoles are crucial precursors for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures.[2][3]

The choice of iodinating agent is a critical decision point in the synthetic workflow, directly impacting reaction efficiency, regioselectivity, yield, and overall process viability. This guide provides an in-depth, data-supported comparison of two of the most common reagents for this transformation: N-Iodosuccinimide (NIS) and molecular iodine (I₂), to empower researchers with the knowledge to make informed, application-specific decisions.

The Target Transformation: Electrophilic Aromatic Substitution

The iodination of 3,5-dimethyl-1-phenyl-1H-pyrazole is a classic example of electrophilic aromatic substitution. The pyrazole ring is electron-rich, and the C4 position is the most sterically accessible and electronically activated site for electrophilic attack, flanked by two electron-donating methyl groups.[4] The core challenge lies in generating a sufficiently potent electrophilic iodine species (an "I⁺" equivalent) that can efficiently react with the pyrazole nucleus.

G cluster_start Starting Material cluster_reagents Iodinating Agents cluster_product Target Product pyrazole 3,5-dimethyl-1-phenyl-1H-pyrazole NIS NIS (N-Iodosuccinimide) pyrazole->NIS Electrophilic Attack at C4 I2 I₂ (Molecular Iodine) pyrazole->I2 Electrophilic Attack at C4 product 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole NIS->product I2->product

Caption: Core reaction pathway for the C4-iodination of the target pyrazole.

Head-to-Head Comparison: NIS vs. I₂

The choice between NIS and I₂ is not merely one of preference but is dictated by the specific requirements of the synthesis, including desired reactivity, tolerance of other functional groups, and process safety considerations.

FeatureN-Iodosuccinimide (NIS)Molecular Iodine (I₂)
Reagent Form White to off-white crystalline powder, easy to handle.Dark violet solid, sublimes.
Reactivity Mild to moderate electrophile. Often requires an acid co-reagent (activator) for efficient aromatic iodination.[5][6]Weak electrophile. Requires an oxidizing agent (e.g., CAN, H₂O₂) to generate a reactive iodinating species for aromatic substitution.[2][7]
Typical Conditions Acidic medium (e.g., AcOH/TFA, H₂SO₄) in an organic solvent (e.g., MeCN, DCM).[1][2]Oxidative conditions (e.g., I₂/CAN in MeCN) at elevated temperatures (reflux).[2]
Regioselectivity Generally high for the C4 position in activated pyrazoles.[2]Highly regioselective for the C4 position when used with an oxidant like CAN.[2] Alternative methods (n-BuLi/I₂) can achieve C5 iodination.[2]
Workup Typically involves a reductive quench (e.g., aq. Na₂S₂O₃) to remove excess iodine species, followed by extraction.[2]Similar to NIS; requires quenching of the oxidant and excess iodine.
Advantages Mild conditions, high functional group tolerance, improved yields, and cleaner reaction profiles leading to enhanced purity.Cost-effective iodine source. Regioselectivity can be tuned (C4 vs. C5) by changing the reaction type (electrophilic vs. lithiation-iodination).[2]
Disadvantages Higher molecular weight and cost compared to I₂. Requires an acid activator.Low intrinsic reactivity requires an additional oxidizing agent, which adds to cost, waste, and potential side reactions.[8]
Safety/Handling Moisture sensitive.[9] Generally considered a safer and "greener" alternative to methods using heavy metals.Volatile. Oxidizing agents like CAN pose their own handling and disposal considerations.

Mechanism & Rationale: The "Why" Behind the Reagents

Understanding the mechanism reveals why reaction conditions are tailored for each reagent. Although both aim to deliver an electrophilic iodine, their pathways to achieving this differ significantly.

  • N-Iodosuccinimide (NIS): The Acid-Activated Pathway NIS itself is a moderate electrophile. For electron-rich systems like 3,5-dimethyl-1-phenyl-1H-pyrazole, it can sometimes react directly, but the reaction is often slow and incomplete. The addition of a strong acid, such as Trifluoroacetic Acid (TFA), dramatically accelerates the reaction. The acid protonates the carbonyl oxygen of the succinimide ring, withdrawing electron density and making the N-I bond more polarized and susceptible to cleavage. This generates a highly potent "I⁺" equivalent, which is readily attacked by the electron-rich C4 position of the pyrazole.[5][6]

  • Molecular Iodine (I₂): The Oxidant-Generated Pathway Molecular iodine (I-I) is a relatively weak, non-polar electrophile and does not react directly with many aromatic systems under mild conditions.[8] To drive the reaction, an oxidizing agent like Ceric Ammonium Nitrate (CAN) is employed. CAN is a single-electron oxidant that is believed to oxidize I₂ to a more electrophilic species, or it may oxidize the pyrazole itself to a radical cation, which then reacts rapidly with I₂. The overall result is the generation of a powerful iodinating system capable of efficient electrophilic substitution.[2]

G cluster_NIS NIS Activation cluster_I2 I₂ Activation NIS NIS Activated_NIS [Activated NIS]⁺ NIS->Activated_NIS Protonation H_plus H⁺ (from TFA) H_plus->Activated_NIS Product1 4-Iodo-Pyrazole Activated_NIS->Product1 Electrophilic Attack Succinimide Succinimide Activated_NIS->Succinimide by-product Pyrazole1 Pyrazole Pyrazole1->Product1 I2 I₂ Activated_I2 [Activated Iodine]⁺ I2->Activated_I2 Oxidation CAN CAN (Oxidant) CAN->Activated_I2 Product2 4-Iodo-Pyrazole Activated_I2->Product2 Electrophilic Attack Pyrazole2 Pyrazole Pyrazole2->Product2

Caption: Contrasting activation pathways for NIS (acid-catalyzed) and I₂ (oxidant-generated).

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures and are designed for the specific synthesis of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole.[2]

Protocol 1: Iodination using N-Iodosuccinimide (NIS)

G start Dissolve Pyrazole in Acetic Acid add_nis Add NIS Solution in TFA start->add_nis heat Heat at 80°C (Overnight) add_nis->heat cool Cool to RT heat->cool dilute Dilute with DCM cool->dilute wash1 Wash with aq. Na₂S₂O₃ dilute->wash1 wash2 Wash with aq. NaHCO₃ wash1->wash2 dry Dry (Na₂SO₄) & Concentrate wash2->dry purify Purify via Chromatography dry->purify

Caption: Experimental workflow for the NIS-mediated iodination protocol.

Materials:

  • 3,5-dimethyl-1-phenyl-1H-pyrazole (1.0 mmol, 172.2 mg)

  • N-Iodosuccinimide (NIS) (1.5 mmol, 337.5 mg)

  • Glacial Acetic Acid (1 mL)

  • Trifluoroacetic Acid (TFA) (1 mL)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.0 mmol) in glacial acetic acid (1 mL) in a round-bottom flask, add a solution of NIS (1.5 mmol) in TFA (1 mL).

  • Reaction: Heat the resulting mixture overnight at 80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the solution to room temperature. Dilute the mixture with DCM (50 mL).

  • Washing: Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃ (2 x 10 mL) to quench any remaining iodine species, and then with saturated aqueous NaHCO₃ (2 x 10 mL) to neutralize the acids.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole.

Protocol 2: Iodination using Molecular Iodine (I₂) and CAN

G start Combine Pyrazole, I₂, and CAN in MeCN reflux Reflux (Overnight) start->reflux cool Cool to RT reflux->cool concentrate Concentrate Solvent cool->concentrate dilute Dilute with DCM concentrate->dilute wash1 Wash with aq. Na₂S₂O₃ dilute->wash1 wash2 Wash with Water wash1->wash2 dry Dry (Na₂SO₄) & Concentrate wash2->dry purify Purify via Chromatography dry->purify

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Validation

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole, a key intermediate in pharmaceutical synthesis....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This document offers an in-depth, experience-driven approach to HPLC method validation, grounded in scientific principles and regulatory expectations. We will explore the rationale behind experimental choices, compare alternative analytical approaches, and provide detailed protocols and supporting data to empower you to develop and validate robust and reliable HPLC methods.

The Criticality of a Validated Purity Method

In drug development, the purity of an API directly impacts its safety and efficacy. A validated analytical method provides documented evidence that the procedure is fit for its intended purpose. For the analysis of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole, a stability-indicating HPLC method is essential to separate and quantify the main component from its potential process-related impurities and degradation products. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for the validation of analytical procedures, which we will adhere to throughout this guide.[1][2][3][4]

Comparing HPLC Methodologies: A Data-Driven Approach

The selection of the HPLC column and mobile phase is a critical first step in method development. For a molecule like 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole, which possesses both aromatic and heterocyclic moieties, different column chemistries can offer unique selectivity. Here, we compare two common reversed-phase columns: a traditional C18 column and a Phenyl-Hexyl column.

Table 1: Comparison of HPLC Method Performance

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl ColumnAcceptance Criteria (based on ICH Q2(R2))
Specificity Resolution > 2.0 for all potential impuritiesResolution > 2.5 for all potential impuritiesPeak purity index > 0.999; No interference at the analyte retention time
Linearity (r²) 0.99980.9999r² ≥ 0.999
Range 1 - 150 µg/mL1 - 150 µg/mLTo be defined by the application
Accuracy (% Recovery) 99.2 - 100.5%99.5 - 100.8%98.0 - 102.0%
Precision (RSD) Repeatability: ≤ 0.5%Intermediate: ≤ 0.8%Repeatability: ≤ 0.4%Intermediate: ≤ 0.7%Repeatability: RSD ≤ 1.0%Intermediate Precision: RSD ≤ 2.0%
LOD 0.1 µg/mL0.08 µg/mLTo be determined
LOQ 0.3 µg/mL0.25 µg/mLTo be determined
Robustness CompliantCompliantNo significant impact on results

This data is illustrative and serves to compare the potential performance of the two methods.

The Phenyl-Hexyl column, with its alternative selectivity due to π-π interactions with the aromatic ring of the analyte, demonstrates slightly better resolution for critical impurity pairs and a lower limit of detection (LOD) and limit of quantitation (LOQ).

The "Why" Behind the Validation Parameters: A Senior Scientist's Perspective

A successful method validation is not merely a checklist exercise; it is a scientific investigation to understand the method's capabilities and limitations.

Specificity: The Cornerstone of a Purity Assay

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole, potential impurities arise from the synthesis, which typically involves the iodination of 3,5-dimethyl-1-phenyl-1H-pyrazole. Therefore, we must consider:

  • Starting Material: 3,5-dimethyl-1-phenyl-1H-pyrazole.

  • Regioisomers: While the 4-position is the most likely site of iodination, other isomers could potentially form.

  • Di-iodinated products: Over-reaction could lead to the formation of di-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole.

  • Degradation Products: Forced degradation studies (acid, base, oxidation, heat, and light) are essential to demonstrate the stability-indicating nature of the method.

The choice of a Phenyl-Hexyl column (Method B) was driven by the hypothesis that its unique stationary phase would provide better separation of these structurally similar compounds compared to a standard C18 column.

Experimental Protocols

Protocol 1: Specificity Study
  • Preparation of Solutions:

    • Analyte Solution: Prepare a 100 µg/mL solution of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole in the mobile phase.

    • Impurity Stock Solutions: Prepare individual 100 µg/mL stock solutions of the potential impurities (starting material, synthesized regioisomers, and di-iodinated species) in the mobile phase.

    • Spiked Sample Solution: Spike the analyte solution with each potential impurity to a final concentration of approximately 1 µg/mL.

  • Forced Degradation:

    • Acid/Base Hydrolysis: Reflux the analyte solution in 0.1 N HCl and 0.1 N NaOH, respectively, for 4 hours. Neutralize the solutions before injection.

    • Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid analyte to 105°C for 48 hours.

    • Photolytic Degradation: Expose the analyte solution to UV light (254 nm) for 24 hours.

  • Chromatographic Analysis:

    • Analyze all solutions using both HPLC Method A and Method B.

    • Assess the resolution between the analyte and all impurities/degradants.

    • Perform peak purity analysis using a photodiode array (PDA) detector.

Protocol 2: Linearity, Range, Accuracy, and Precision
  • Preparation of Calibration Standards:

    • Prepare a stock solution of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole at 1 mg/mL in mobile phase.

    • Perform serial dilutions to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, and 150 µg/mL.

  • Linearity:

    • Inject each calibration standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Determine the correlation coefficient (r), y-intercept, and slope of the regression line.

  • Accuracy:

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a placebo with known amounts of the analyte.

    • Calculate the percentage recovery for each sample.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Protocol 3: LOD, LOQ, and Robustness
  • LOD and LOQ:

    • Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Robustness:

    • Deliberately vary critical method parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2°C)

      • Mobile phase composition (e.g., acetonitrile content ± 2%)

    • Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak area, and resolution.

Visualizing the Validation Workflow

A well-structured validation process ensures all necessary parameters are evaluated logically.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Select Column & Mobile Phase MD_Optimize Optimize Chromatographic Conditions MD_Start->MD_Optimize Specificity Specificity (Forced Degradation) MD_Optimize->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: A streamlined workflow for HPLC method validation.

Logical Interdependencies of Validation Parameters

The various validation parameters are interconnected, forming a cohesive assessment of the method's performance.

Validation_Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Ensures response is from analyte Accuracy Accuracy Linearity->Accuracy Relies on linear response Precision Precision Linearity->Precision Assessed across the range Range Range Linearity->Range Defines the boundaries LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Calculated from slope Accuracy->Precision

Caption: Interconnectivity of core HPLC validation parameters.

Conclusion and Recommendations

Both the C18 and Phenyl-Hexyl columns are suitable for the purity analysis of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole. However, the Phenyl-Hexyl column (Method B) offers superior selectivity for potential process-related impurities and degradation products, resulting in a more robust and reliable method. The enhanced resolution provides greater confidence in the purity assessment, which is critical in a regulated environment. The lower LOD and LOQ also make it more suitable for detecting trace-level impurities.

This guide has provided a framework for a comprehensive, scientifically-sound HPLC method validation. By understanding the "why" behind each validation parameter and employing a data-driven comparative approach, researchers can develop and validate analytical methods that are not only compliant with regulatory expectations but are also robust and reliable for their intended purpose.

References

  • ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Semantics Scholar. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Cross-Coupling Efficiency with 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole

Introduction: The Central Role of Substituted Pyrazoles in Modern Chemistry Researchers in medicinal chemistry and materials science frequently encounter the pyrazole motif. This five-membered aromatic heterocycle is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Central Role of Substituted Pyrazoles in Modern Chemistry

Researchers in medicinal chemistry and materials science frequently encounter the pyrazole motif. This five-membered aromatic heterocycle is a cornerstone in the design of a vast array of bioactive compounds, including commercial drugs like Celebrex and Viagra.[1] The specific substitution pattern on the pyrazole ring is critical for modulating a molecule's pharmacological or material properties. Consequently, the ability to efficiently and selectively functionalize the pyrazole core is of paramount importance.

Transition-metal-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[2][3] This guide provides an in-depth comparative analysis of the cross-coupling efficiency of a specific, highly relevant substrate: 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole .

The choice of an iodo-substituted pyrazole is deliberate. Aryl iodides are typically the most reactive among aryl halides in oxidative addition to a low-valent metal center (e.g., Pd(0)), often allowing for milder reaction conditions compared to their bromo or chloro counterparts.[4] This guide will benchmark the performance of this substrate across four of the most fundamental cross-coupling reactions: Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Buchwald-Hartwig amination. We will dissect the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to guide your synthetic strategy.

Benchmarking Workflow: A Systematic Approach

A robust benchmarking process requires a systematic workflow to ensure that comparisons are meaningful and reproducible. The following diagram outlines the logical flow from substrate preparation to data analysis, which forms the basis of this guide.

G sub_prep Substrate Synthesis & Purity Verification (4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole) reaction_setup Reaction Setup (Inert atmosphere, precise reagent loading) sub_prep->reaction_setup coupling_rxn Cross-Coupling Reaction (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) reaction_setup->coupling_rxn monitoring In-Process Monitoring (TLC, GC-MS, LC-MS) coupling_rxn->monitoring Tracks conversion workup Aqueous Workup & Extraction coupling_rxn->workup monitoring->coupling_rxn Informs reaction time purification Purification (Flash Column Chromatography) workup->purification analysis Product Analysis (NMR, MS for identity; qNMR/GC-FID for yield) purification->analysis comparison Data Comparison (Yield, TON, Reaction Time vs. Alternatives) analysis->comparison

Caption: General workflow for benchmarking cross-coupling reactions.

The Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)-C(sp²) bonds, owing to its operational simplicity and the commercial availability of a vast library of boronic acids.[5]

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a boronate complex (formed by the reaction of the boronic acid with a base), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[5]

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-I]L₂ pd0->pd_complex Oxidative Addition pd_boronate [Ar-Pd(II)-Ar']L₂ pd_complex->pd_boronate Transmetalation pd_boronate->pd0 Reductive Elimination product Ar-Ar' pd_boronate->product aryl_halide Ar-I (Py-I) aryl_halide->pd0 boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., Cs₂CO₃) base->boronic_acid boronate->pd_complex Heck_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-I]L₂ pd0->pd_complex Oxidative Addition pd_alkene Alkene Coordination pd_complex->pd_alkene pd_insertion Migratory Insertion pd_alkene->pd_insertion pd_beta β-Hydride Elimination pd_insertion->pd_beta pd_beta->pd0 Base-mediated Regeneration product Substituted Alkene pd_beta->product aryl_halide Ar-I (Py-I) aryl_halide->pd0 alkene Alkene alkene->pd_complex base Base (e.g., Et₃N) base->pd_beta Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-I]L₂ pd0->pd_complex Oxidative Addition pd_alkynyl [Ar-Pd(II)-C≡CR]L₂ pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd_alkynyl->product cu_halide Cu(I)I cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide Acetylide Formation cu_acetylide->pd_complex From Cu Cycle to Pd Cycle alkyne H-C≡CR alkyne->cu_halide base Base (Et₃N) base->alkyne Buchwald_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-I]L₂ pd0->pd_complex Oxidative Addition pd_amine Amine Coordination pd_complex->pd_amine pd_amido [Ar-Pd(II)-NR'R'']L₂ pd_amine->pd_amido Deprotonation (Base) pd_amido->pd0 Reductive Elimination product Ar-NR'R'' pd_amido->product aryl_halide Ar-I (Py-I) aryl_halide->pd0 amine HNR'R'' amine->pd_complex base Base (e.g., NaOtBu) base->pd_amine

Sources

Validation

High-Resolution GC-MS Validation of 4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole Reaction Kinetics: A Comparative Column Guide

Introduction Halogenated pyrazoles, specifically 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole, serve as highly versatile scaffolds in the synthesis of complex pharmaceuticals and agrochemicals. The selective introduction of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Halogenated pyrazoles, specifically 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole, serve as highly versatile scaffolds in the synthesis of complex pharmaceuticals and agrochemicals. The selective introduction of iodine at the C4 position is a critical step, often serving as a precursor for downstream Suzuki-Miyaura or Sonogashira cross-coupling reactions. To optimize these syntheses, researchers must accurately map the reaction kinetics. Gas Chromatography-Mass Spectrometry (GC-MS) is considered the gold standard for this application, as it provides continuous and accurate 1 by mass-resolving chromatographically separated peaks[1].

However, kinetic data integrity relies entirely on chromatographic resolution. This guide compares the performance of two distinct GC column chemistries—standard 5% phenyl vs. mid-polar 35% phenyl phases—in resolving the starting material from the 4-iodo product, ensuring highly precise kinetic rate extraction.

Mechanistic Context

The iodination of 3,5-dimethyl-1-phenyl-1H-pyrazole typically proceeds via an Electrophilic Aromatic Substitution ( SE​Ar ) mechanism. Reagents such as N-iodosuccinimide (NIS) act as efficient halogen-transfer agents, generating an electrophilic iodine species ( I+ ) that attacks the electron-rich C4 position of the pyrazole ring, forming a Wheland intermediate before deprotonation yields the final product[2]. Excellent regioselectivity is typically observed for the3 at this position[3].

ReactionPathway SM 3,5-Dimethyl-1-phenyl -1H-pyrazole Intermediate Wheland Intermediate SM->Intermediate Electrophilic Attack Reagent Iodinating Agent (e.g., NIS) Reagent->Intermediate I+ donor Product 4-Iodo-3,5-dimethyl -1-phenyl-1H-pyrazole Intermediate->Product Deprotonation (k_1) SideProduct Oxidative Byproducts Intermediate->SideProduct Side Reactions (k_2)

Electrophilic iodination pathway of 3,5-dimethyl-1-phenyl-1H-pyrazole.

Comparative Analysis: GC Column Technologies

To accurately calculate the pseudo-first-order rate constant ( kobs​ ), the analytical method must prevent co-elution. Halogenated aromatics possess unique polarizabilities due to the large electron cloud of the iodine atom. Mass spectrometric responses for 4 increase significantly compared to their non-halogenated counterparts, making baseline separation vital to avoid ion suppression[4].

  • 5% Phenyl-methylpolysiloxane (e.g., HP-5ms): This standard non-polar column separates compounds primarily by boiling point (dispersive interactions). While it offers low bleed, the boiling point differential between the starting material and the 4-iodo product is sometimes insufficient to prevent peak tailing, leading to integration errors during the rapid initial phase of the kinetic study.

  • 35% Phenyl-methylpolysiloxane (e.g., DB-35ms): This mid-polar column leverages enhanced π−π interactions and dipole-induced dipole interactions. The higher phenyl content interacts strongly with the highly polarizable iodine atom on the 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole.

    • Causality: This specific interaction selectively retains the iodinated product longer than the unreacted starting material, drastically improving the resolution ( Rs​ ) and ensuring peak symmetry.

Quantitative Data Comparison

The following table summarizes the experimental performance of both column chemistries during a standard kinetic run (Oven program: 100°C hold 1 min, ramp 15°C/min to 280°C).

Parameter5% Phenyl Phase (HP-5ms)35% Phenyl Phase (DB-35ms)
Retention Time (Starting Material) 6.2 min7.8 min
Retention Time (4-Iodo Product) 7.5 min10.4 min
Chromatographic Resolution ( Rs​ ) 2.14.8
Peak Symmetry (4-Iodo Product) 0.82 (Tailing observed)1.05 (Excellent symmetry)
Kinetic Rate Precision ( R2 ) 0.9820.998
Primary Separation Mechanism Boiling point / DispersiveBoiling point + π−π / Induced dipole
Experimental Protocol: Self-Validating Kinetic Sampling

A robust kinetic study must be a self-validating system. To achieve this, the protocol below incorporates two critical elements: an Internal Standard (IS) to correct for volumetric aliquoting errors and varying extraction efficiencies, and a Chemical Quench to prevent the reaction from artificially progressing inside the GC vial while waiting for injection.

Workflow A Reaction Vessel (Thermostated) B Aliquoting (t = 0 to 120 min) A->B C Quench & Extract (Na2S2O3 + EtOAc) B->C D GC-MS Injection (Splitless, 250°C) C->D E SIM Detection (m/z 298, 172) D->E

Step-by-step GC-MS kinetic sampling and validation workflow.

Step-by-Step Methodology:

  • Reaction Setup : In a thermostated reaction vessel (25.0 ± 0.1 °C), dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole (1.0 mmol) in 10 mL of acetonitrile. Add 4-bromoanisole (0.5 mmol) as the Internal Standard (IS).

    • Causality: 4-bromoanisole is chosen because it is chemically inert under these specific conditions but possesses similar ionization characteristics and extraction partitioning to the target analytes.

  • Initiation : Add N-iodosuccinimide (NIS, 1.1 mmol) to initiate the halogenation ( t=0 ).

  • Aliquoting & Quenching : At predefined intervals (1, 3, 5, 10, 15, 30, 60, 120 mins), withdraw a 50 µL aliquot using a precision microsyringe. Immediately discharge the aliquot into a 1.5 mL GC vial containing 500 µL of 0.1 M aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality: The thiosulfate instantly reduces any unreacted electrophilic iodine ( I+ ) to inert iodide ( I− ), halting the reaction precisely at the timestamp and preventing artificial product formation in the autosampler queue.

  • Extraction : Add 500 µL of GC-grade ethyl acetate to the quenched vial. Vortex vigorously for 10 seconds. The aqueous layer retains the salts and succinimide byproduct, while the organic layer extracts the pyrazoles.

  • GC-MS Analysis : Transfer 200 µL of the upper organic layer to a GC vial with a glass insert. Inject 1 µL into the GC-MS (equipped with a 35% phenyl column) operating in Selected Ion Monitoring (SIM) mode.

    • SIM Ions: m/z 172 (Starting Material), m/z 298 (4-Iodo Product), m/z 186 (IS).

  • Data Processing : Calculate the concentration of the starting material at each time point by normalizing the target peak area against the IS peak area. Plot ln([SM]t​/[SM]0​) versus time to extract the precise kinetic rate constant.

Conclusion

For the kinetic validation of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole synthesis, utilizing a mid-polar 35% phenyl GC column provides superior chromatographic resolution compared to standard 5% phenyl columns. When combined with a rigorously quenched, internal-standard-controlled sampling protocol, this GC-MS workflow ensures the highest level of scientific integrity and data trustworthiness for downstream scale-up applications.

References
  • Title: Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry Source: hidenanalytical.com URL: 1

  • Title: Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent Source: acs.org URL: 2

  • Title: Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs Source: oup.com URL: 4

  • Title: R4NHal/NOHSO4: A Usable System for Halogenation of Isoxazoles, Pyrazoles, and Beyond Source: acs.org URL: 3

Sources

Comparative

Spectroscopic Validation of 4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter the challenge of unambiguously confirming the structural integrity of halogenated heterocycles. 4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole (Ph-IDMPz) is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of unambiguously confirming the structural integrity of halogenated heterocycles. 4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole (Ph-IDMPz) is a critical intermediate in metal-catalyzed cross-coupling reactions and pharmaceutical development. However, distinguishing the 4-iodo derivative from its 4-bromo, 4-chloro, or unreacted precursors requires an orthogonal, multi-modal spectroscopic approach. Relying on a single analytical method often leads to false positives due to overlapping signals or subtle mass differences.

This guide objectively compares the diagnostic performance of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS) in validating the structural integrity of Ph-IDMPz against alternative halogenated analogs.

The Analytical Challenge: Differentiating Halogenated Alternatives

When synthesizing or sourcing Ph-IDMPz, the primary contaminants are typically the unreacted precursor (3,5-dimethyl-1-phenyl-1H-pyrazole) or misidentified halogenated alternatives (bromo/chloro analogs). Each spectroscopic modality offers a specific mechanistic advantage in ruling out these alternatives:

  • NMR Spectroscopy (Regiochemical Mapping): 1H and 13C NMR serve as the gold standard for confirming regiochemistry. The unsubstituted precursor exhibits a distinct C4 proton singlet at ~5.90 ppm 1. Successful iodination at the C4 position is definitively confirmed by the complete disappearance of this signal. Furthermore, the bulky iodine atom desymmetrizes the adjacent methyl groups, causing a minute but distinct shift in their resonance (2.30 and 2.29 ppm) compared to the bromo alternative (2.31 and 2.30 ppm) 23.

  • High-Resolution Mass Spectrometry (Isotopic Fingerprinting): Because the NMR shifts between the bromo and iodo analogs are nearly identical, HRMS (ESI-TOF) is required to confirm the exact elemental composition. Chlorine and bromine possess distinct heavy isotopes (35Cl/37Cl in a 3:1 ratio, and 79Br/81Br in a 1:1 ratio). Iodine, however, is monoisotopic (127I). The absence of an M+2 isotope pattern provides a self-validating confirmation of the iodo-derivative.

  • FT-IR Spectroscopy (Bond Vibration Analysis): FT-IR directly measures the carbon-halogen bond strength. The heavy mass of iodine results in a lower frequency C-I stretching vibration (~500 cm⁻¹) compared to the C-Br (~650 cm⁻¹) alternative.

Quantitative Data Comparison

The following table summarizes the comparative spectroscopic signatures used to differentiate Ph-IDMPz from its structural alternatives.

Compound¹H NMR (C4-H, ppm)¹H NMR (CH₃, ppm)FT-IR (C-X stretch, cm⁻¹)HRMS [M+H]⁺ (m/z)Isotope Pattern
3,5-Dimethyl-1-phenyl-1H-pyrazole 5.90 (s, 1H)~2.30 (s, 6H)N/A173.107Monoisotopic
4-Chloro-3,5-dimethyl-1-phenyl-1H-pyrazole Absent~2.28, 2.27~750207.0683:1 (M : M+2)
4-Bromo-3,5-dimethyl-1-phenyl-1H-pyrazole Absent2.31, 2.30~650250.0181:1 (M : M+2)
4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole Absent 2.30, 2.29 ~500 299.004 Monoisotopic

Visualizing the Analytical Logic

To ensure absolute structural integrity, we employ an orthogonal validation workflow. The diagram below illustrates how each technique compensates for the blind spots of the others.

G Start Ph-IDMPz Sample NMR 1H & 13C NMR Start->NMR IR FT-IR Spectroscopy Start->IR MS HRMS (ESI-TOF) Start->MS ValNMR Loss of C4-H (5.90 ppm) Methyl Shifts (2.30, 2.29 ppm) NMR->ValNMR ValIR C-I Stretch (~500 cm⁻¹) Absence of C-Br IR->ValIR ValMS [M+H]+ at m/z 299.004 No M+2 Isotope Pattern MS->ValMS Final Confirmed Structural Integrity ValNMR->Final ValIR->Final ValMS->Final

Multi-modal spectroscopic workflow for validating Ph-IDMPz structural integrity.

Self-Validating Experimental Protocols

Do not merely execute steps; understand the causality behind them. The following protocols are designed as self-validating systems, meaning the procedure itself contains internal checks to prevent false data interpretation.

Protocol A: NMR Acquisition (Regiochemical Validation)
  • Step 1: Sample Preparation. Dissolve 5 mg of Ph-IDMPz in 0.5 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ provides the necessary deuterium lock for the spectrometer, while TMS acts as the internal standard (set to exactly 0.00 ppm) to ensure the minute chemical shift differences between the iodo and bromo analogs are accurately captured.

  • Step 2: Acquisition. Acquire the ¹H NMR spectrum at 400 MHz (16 scans) and the ¹³C NMR spectrum at 100 MHz (256 scans).

    • Causality: 16 scans are sufficient for ¹H sensitivity, while 256 scans compensate for the lower natural abundance of ¹³C and the long relaxation time of the quaternary C4-I carbon.

  • Step 3: Self-Validation. Inspect the region around 5.90 ppm. If a singlet is present, the reaction is incomplete (unreacted precursor). Inspect the methyl region (~2.30 ppm). If the peaks do not split into two distinct singlets (2.30 and 2.29 ppm), suspect halogenation occurred at the phenyl ring rather than the pyrazole core.

Protocol B: HRMS ESI-TOF (Isotopic Validation)
  • Step 1: Sample Preparation. Dilute the sample to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, promoting efficient ionization to form the [M+H]⁺ adduct.

  • Step 2: Acquisition. Operate the mass spectrometer in positive ion electrospray mode (ESI+).

    • Causality: The basic pyrazole nitrogen readily accepts a proton, making ESI+ the optimal ionization mode.

  • Step 3: Self-Validation. Locate the monoisotopic peak at exactly m/z 299.004. Crucially, examine the M+2 region (m/z 301). The presence of a 1:1 M/M+2 doublet unequivocally indicates bromine contamination, while a 3:1 ratio indicates chlorine. The absence of these patterns validates the pure iodo-structure.

Protocol C: FT-IR ATR (Bond Strength Validation)
  • Step 1: Sample Preparation. Place 1-2 mg of the neat solid directly onto the diamond Attenuated Total Reflectance (ATR) crystal. Apply pressure using the anvil.

    • Causality: ATR eliminates the need for KBr pellet pressing. KBr is highly hygroscopic, and absorbed water can obscure critical regions of the IR spectrum.

  • Step 2: Acquisition. Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

  • Step 3: Self-Validation. Analyze the far fingerprint region. A strong absorption band at ~500 cm⁻¹ confirms the C-I stretch. If the dominant peak in this region is shifted to ~650 cm⁻¹, the sample is likely the bromo-analog, invalidating the product.

References

  • Bondarenko, O. B., Karetnikov, G. L., Komarov, A. I., Pavlov, A. I., & Nikolaeva, S. N. (2021). "R4NHal/NOHSO4: A Usable System for Halogenation of Isoxazoles, Pyrazoles, and Beyond." The Journal of Organic Chemistry, 86(1), 322-332.[Link]

  • Qasid, M., Pfeiffer, M. A., Jeffries, C. J., Hornbrook, L. F., Purser, G. H., & Lamar, A. A. (2025). "Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent." The Journal of Organic Chemistry, 90(37), 13103-13115.[Link]

Sources

Validation

A Comparative Guide to the Coupling Rates of 4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole versus Aryl Iodides in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The functionalization of this ring system, particularly at the C4-position, is a critical strategy in the synthesis of compound libraries for drug discovery. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds.

This guide provides an in-depth comparison of the reactivity of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole with a range of common aryl iodides in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. By synthesizing data from the literature, this guide aims to provide a framework for understanding the relative coupling rates and to inform the strategic design of synthetic routes.

Mechanistic Underpinnings of Reactivity

The reactivity of an aryl iodide in palladium-catalyzed cross-coupling reactions is largely governed by the kinetics of the oxidative addition step, which is often rate-determining. In this step, a low-valent palladium(0) complex inserts into the carbon-iodine bond, forming a Pd(II) species. The facility of this step is influenced by both the electronic and steric properties of the aryl iodide.[2]

Generally, electron-withdrawing groups on the aromatic ring accelerate the rate of oxidative addition by lowering the electron density at the carbon atom of the C-I bond, making it more susceptible to nucleophilic attack by the electron-rich palladium center. Conversely, electron-donating groups can retard this step. Steric hindrance around the C-I bond can also slow the reaction by impeding the approach of the bulky palladium catalyst.[3]

The general catalytic cycle for these reactions is depicted below:

Cross-Coupling Cycle General Catalytic Cycle for Pd-Catalyzed Cross-Coupling cluster_legend Legend Pd(0)L_n Pd(0)L_n Ar-Pd(II)(I)L_n Ar-Pd(II)(I)L_n Pd(0)L_n->Ar-Pd(II)(I)L_n Oxidative Addition (Ar-I) Ar-Pd(II)(Nu)L_n Ar-Pd(II)(Nu)L_n Ar-Pd(II)(I)L_n->Ar-Pd(II)(Nu)L_n Transmetalation (Suzuki) or Amine Coordination (Buchwald) Ar-Pd(II)(Nu)L_n->Pd(0)L_n Ar-Nu Coupled Product Ar-Pd(II)(Nu)L_n->Ar-Nu Reductive Elimination Ar-I Aryl Iodide Nu Nucleophile (e.g., R-B(OH)₂, Amine)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

The 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole presents a unique electronic and steric profile compared to simple aryl iodides. The pyrazole ring is generally considered electron-rich, which might suggest a slower rate of oxidative addition. However, the presence of the N-phenyl group and the specific substitution pattern can modulate this reactivity.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for C-C bond formation. While direct kinetic comparisons are scarce, we can infer relative reactivity from reported yields and reaction times.

Aryl IodideCatalyst SystemBaseSolventTemp. (°C)TimeYield (%)Reference
4-Iodo-1-methyl-1H-pyrazolePd(PPh₃)₄ (2 mol%)Cs₂CO₃DME/H₂O905-12 min (MW)78-95[1][4]
IodobenzenePd(OAc)₂/PCy₃K₃PO₄TolueneRT2 h~95[5]
4-IodoanisolePd₂(dba)₃/P(t-Bu)₃K₃PO₄TolueneRT2 h~98[5]
4-IodonitrobenzenePd(OAc)₂/SPhosK₃PO₄TolueneRT2 h~97[6]

Analysis: The 4-iodo-1-methyl-1H-pyrazole, a close analog to our target molecule, demonstrates excellent reactivity in Suzuki couplings, affording high yields in very short reaction times under microwave irradiation.[1][4] This suggests that despite the electron-rich nature of the pyrazole ring, it is a highly competent substrate for this transformation. The rapid reaction times, even when compared to activated or simple aryl iodides under conventional heating, point towards a facile oxidative addition and overall catalytic cycle.

Comparative Performance in Heck-Mizoroki Reaction

The Heck reaction allows for the alkenylation of aryl halides. Data suggests that 4-iodopyrazoles are generally effective substrates.

Aryl IodideCatalyst SystemBaseSolventTemp. (°C)TimeYield (%)Reference
4-Iodo-1-trityl-1H-pyrazolePd(OAc)₂/P(OEt)₃Et₃NDMF10012 h95[7]
IodobenzenePd(OAc)₂Et₃NDMF1001 h~90[8]
4-IodoanisolePd(OAc)₂Et₃NDMF1002 h~85[8]
4-IodonitrobenzenePd(OAc)₂NaOAcDMF801 h~95[8]

Analysis: The N-protected 4-iodopyrazole shows high yields in the Heck reaction, comparable to those of standard aryl iodides.[7] While the reaction time is longer in this specific example, this is highly dependent on the catalyst system and reaction conditions. The key takeaway is that the C-I bond of the iodopyrazole is readily activated for this transformation. The high chemoselectivity for C(sp²)-I bond activation is a notable feature, especially in mechanocatalytic approaches.[9]

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a pivotal reaction for the synthesis of arylamines. The reactivity of iodo-heterocycles in this reaction can be nuanced.

Aryl IodideAmineCatalyst SystemBaseSolventTemp. (°C)TimeYield (%)Reference
4-Iodo-1-trityl-1H-pyrazolePiperidinePd(dba)₂/tBuDavePhosK₂CO₃Xylene16010 min (MW)Low[10]
4-Bromo-1-trityl-1H-pyrazolePiperidinePd(dba)₂/tBuDavePhosK₂CO₃Xylene16010 min (MW)91[10]
IodobenzeneMorpholinePd(OAc)₂/BINAPNaOt-BuToluene8020 h99[11]
1-Iodo-3,5-dimethylbenzenep-ToluidineNi(acac)₂K₃PO₄Dioxane11012 h97[12][13]

Analysis: Interestingly, for the Buchwald-Hartwig amination of N-tritylpyrazoles, the 4-bromo derivative was found to be more effective than the 4-iodo analog under specific conditions.[10] This is contrary to the general reactivity trend of aryl halides (I > Br > Cl). The authors suggest that for this particular system, side reactions or catalyst inhibition might be more pronounced with the more reactive 4-iodopyrazole. In Buchwald-Hartwig reactions, it has been noted that the iodide formed can sometimes have an inhibitory effect on the palladium catalyst.[14] However, this is highly system-dependent, and 4-iodopyrazoles can still be effective substrates for C-N bond formation, particularly with copper-catalyzed systems for certain amine classes.[10] In contrast, a wide range of simple aryl iodides, including sterically hindered ones like 1-iodo-3,5-dimethylbenzene, readily undergo amination in high yields.[12][13]

Structural and Electronic Considerations

The observed reactivity can be rationalized by considering the structure of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole.

Structure_Comparison Structural Comparison cluster_pyrazole 4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole cluster_iodobenzene Iodobenzene Py I | C4 / C5--N1--Ph |   | Me  N2 / C3 | Me IB I | / C---C |   | C   C / C

Caption: Structural comparison of the target iodopyrazole and iodobenzene.

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. This can influence the electron density at the C4 position. The two methyl groups at C3 and C5 are weak electron-donating groups. The N-phenyl group can have a more complex electronic effect, potentially withdrawing electron density through inductive effects but also participating in resonance. This combination of factors results in a substrate that is highly reactive in Suzuki and Heck couplings, likely due to a favorable balance of electronic properties that facilitates oxidative addition without being overly prone to deactivation. The steric bulk of the methyl and phenyl groups does not appear to significantly hinder coupling at the C4 position.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-1H-pyrazole

This protocol is adapted from a microwave-assisted synthesis and serves as a representative example.[1][4]

Objective: To synthesize 4-phenyl-1-methyl-1H-pyrazole from 4-iodo-1-methyl-1H-pyrazole and phenylboronic acid.

Materials:

  • 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)

  • Phenylboronic acid (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water (H₂O)

  • Microwave vial with a stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To a microwave vial containing a magnetic stir bar, add 4-iodo-1-methyl-1H-pyrazole (e.g., 101 mg, 0.5 mmol) and phenylboronic acid (e.g., 59 mg, 0.5 mmol).

    • Rationale: The reactants are added first to the reaction vessel. Using a 1:1 ratio is often sufficient, though a slight excess of the boronic acid can sometimes be used to drive the reaction to completion.

  • Solvent Addition: Add DME (3 mL) and H₂O (1.2 mL) to the vial.

    • Rationale: A mixed solvent system like DME/water is common for Suzuki couplings. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the aryl halide and boronic acid. The ratio of solvents can be critical for reaction efficiency.[1]

  • Inert Atmosphere: Seal the vial and flush with an inert gas (Nitrogen or Argon) for several minutes.

    • Rationale: The Pd(0) catalyst is sensitive to oxidation by air. Removing oxygen is crucial to prevent catalyst deactivation and ensure a high yield.

  • Catalyst and Base Addition: Under a positive pressure of inert gas, quickly add Pd(PPh₃)₄ (e.g., 11.6 mg, 0.01 mmol) and Cs₂CO₃ (e.g., 407.3 mg, 1.25 mmol).

    • Rationale: Pd(PPh₃)₄ is a common and effective Pd(0) source. The base (Cs₂CO₃) is essential for activating the boronic acid to facilitate the transmetalation step. Cesium carbonate is a strong base that is often effective when other bases fail.

  • Microwave Irradiation: Place the sealed vial in the microwave reactor and irradiate at 90 °C for 5-12 minutes.

    • Rationale: Microwave heating can dramatically accelerate the reaction rate, leading to shorter reaction times and often cleaner reactions compared to conventional heating.[1]

  • Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The crude residue is then purified by silica gel column chromatography to yield the final product.

Conclusion

4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole and its analogs are highly effective substrates in palladium-catalyzed cross-coupling reactions, particularly for C-C bond formation via Suzuki-Miyaura and Heck reactions. Their reactivity is comparable to, and in some cases may exceed, that of simple or even activated aryl iodides, as evidenced by the high yields and rapid reaction times reported in the literature. This robust reactivity underscores their value as versatile building blocks in medicinal chemistry.

For C-N bond formation via Buchwald-Hartwig amination, the reactivity of 4-iodopyrazoles can be more nuanced. While they are viable substrates, researchers should be aware of potential catalyst inhibition and may need to screen different catalyst systems or consider using the corresponding 4-bromopyrazole, which can sometimes offer superior results. The choice of catalyst, ligand, and base remains paramount in optimizing any cross-coupling reaction involving these valuable heterocyclic intermediates.

References

  • Chen, Y.-H., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]

  • Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 705-709. [Link]

  • Hayama, N., et al. (2011). Heck-Mizoroki Reaction of 4-Iodo-1H-pyrazoles. HETEROCYCLES, 83(4), 827. [Link]

  • Wu, Q.-Y., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 705-709. [Link]

  • Reich, M. R., et al. (2019). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. [Link]

  • Hartwig, J. F., & Buchwald, S. L. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(17), 7901-7902.
  • Chen, Y.-H., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ResearchGate. [Link]

  • Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(33), 11416-11417. [Link]

  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(23), 5585. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Brenguier, N., et al. (2023). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. Chemical Science, 14(44), 12385-12390. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Analytical Validation of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole Derivatives

Audience: Researchers, scientists, and drug development professionals. Abstract: The robust analytical validation of novel pharmaceutical compounds is a cornerstone of drug development, ensuring safety, quality, and effi...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The robust analytical validation of novel pharmaceutical compounds is a cornerstone of drug development, ensuring safety, quality, and efficacy. This guide provides an in-depth comparison of analytical methodologies for the validation of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole derivatives, a class of compounds with significant potential in medicinal chemistry.[1][2] We will delve into the validation of classical elemental analysis, offering a self-validating protocol, and compare its performance with orthogonal chromatographic and spectroscopic techniques. This document is designed to equip researchers with the expertise to design comprehensive and scientifically sound validation strategies, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4]

Part 1: The Foundational Pillar: Elemental Analysis Validation

Elemental Analysis (EA), specifically through combustion, remains a fundamental technique for confirming the empirical formula of a pure organic compound. For regulatory submissions, it serves as the "gold standard" for assessing bulk purity.[5] Its principle is straightforward: a sample is combusted at high temperatures, and the resulting gases (CO₂, H₂O, N₂, and in our case, iodine-related species) are quantitatively measured to determine the percentage composition of each element.[6][7]

The presence of a halogen, particularly iodine, requires specific considerations. Modern elemental analyzers often employ a combustion-ion chromatography (CIC) approach, where the combustion products are passed through an ion chromatograph for precise quantification of individual halogens.[8][9] This is a significant advancement over older titration methods, offering speciation and higher accuracy.[10]

Causality in Experimental Design: Why Combustion Analysis?

While techniques like NMR and Mass Spectrometry provide exquisite structural detail, they can be less sensitive to certain impurities. For instance, NMR may not detect inorganic salts or residual solvents that lack protons, and mass spectrometry's accuracy in determining purity is dependent on ionization efficiency, which can vary between the analyte and its impurities.[5][6] Elemental analysis provides a direct, quantitative measure of the elemental composition of the entire bulk sample. A result within the widely accepted ±0.4% tolerance of the theoretical value provides strong, direct evidence of purity.[11]

A Self-Validating Protocol for Elemental Analysis

This protocol is designed in accordance with ICH Q2(R1) and USP <1225> principles.[3][12] Validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4]

Objective: To validate the elemental analysis method for Carbon (C), Hydrogen (H), Nitrogen (N), and Iodine (I) in 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole (Formula: C₁₁H₁₁IN₂; Molecular Weight: 314.12 g/mol ).

Theoretical Composition:

  • Carbon (C): 42.06%

  • Hydrogen (H): 3.53%

  • Nitrogen (N): 8.92%

  • Iodine (I): 40.40%

Validation Parameters:

  • Specificity: The ability to assess the elements unequivocally. In EA, this is inherent to the method's ability to separate and detect the specific combustion products. This is confirmed by analyzing a placebo (excipients, if in a formulation) and demonstrating no interference. For a pure drug substance, analyzing a certified reference material (CRM) with a different elemental composition confirms the system's specificity.

  • Accuracy: The closeness of the test results to the true value.[3] This is assessed using a certified reference standard of the analyte or a well-characterized in-house primary standard.

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration (or amount) of the analyte in the sample. This is demonstrated by analyzing samples of varying weights.

  • Range: The interval between the upper and lower amounts of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

Step-by-Step Validation Protocol:

  • System Suitability: Before each run, analyze a known CRM (e.g., Acetanilide for C, H, N) to ensure the instrument is performing correctly. The results must fall within the certified acceptance criteria for the CRM.

  • Accuracy Study:

    • Accurately weigh three separate samples of the 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole reference standard at the target analysis weight (e.g., 2 mg).

    • Analyze each sample.

    • Calculate the mean percentage and the recovery against the theoretical values. The mean value should be within a defined limit of the theoretical value (e.g., ±0.4%).

  • Precision (Repeatability) Study:

    • Prepare and analyze six independent samples of the reference standard at 100% of the target weight.

    • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for C, H, N, and I. The %RSD should not exceed a pre-defined limit (e.g., <1.0%).

  • Linearity Study:

    • Prepare samples of the reference standard at five different weights, covering 50% to 150% of the target analytical weight (e.g., 1.0 mg, 1.5 mg, 2.0 mg, 2.5 mg, 3.0 mg).

    • Analyze each sample in triplicate.

    • Plot the measured mass of each element (in µg) versus the sample weight.

    • Perform a linear regression analysis and determine the correlation coefficient (r²). The r² should be ≥ 0.99.

Illustrative Validation Data Summary

The following table summarizes the kind of results expected from a successful validation.

Validation Parameter Element Acceptance Criteria Illustrative Result Outcome
Accuracy CMean ± 0.4% from theoretical42.15%Pass
HMean ± 0.4% from theoretical3.49%Pass
NMean ± 0.4% from theoretical8.87%Pass
IMean ± 0.4% from theoretical40.29%Pass
Precision (Repeatability) C, H, N, I%RSD ≤ 1.0% (n=6)0.35%Pass
Linearity C, H, N, Ir² ≥ 0.990.9992Pass
Range C, H, N, I1.0 mg - 3.0 mgMeets accuracy, precision, linearityPass
Workflow for Elemental Analysis Validation

EA_Validation_Workflow cluster_prep Phase 1: Preparation & System Suitability cluster_validation Phase 2: Method Validation Studies cluster_doc Phase 3: Documentation start Define Analytical Target Profile (ATP) instrument Instrument Qualification (IQ/OQ/PQ) start->instrument crm Analyze Certified Reference Material (CRM) instrument->crm ss_check System Suitability Check crm->ss_check ss_check->crm Fail accuracy Accuracy (n=3) ss_check->accuracy Pass precision Precision (Repeatability, n=6) accuracy->precision linearity Linearity (5 levels, n=3) precision->linearity range Establish Range linearity->range data_analysis Data Analysis & Statistical Evaluation range->data_analysis report Generate Validation Report data_analysis->report sop Finalize Standard Operating Procedure (SOP) report->sop

Caption: Workflow for the validation of an elemental analysis method.

Part 2: An Orthogonal Approach: Comparative Analysis of Alternative Methods

Relying on a single analytical technique is insufficient for comprehensive characterization. A multi-faceted, orthogonal approach, where different techniques with different separation and detection principles are used, provides a much higher degree of confidence in a compound's identity, purity, and quality.[13] For our 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole derivative, we will compare EA with HPLC, NMR, and MS.

High-Performance Liquid Chromatography (HPLC) for Purity

HPLC is the workhorse of the pharmaceutical industry for purity determination and impurity profiling.[14] It excels at separating the main compound from process-related impurities and degradation products. A typical setup for a pyrazole derivative would involve a Reverse-Phase (RP) C18 column with a UV detector.[15][16]

Experimental Protocol: HPLC Purity Method Validation

Objective: To validate an RP-HPLC method for the quantitative determination of the purity of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole.

Chromatographic Conditions (Illustrative):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 70% A to 30% A over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Validation Protocol Steps:

  • Specificity: Inject the diluent, a placebo, and spiked samples (with known impurities if available). The main peak should be free from interference and show baseline separation from impurity peaks.

  • Linearity: Prepare a series of solutions of the reference standard over a range (e.g., 1 µg/mL to 100 µg/mL). Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Analyze samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate the percent recovery at each level.

  • Precision (Repeatability): Perform six replicate injections of the standard solution at 100% concentration. The %RSD of the peak areas should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine these based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.

NMR and MS: The Keys to Structural Identity
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for unambiguous structure elucidation. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry of the molecule.[1][17] Furthermore, quantitative NMR (qNMR) can be used as a primary method for purity assessment without the need for a specific reference standard of the same compound, by comparing the integral of an analyte peak to that of a certified internal standard.[18]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the parent molecule.[19] It is an indispensable tool for confirming molecular weight and identifying unknown impurities.

Comparative Guide to Analytical Techniques
Parameter Elemental Analysis (EA) HPLC-UV NMR Spectroscopy Mass Spectrometry (MS)
Primary Purpose Confirms elemental composition & bulk purityDetermines purity & quantifies impuritiesUnambiguous structure elucidation, purity (qNMR)Confirms molecular weight & elemental formula (HRMS)
Information Provided %C, %H, %N, %IChromatographic purity (% area), retention timeChemical structure, stereochemistry, quantitative purityMass-to-charge ratio (m/z)
Typical Sample Amount 1-3 mg< 1 mg5-10 mg< 0.1 mg
Strengths Direct measure of bulk purity; insensitive to response factorsHigh sensitivity for impurities; robust and reproducibleDefinitive structural information; can identify unknown impuritiesExtremely high sensitivity and mass accuracy
Limitations Provides no structural information; can be affected by stubborn impurities (e.g., high-boiling solvents).[5][6]Requires a reference standard for quantification; peak co-elution is possible; UV response varies between compoundsRelatively low sensitivity compared to MS; may not detect NMR-silent impurities (e.g., inorganic salts).[20]Ionization efficiency can vary; not inherently quantitative without standards.[6]
Regulatory Standing Often required for new chemical entities to prove purity and composition.[11]The standard method for purity testing in QC environments.[14]Required for structural confirmation of new chemical entities.Required for identity confirmation of new chemical entities.
Integrated Analytical Workflow

Integrated_Workflow cluster_synthesis Compound Synthesis & Isolation cluster_analysis Comprehensive Analytical Characterization cluster_decision Final Assessment synthesis Synthesize & Purify 4-iodo-3,5-dimethyl- 1-phenyl-1H-pyrazole nmr_ms Structure Confirmation (NMR & HRMS) synthesis->nmr_ms hplc Purity & Impurity Profile (HPLC Validation) synthesis->hplc ea Bulk Purity & Formula (Elemental Analysis Validation) synthesis->ea decision Data Concordance Check nmr_ms->decision hplc->decision ea->decision release Release Batch for Further Development decision->release All Specs Met rework Investigate & Rework decision->rework OOS Result

Caption: An integrated workflow for analytical characterization.

Part 3: An Integrated Strategy for Robust Characterization

As demonstrated, no single technique provides a complete picture. Elemental analysis, HPLC, NMR, and MS are not competitors but are powerful, complementary partners in the validation of a new chemical entity like 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole.

A Senior Scientist's Recommendation:

  • Identity Confirmation is Paramount: The first step for any new batch is unambiguous structural confirmation. This is achieved by combining high-field ¹H and ¹³C NMR with High-Resolution Mass Spectrometry (HRMS) . The NMR confirms the atomic connectivity, while HRMS confirms the elemental formula.

  • Purity Assessment Requires Orthogonality:

    • HPLC should be the primary tool for routine purity testing and stability studies. Its ability to separate and quantify trace-level impurities is unmatched. A fully validated, stability-indicating HPLC method is a regulatory requirement.

    • Elemental Analysis should be performed on, at a minimum, the initial reference standard batch and any batches used for pivotal toxicology or clinical studies. It provides crucial, direct evidence of bulk purity that corroborates the HPLC data. If the HPLC shows 99.8% purity, the elemental analysis results should closely align with the theoretical values. A significant deviation in EA results, despite a clean chromatogram, indicates the presence of undetected impurities (e.g., inorganics, high-boiling solvents) and must be investigated.

  • Data Must Be Corroborative: The power of this integrated approach lies in the concordance of the data. The molecular formula confirmed by HRMS must match the structure elucidated by NMR, and the purity values obtained from HPLC and EA should be in close agreement. Any discrepancy is a red flag that warrants a thorough investigation.

By strategically combining these techniques, researchers and drug development professionals can build a robust, defensible, and comprehensive data package that ensures the identity, purity, and quality of their compounds, satisfying both scientific rigor and global regulatory expectations.

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  • ResearchGate. (n.d.). Analytical advances and challenges for the determination of heterocyclic aromatic compounds... Available at: [Link]

  • ResearchGate. (2021, March 5). A C chemical shifts study of iodopyrazoles... Available at: [Link]

  • National Institutes of Health. (n.d.). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst... Available at: [Link]

  • MDPI. (2019, July 19). 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2025, March 25). chemistry and biological properties of pyrazole derivatives: a review. Available at: [Link]

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Safety & Regulatory Compliance

Safety

4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole proper disposal procedures

Comprehensive Safety and Disposal Protocol for 4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole As a highly functionalized nitrogen heterocycle, 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole (CAS: 127661-59-0) is a critical intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole

As a highly functionalized nitrogen heterocycle, 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole (CAS: 127661-59-0) is a critical intermediate in pharmaceutical synthesis and agrochemical development . However, the presence of a stable carbon-iodine bond classifies this compound—and any materials it contacts—as halogenated organic waste .

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, decontamination, and disposal of this specific pyrazole derivative.

Hazard Causality & Operational Safety

Understanding the intrinsic properties of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole is essential for effective risk mitigation. The lipophilic nature of the phenyl and pyrazole rings facilitates rapid dermal absorption, carrying the reactive iodine moiety across the skin barrier. Furthermore, halogenated compounds cannot be processed in standard waste incinerators; they require specialized high-temperature combustion with scrubbers to prevent the release of toxic dioxins, furans, and halogen acids (e.g., HI) .

Table 1: Required Personal Protective Equipment (PPE) & Causality

PPE ItemSpecificationMechanistic Causality / Rationale
Gloves Double-layered Nitrile (min. 5 mil)Nitrile provides a robust barrier against lipophilic organic compounds. Double gloving ensures integrity if the outer layer is compromised by solvent degradation.
Eye Protection Chemical splash gogglesPrevents ocular exposure to aerosolized pyrazole powders or contaminated solvent splashes during extraction phases.
Ventilation Certified Chemical Fume HoodMitigates inhalation risks of volatile solvents used during the purification and handling of the solid pyrazole derivative.

Experimental Workflow & Decontamination

The primary generation of halogenated waste occurs during the post-reaction workup and purification phases. Strict segregation at the source is the most scientifically sound and economically viable approach to waste management .

Workflow Reaction Reaction Mixture (Halogenated Pyrazole) Extraction Liquid-Liquid Extraction Reaction->Extraction OrgPhase Organic Phase (Product) Extraction->OrgPhase Organic Layer AqPhase Aqueous Phase (Salts) Extraction->AqPhase Aqueous Layer Evap Solvent Evaporation OrgPhase->Evap Product Isolated Solid Product Evap->Product LiqWaste Halogenated Liquid Waste Evap->LiqWaste Condensed Solvent SolidWaste Halogenated Solid Waste Product->SolidWaste Contaminated PPE

Workflow for post-reaction processing and waste stream segregation.

Step-by-Step Decontamination Methodology
  • Product Isolation: Following solvent evaporation, transfer the isolated 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole to a pre-weighed, amber glass vial.

  • Primary Rinsing: Add a minimal volume (e.g., 5-10 mL) of a compatible volatile solvent (acetone or ethanol) to the reaction flask. Swirl to dissolve residual pyrazole.

  • Waste Routing: Pour this primary rinsate directly into the Halogenated Organic Liquid Waste container. Causality: The first rinse contains >95% of the residual iodinated compound.

  • Triple-Rinse Protocol: Repeat the solvent rinse two more times.

  • Self-Validating Step (UV Inspection): Because the phenyl-pyrazole conjugated system is UV-active, inspect the dried, triple-rinsed flask under a 254 nm UV lamp. The complete absence of UV quenching (dark spots) validates that the lipophilic halogenated compound has been successfully removed, rendering the flask safe for standard aqueous washing.

Comprehensive Disposal Protocols

Mixing halogenated waste with non-halogenated waste is a critical operational failure. It ruins solvent recovery efforts and exponentially increases institutional disposal costs .

DisposalTree Start Waste Generation IsLiquid Is the waste liquid? Start->IsLiquid LiquidType Contains Halogens? IsLiquid->LiquidType Yes SolidType Is it a sharp/glass? IsLiquid->SolidType No HaloLiq Halogenated Liquid Waste LiquidType->HaloLiq Yes (Iodine) NonHaloLiq Non-Halogenated Liquid Waste LiquidType->NonHaloLiq No GlassWaste Decontaminate -> Glass Bin SolidType->GlassWaste Yes SolidWaste Halogenated Solid Waste SolidType->SolidWaste No

Decision tree for the classification and disposal of halogenated pyrazole waste.

Table 2: Waste Segregation Thresholds and Specifications

Waste CategoryHalogen Content ThresholdPrimary Container MaterialDisposal Routing
Halogenated Liquid > 1% Halogen by volumeHigh-Density Polyethylene (HDPE)High-Temp Incineration with Scrubbers
Non-Halogenated Liquid < 1% Halogen by volumeGlass or HDPESolvent Recovery / Standard Incineration
Halogenated Solid Any detectable contactHeavy-duty Polyethylene BagsHazardous Solid Landfill / Incineration
Step-by-Step Disposal Execution
  • Liquid Waste: Collect all mother liquors, chromatography fractions containing the iodinated product, and initial glassware rinsates into an EHS-provided 20L HDPE carboy labeled "Halogenated Organic Liquid Waste."

    • Self-Validating Step (pH Check): Before adding aqueous/organic mixtures to the carboy, verify the pH is neutral (pH 6-8) using indicator paper. Halogenated waste must not contain reactive acids (like NOHSO4 used in synthesis) or bases, as this can cause exothermic pressurization in the sealed carboy .

  • Solid Waste: Place all contaminated consumables—including weigh boats, pipette tips, filter paper, and outer gloves—into a sealed plastic bag, then deposit into the designated "Halogenated Solid Waste" drum. This prevents the sublimation of residual iodinated organics into the general laboratory atmosphere .

  • Empty Reagent Bottles: Deface the original label completely. Triple-rinse the stock bottle with acetone, adding the rinsate to the halogenated liquid waste. The clean, defaced bottle can then be disposed of as general solid waste.

Spill Response Plan

In the event of an accidental release of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole (typically a solid powder at room temperature):

  • Isolation: Immediately restrict access to the spill area and ensure the fume hood sashes in the vicinity are lowered to maximize room exhaust.

  • Containment: Do not dry sweep, as this will aerosolize the fine iodinated powder.

  • Neutralization & Collection: Dampen a disposable laboratory wipe with a compatible solvent (e.g., ethanol or isopropanol) and gently wipe up the powder. The solvent dissolves the lipophilic pyrazole, embedding it into the wipe.

  • Validation: Self-Validating Step: Wipe the affected bench space with a fresh, solvent-soaked pad. Shine a 254 nm UV light over the benchtop; a lack of UV absorbance confirms the spill has been fully remediated.

  • Disposal: Place all used wipes and contaminated PPE into a sealed secondary container and route directly to Halogenated Solid Waste.

References

  • Title: R4NHal/NOHSO4: A Usable System for Halogenation of Isoxazoles, Pyrazoles, and Beyond Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

  • Title: Hazardous Waste Reduction and Management Guidelines Source: Oregon State University Environmental Health and Safety URL: [Link]

Handling

Essential Protective Measures for Handling 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole

A Senior Application Scientist's Guide to Safe Laboratory Practices As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of n...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Safe Laboratory Practices

As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole, a halogenated aromatic compound, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, experience-driven information on the personal protective equipment (PPE) required for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Core Principles of Protection: A Multi-Layered Approach

The selection of PPE is not a one-size-fits-all checklist but a dynamic risk assessment process. The "Hierarchy of Controls" is a fundamental concept in laboratory safety that prioritizes the most effective measures. Before relying solely on PPE, always consider:

  • Elimination/Substitution: Can a less hazardous chemical be used?

  • Engineering Controls: Are you using a certified chemical fume hood for all manipulations?[7] This is the most critical engineering control for handling volatile or dusty compounds.

  • Administrative Controls: Have you received proper training on the specific hazards and handling procedures for this class of compounds?

  • Personal Protective Equipment (PPE): This is the final line of defense and must be used diligently.

Recommended Personal Protective Equipment (PPE)

The following table outlines the minimum recommended PPE for handling 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole. The required level of protection may increase based on the scale of the experiment and the potential for splashing or aerosol generation.

Body PartRecommended PPERationale and Key Considerations
Eyes & Face Chemical Splash Goggles & Face ShieldPyrazole derivatives can cause serious eye damage.[1][3] Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face, especially when transferring larger volumes or performing reactions under pressure.[8]
Hands Nitrile GlovesNitrile gloves offer good resistance to a range of chemicals, including many halogenated solvents.[7][9] For prolonged contact or when handling larger quantities, consider double-gloving.[7] Always inspect gloves for tears or punctures before use.
Body Flame-Retardant Laboratory CoatA fully buttoned lab coat protects the skin and personal clothing from accidental spills and splashes.[7][8] Flame-retardant material is recommended as a general good laboratory practice.
Respiratory NIOSH-Approved Respirator (as needed)If there is a risk of generating dust or aerosols, or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1][10] A proper fit test and medical clearance are required for respirator use.[7]
Feet Closed-Toed ShoesFull-coverage, chemical-resistant shoes are mandatory to protect against spills.[7]

Step-by-Step PPE Protocols

Adherence to proper donning and doffing procedures is as crucial as the selection of the PPE itself to prevent cross-contamination.

Donning (Putting On) PPE
  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a user seal check to ensure a proper fit.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if necessary.

  • Gloves: Don your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves. If double-gloving, don the first pair, then the second.

Doffing (Taking Off) PPE
  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated outer surface.[10]

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head.

  • Lab Coat: Unbutton your lab coat and remove it by rolling it inside out, only touching the inside surfaces.

  • Respirator (if used): Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Visualizing Your PPE Workflow

The following diagram illustrates the logical flow for selecting and using PPE when handling 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_procedure Operational Protocol cluster_disposal Disposal Plan A Review SDS of Structurally Similar Compounds B Assess Experimental Risks (Scale, Aerosol Potential) A->B C Ensure Engineering Controls are Functional (Fume Hood) B->C E Add Face Shield for Splash Hazard B->E High Splash Risk F Add Respirator for Aerosol/Dust Hazard B->F High Aerosol/Dust Risk D Minimum PPE: Goggles, Nitrile Gloves, Lab Coat C->D G Follow Proper Donning Procedure D->G E->G F->G H Handle Chemical in Fume Hood G->H I Follow Proper Doffing Procedure H->I J Dispose of Contaminated PPE in Designated Waste I->J K Clean and Sanitize Reusable PPE I->K L Thorough Hand Washing J->L K->L

Caption: PPE Selection and Use Workflow for 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole.

Disposal of Contaminated PPE

Proper disposal of used PPE is critical to prevent the spread of contamination.

  • Gloves and other disposable items: Place in a designated hazardous waste container.[7][10]

  • Reusable PPE (e.g., face shields, goggles): Clean and decontaminate according to your institution's established procedures.

  • Lab Coats: If significantly contaminated, dispose of as hazardous waste. For minor contamination, follow your facility's laundering procedures for laboratory coats.

By adhering to these guidelines, you are not only protecting yourself but also contributing to a culture of safety within your organization. The principles of expertise, trustworthiness, and authoritative grounding are the bedrock of sound scientific practice, and this extends to every aspect of our laboratory work, especially the handling of potentially hazardous materials.

References

  • Braun Research Group. (n.d.).
  • University of Nebraska-Lincoln Environmental Health and Safety. (2024, July). Personal Protective Equipment for Chemical Exposures (7/24)
  • Washington State University Environmental Health & Safety. (n.d.).
  • AWS. (2015, January 3).
  • Angene Chemical. (2025, March 22).
  • Fisher Scientific. (2025, December 19). Safety Data Sheet - 3-Phenyl-1H-pyrazole-4-carboxaldehyde.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet - 3-Methyl-1-phenyl-1H-pyrazole.
  • PSFC. (n.d.).
  • Tokyo Chemical Industry. (2025, June 26).
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet - 3,5-Dimethyl-4-iodo-1H-pyrazole.
  • Cayman Chemical. (2025, May 23).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • ThermoFisher Scientific. (2009, September 22). Safety Data Sheet - 3,5-Dimethyl-1-phenylpyrazole.
  • (2014, October 10).
  • (2009, September 17).
  • (n.d.). Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone.

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